molecular formula C10H12O B1582660 3'-Methylpropiophenone CAS No. 51772-30-6

3'-Methylpropiophenone

Cat. No.: B1582660
CAS No.: 51772-30-6
M. Wt: 148.2 g/mol
InChI Key: QHVNQIJBHWOZRJ-UHFFFAOYSA-N
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Description

3'-Methylpropiophenone is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)propan-1-one
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InChI

InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVNQIJBHWOZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90199699
Record name 3'-Methylpropiophenone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51772-30-6
Record name 1-(3-Methylphenyl)-1-propanone
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Record name 3'-Methylpropiophenone
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Record name 3'-Methylpropiophenone
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Record name 3'-methylpropiophenone
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Record name 3'-METHYLPROPIOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to 3'-Methylpropiophenone: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3'-Methylpropiophenone, an aromatic ketone of significant interest in synthetic chemistry. It serves as a crucial intermediate in the development of pharmaceuticals and as a component in the fragrance industry.[1] We will delve into its fundamental chemical identity, explore a robust synthetic protocol with mechanistic justifications, detail the spectroscopic techniques for structural validation, and discuss its chemical reactivity and applications.

Chemical Identity and Physicochemical Properties

This compound, systematically named 1-(3-methylphenyl)propan-1-one according to IUPAC nomenclature, is an organic compound belonging to the aromatic ketone family.[2] Its structure consists of a propiophenone core (a benzene ring attached to a propan-1-one group) with a methyl substituent at the meta- (3') position of the aromatic ring.[3]

The placement of the methyl group at the meta-position is a critical structural feature that dictates its reactivity and physicochemical properties, distinguishing it from its ortho- (2'-) and para- (4'-) isomers.

Chemical Structure

The structural representation of this compound is essential for understanding its chemical behavior.

chemical_structure cluster_ketone C1 C2 C1->C2 C3 C1_sub C(=O)CH₂CH₃ C1->C1_sub C2->C3 C4 C3->C4 C5 C3_sub CH₃ C3->C3_sub C4->C5 C6 C5->C6 C6->C1

Figure 1: Chemical Structure of this compound
Key Identifiers and Properties

Quantitative data for this compound is summarized below. This information is critical for experimental design, purification, and safety considerations.

PropertyValueSource(s)
IUPAC Name 1-(3-methylphenyl)propan-1-one[2][3]
Synonyms m-Methylpropiophenone, 1-(m-Tolyl)propan-1-one[2]
CAS Number 51772-30-6[3]
Molecular Formula C₁₀H₁₂O[3][4]
Molecular Weight 148.20 g/mol [2][3]
Physical Form Liquid
Normal Boiling Point 513.73 K (240.58 °C) (Joback Calculated)[5]
Normal Melting Point 291.33 K (18.18 °C) (Joback Calculated)[5]
InChI Key QHVNQIJBHWOZRJ-UHFFFAOYSA-N[3]

Synthesis Protocol: Grignard Reaction

While several synthetic routes exist, including Friedel-Crafts acylation, a highly effective and regioselective method for preparing this compound is the Grignard reaction. This pathway involves the reaction of a Grignard reagent, specifically 3-methylphenylmagnesium bromide, with propionitrile, followed by acidic hydrolysis. This method is preferred over Friedel-Crafts acylation of toluene, as the latter can produce a mixture of ortho- and para- isomers due to the directing effect of the methyl group, complicating purification.[6]

The Grignard approach ensures the propanoyl group is introduced specifically at the desired meta-position relative to the methyl group.

Synthesis Workflow Diagram

synthesis_workflow start Reactants: m-Bromotoluene Magnesium Turnings Iodine (catalyst) Anhydrous Diethyl Ether grignard Step 1: Grignard Reagent Formation (3-methylphenylmagnesium bromide) Conditions: Anhydrous, N₂ atm, Reflux start->grignard addition Step 2: Nucleophilic Addition Reactant: Propionitrile in Anhydrous Ether grignard->addition Add dropwise intermediate Intermediate: Imine-magnesium complex addition->intermediate workup Step 3: Acidic Workup & Hydrolysis Reagents: Dilute H₂SO₄ (aq), Ice intermediate->workup Quench reaction extraction Step 4: Extraction & Washing Solvent: Diethyl Ether Wash: NaHCO₃ (aq), Brine workup->extraction purification Step 5: Purification Drying: Na₂SO₄ Solvent Removal: Rotary Evaporation Purification: Silica Gel Chromatography extraction->purification product Final Product: This compound purification->product

Figure 2: Grignard Synthesis Workflow for this compound
Detailed Experimental Protocol

This protocol is adapted from established procedures for Grignard synthesis.

Materials:

  • m-Bromotoluene

  • Magnesium turnings

  • Iodine (a few crystals)

  • Propionitrile

  • Anhydrous diethyl ether

  • Dilute sulfuric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Rationale: This is the critical step where the organometallic nucleophile is generated. All glassware must be rigorously dried to prevent moisture from quenching the highly reactive Grignard reagent.

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq) and a few crystals of iodine.

    • Causality: The iodine serves as an activator, etching the passivating magnesium oxide layer on the turnings to expose fresh magnesium metal, thereby initiating the reaction.

    • Add a small portion of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of m-bromotoluene (1.0 eq) in anhydrous diethyl ether. Add a small amount of this solution to the flask. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

    • Once initiated, add the remaining m-bromotoluene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propionitrile:

    • Rationale: The carbon of the nitrile group is electrophilic and is attacked by the nucleophilic carbon of the Grignard reagent.

    • Cool the Grignard solution to room temperature.

    • Add a solution of propionitrile (0.9 eq) in anhydrous diethyl ether dropwise via the dropping funnel. An exothermic reaction will occur. Control the rate of addition to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Hydrolysis and Work-up:

    • Rationale: The intermediate imine-magnesium complex is hydrolyzed under acidic conditions to yield the final ketone product.

    • Cool the reaction mixture in an ice bath. Slowly and carefully add cold, dilute sulfuric acid to quench the reaction and hydrolyze the intermediate.

    • Transfer the mixture to a separatory funnel. The desired product will be in the organic (ether) layer. Separate the layers.

    • Extract the aqueous layer with diethyl ether (2x).

  • Purification:

    • Rationale: Washing removes unreacted acid and other inorganic impurities.

    • Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to neutralize any remaining acid), water, and finally, saturated brine (to aid in phase separation).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by silica gel column chromatography to yield pure this compound.[7]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The data presented here are representative of the expected spectral features for this compound.[2][8][9][10]

TechniqueData and Interpretation
¹H NMR ~7.7 ppm (m, 2H): Aromatic protons ortho to the carbonyl group. ~7.3 ppm (m, 2H): Remaining aromatic protons. 2.97 ppm (q, 2H, J ≈ 7.2 Hz): Methylene protons (-C(=O)-CH₂ -) adjacent to the carbonyl and a methyl group. 2.40 ppm (s, 3H): Protons of the aryl methyl group (-Ar-CH₃ ). 1.20 ppm (t, 3H, J ≈ 7.2 Hz): Terminal methyl protons (-CH₂-CH₃ ).
IR (Infrared) ~3050-3000 cm⁻¹: Aromatic C-H stretching. ~2980-2870 cm⁻¹: Aliphatic C-H stretching. ~1685 cm⁻¹: Strong, characteristic C=O stretching of the aryl ketone. ~1600, 1450 cm⁻¹: Aromatic C=C stretching.
MS (Mass Spec.) m/z 148 (M⁺): Molecular ion peak, corresponding to the molecular weight. m/z 119: Loss of the ethyl group (•CH₂CH₃), a common fragmentation pattern for propiophenones. m/z 91: Fragment corresponding to the tolyl group ([C₇H₇]⁺).

Reactivity and Applications

The chemical reactivity of this compound is centered on its two primary functional groups: the ketone and the substituted aromatic ring.

  • Carbonyl Group Reactivity: The ketone can undergo reduction to form the corresponding secondary alcohol, 1-(3-methylphenyl)propan-1-ol. It can also serve as an electrophile in reactions with various nucleophiles.

  • Aromatic Ring Reactivity: The aromatic ring can undergo further electrophilic aromatic substitution. The existing acyl and methyl groups will influence the position of new substituents.

  • Alpha-Halogenation: A particularly useful reaction is the bromination at the alpha-position to the carbonyl group, yielding 2-bromo-3'-methylpropiophenone.[11][12] This derivative is a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[13]

Due to its versatile reactivity, this compound is a key intermediate in organic synthesis. It is utilized in the production of certain pharmaceuticals and contributes to the creation of unique scents in the fragrance industry, where it can impart sweet, floral, and balsamic notes.[1]

Safety and Handling

This compound is classified as an irritant.[2] GHS hazard statements indicate it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a structurally distinct aromatic ketone with significant utility in applied chemistry. Its regioselective synthesis via the Grignard pathway provides a reliable method for its production, avoiding the isomeric mixtures common to other methods. The combination of NMR, IR, and mass spectrometry provides a robust framework for its structural confirmation. Its reactivity makes it a valuable precursor for creating more complex molecules, cementing its role as an important intermediate in both the pharmaceutical and fragrance sectors.

References

A Comprehensive Technical Guide to the Solubility of 3'-Methylpropiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 3'-Methylpropiophenone, a key intermediate in the pharmaceutical and fragrance industries. The document elucidates the theoretical principles governing its solubility based on its molecular structure. A comprehensive overview of its predicted and observed solubility in a range of common organic solvents is presented, supported by data from analogous compounds. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of solubility, ensuring scientific integrity and reproducibility. Visualizations are provided to illustrate key concepts and workflows, offering a practical resource for laboratory professionals.

Introduction: Understanding this compound

This compound (CAS No. 51772-30-6) is an aromatic ketone with the molecular formula C₁₀H₁₂O[1][2]. Structurally, it comprises a benzene ring substituted with a methyl group at the meta-position and a propionyl group. This configuration imparts a moderate polarity to the molecule, which is a primary determinant of its solubility behavior. As a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and fragrance compounds, a thorough understanding of its solubility is paramount for process optimization, formulation development, and ensuring reaction efficiency.[2][3]

Physicochemical Properties of this compound:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.20 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 244-246 °C[3]
Water Solubility Limited/Low[1][3]

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool.

  • Polarity: this compound possesses a polar carbonyl group (C=O) which can participate in dipole-dipole interactions. However, the molecule is dominated by its nonpolar aromatic ring and alkyl chain. This dual character suggests it will be most soluble in solvents of intermediate polarity and less soluble in highly polar (like water) or very nonpolar solvents.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents (e.g., alcohols). However, the absence of a hydrogen bond donor in the molecule limits its ability to self-associate via hydrogen bonds.

The presence of the methyl group on the phenyl ring has a minor influence on the overall polarity compared to the parent compound, propiophenone, but can affect crystal lattice energy in the solid state, which in turn influences solubility.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in the public domain. However, by examining the solubility of structurally similar compounds, namely propiophenone and 4'-methylpropiophenone, we can construct a reliable predicted solubility profile.

Key Observations from Analogous Compounds:

  • Propiophenone (CAS No. 93-55-0): It is reported to be insoluble or has very low solubility in water (approximately 2 g/L)[4]. It is miscible with or soluble in a wide range of organic solvents including ethanol, ether, benzene, and toluene[4][5][6][7][8][9][10][11][12].

  • 4'-Methylpropiophenone (CAS No. 5337-93-9): This isomer also exhibits low water solubility and is soluble in organic solvents such as ethanol, ether, acetone, and chloroform[1][2][13][14][15].

Based on these data and the structural similarity, the following table summarizes the predicted qualitative and semi-quantitative solubility of this compound at ambient temperature.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale/Supporting Evidence
Alcohols (Protic) Methanol, EthanolMiscible/Very SolubleThe ability of the carbonyl group to accept hydrogen bonds from the alcohol's hydroxyl group, coupled with similar polarities, suggests high solubility. Propiophenone is miscible with ethanol and methanol.[5][6][7][9]
Ketones (Polar Aprotic) AcetoneMiscible/Very Soluble"Like dissolves like" principle applies strongly here due to the shared ketone functional group and similar polarity. 4'-Methylpropiophenone is soluble in acetone.[1][2][14]
Esters (Polar Aprotic) Ethyl AcetateSolubleThe polarity of esters is comparable to that of ketones, suggesting good solubility.
Ethers (Weakly Polar) Diethyl EtherMiscible/Very SolublePropiophenone and 4'-methylpropiophenone are both reported to be soluble in ether.[1][5][6][7][9][13]
Aromatic Hydrocarbons Toluene, BenzeneMiscible/Very SolubleThe large nonpolar aromatic ring of this compound will have strong favorable interactions with aromatic solvents. Propiophenone is miscible with toluene and benzene.[5][6][7][8][9]
Halogenated Hydrocarbons Dichloromethane, ChloroformSolubleThese solvents have polarities that are well-suited to dissolve moderately polar compounds. 4'-Methylpropiophenone is soluble in chloroform.[1][2]
Nonpolar Hydrocarbons HexaneSparingly Soluble to SolubleWhile the nonpolar aromatic and alkyl portions of the molecule will interact favorably, the polarity of the carbonyl group may limit miscibility. Propiophenone is reported to have good solubility in hexane.[5]
Highly Polar (Protic) WaterVery Low Solubility/InsolubleThe large hydrophobic portion of the molecule outweighs the polarity of the carbonyl group, leading to poor water solubility. Propiophenone's water solubility is ~2 g/L.[4]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a robust and validated experimental method is essential. The "shake-flask" method is a widely accepted standard for determining the solubility of chemical compounds and is described in guidelines such as OECD 105 and ASTM E1148.[3][16][17][18][19][20][21][22][23][24][25][26][27][28][29]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology:

  • Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid ensures that saturation is achieved. b. Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary studies can determine the optimal equilibration time.[23][25][26]

  • Phase Separation: a. After equilibration, allow the flask to stand undisturbed at the same temperature to allow undissolved material to settle. b. To ensure complete removal of undissolved solute, centrifuge the samples at a constant temperature.[20] c. Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

  • Sample Preparation for Analysis: a. Filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter.[20] b. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: a. Prepare a series of calibration standards of this compound in the chosen solvent. b. Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility.

Self-Validation and Trustworthiness:

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

  • The equilibration time should be confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration remains constant.

  • The analytical method (HPLC/GC) must be validated for linearity, accuracy, and precision.

Visualizing the Process

Diagram 1: Factors Influencing Solubility

G cluster_solute This compound cluster_solvent Solvent Solute C10H12O (Moderately Polar) AromaticRing Aromatic Ring (Nonpolar) Solute->AromaticRing Carbonyl Carbonyl Group (Polar) Solute->Carbonyl NonpolarSolvent Nonpolar (e.g., Toluene) AromaticRing->NonpolarSolvent Favorable (van der Waals) PolarSolvent Polar (e.g., Ethanol) Carbonyl->PolarSolvent Favorable (H-bond acceptor) Solvent Solvent Polarity Solvent->PolarSolvent Solvent->NonpolarSolvent Solubility Solubility Outcome PolarSolvent->Solubility High NonpolarSolvent->Solubility High

Caption: Intermolecular forces determining solubility.

Diagram 2: Experimental Workflow for Solubility Determination

G A 1. Preparation Add excess this compound to solvent B 2. Equilibration Shake at constant temperature (e.g., 24-48h) A->B C 3. Phase Separation Centrifuge to settle undissolved solute B->C D 4. Filtration Filter supernatant through 0.45 µm syringe filter C->D E 5. Dilution Accurately dilute filtered solution D->E F 6. Quantification Analyze by validated HPLC or GC method E->F G Result Quantitative Solubility Value F->G

Caption: Shake-flask method workflow.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar aromatic ketone. It has very limited solubility in water but is predicted to be highly soluble to miscible in a variety of common organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons. This guide provides a robust theoretical and practical framework for understanding and experimentally determining its solubility. The detailed protocol for the shake-flask method offers a reliable system for generating precise and accurate solubility data, which is critical for the effective application of this compound in research and industrial settings.

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3'-Methylpropiophenone, a key organic compound with significant applications in synthetic chemistry, particularly in the development of pharmaceutical agents. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination of its core physical properties, its spectroscopic signature, and its relevance in complex molecular synthesis.

Introduction and Significance

This compound (CAS No. 51772-30-6) is an aromatic ketone that serves as a crucial building block in organic synthesis.[1][2] Its structure, featuring a propiophenone core with a methyl group at the meta position of the phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules.[3] Notably, it is recognized as a key intermediate in the preparation of bupropion analogues, a class of drugs primarily used for treating depression and for smoking cessation.[4][5] Understanding the precise physical and chemical properties of this compound is therefore paramount for its effective use in research and development, ensuring reproducibility and scalability of synthetic processes.

Physicochemical Properties of this compound

The physical state of this compound under standard conditions is a colorless to pale yellow liquid or oil.[5][6] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 51772-30-6[1][2][7]
Molecular Formula C₁₀H₁₂O[1][2][8][9][10]
Molecular Weight 148.20 g/mol [1][8][9][10]
Melting Point -4.4 °C[5][11]
Boiling Point 244-246 °C at 760 mmHg[6][9]
235 °C (estimate)[5][11]
507.2 K (234.05 °C) at 0.993 bar[12]
405.7 K (132.55 °C) at 0.040 bar[12]
Density 1.0059 g/cm³ (estimate)[5][11]
Solubility Soluble in chloroform and methanol (sparingly). Limited water solubility.[5][6][11]
Physical Form Liquid/Oil[5][11][13]
Appearance Colorless to pale yellow[5][6]

Note: Discrepancies in reported boiling points may arise from variations in experimental conditions and purity of the sample. The values from the NIST WebBook at reduced pressures are considered highly reliable.[12]

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a substance. For this compound, which is a liquid at room temperature, the determination of its freezing point (melting point) and boiling point requires specific methodologies.

Melting Point (Freezing Point) Determination

Since this compound has a sub-zero melting point, a standard melting point apparatus would require a cooling stage. The protocol described here is for determining the freezing point.

Principle: The sample is cooled until it solidifies, and the temperature at which the solid and liquid phases are in equilibrium upon gentle warming is recorded as the melting point.

Experimental Protocol:

  • Sample Preparation: Place a small, pure sample (1-2 mL) of this compound into a small, dry test tube.

  • Apparatus Setup: Insert a calibrated low-temperature thermometer or a digital temperature probe into the center of the liquid. The sensing part of the thermometer should be fully immersed.

  • Cooling: Place the test tube in a cooling bath (e.g., an ice-salt bath or a dry ice-acetone bath) and stir the sample gently with the thermometer.

  • Observation: Record the temperature at regular intervals. A plateau in the cooling curve indicates the freezing point.

  • Confirmation: To confirm, remove the test tube from the cooling bath and allow it to warm up slowly. The temperature at which the last crystals melt is the melting point. For a pure compound, the freezing and melting points should be very close.

Causality and Self-Validation:

  • Stirring: Gentle stirring ensures uniform temperature throughout the sample, preventing supercooling and leading to a more accurate reading.

  • Slow Warming: A slow rate of warming during the melting phase is crucial for allowing the system to remain in thermal equilibrium, which is the foundation of an accurate melting point determination. A rapid heating rate can lead to a wider and inaccurate melting range.

  • Purity Indication: A sharp melting point (a narrow range of 0.5-1.0 °C) is a strong indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

Boiling Point Determination

The boiling point is a critical physical constant for liquids. The capillary method (Siwoloboff method) is a reliable micro-scale technique suitable for determining the boiling point of small quantities of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14] In the capillary method, this is observed as the point where a continuous stream of bubbles from an inverted capillary tube ceases, and the liquid begins to enter the capillary upon cooling.[14][15]

Experimental Protocol:

  • Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small-diameter test tube (a "fusion tube").

  • Capillary Insertion: Take a melting point capillary tube and seal one end using a flame. Place the sealed capillary tube, open end down, into the liquid in the fusion tube.

  • Apparatus Assembly: Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern digital melting/boiling point apparatus).[14] The heating bath ensures a uniform and controlled rate of temperature increase.

  • Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will expand and exit as bubbles. As the liquid's boiling point is approached, the bubbling will become a rapid and continuous stream as the liquid's vapor fills the capillary.

  • Recording the Boiling Point: Once a steady stream of bubbles is observed, remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[14][15]

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Causality and Self-Validation:

  • Inverted Capillary: The inverted capillary acts as its own manometer, trapping the vapor of the liquid. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure.

  • Cooling Phase Reading: The boiling point is recorded upon cooling because this is the precise moment when the external pressure equals the vapor pressure of the liquid, allowing the liquid to re-enter the capillary. Reading the temperature during heating can lead to erroneously high values due to superheating.

  • Thiele Tube: The design of the Thiele tube promotes convection currents in the heating oil, ensuring a uniform temperature distribution without the need for stirring, which is critical for an accurate determination.[14]

Experimental Workflow for Boiling Point Determination

Boiling_Point_Determination cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Place 0.5-1 mL of This compound in fusion tube B Insert sealed capillary (open end down) A->B C Attach tube to calibrated thermometer D Immerse in Thiele tube with oil C->D E Heat gently F Observe rapid stream of bubbles E->F G Remove heat F->G H Record temperature when liquid enters capillary G->H Result Boiling Point Determined H->Result

Caption: Workflow for determining the boiling point via the capillary method.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of identity for organic molecules.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the quartet for the methylene (-CH₂-) group adjacent to the carbonyl, the singlet for the methyl group on the aromatic ring, and the triplet for the terminal methyl (-CH₃) group of the ethyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon (typically in the 190-220 ppm range), the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.[16]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch of an aromatic ketone, typically found around 1685 cm⁻¹. Other key peaks would include C-H stretches for the aromatic and aliphatic groups.[3]

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns would likely involve the cleavage of the acyl group, leading to characteristic fragment ions.[12]

Note: Access to spectral data for this compound is available through databases such as SpectraBase and PubChem.[3][12][16]

Role in Pharmaceutical Synthesis: The Bupropion Connection

This compound is structurally related to key intermediates in the synthesis of bupropion, an important antidepressant and smoking cessation aid.[4] Bupropion is chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone.[17] The synthesis of bupropion and its analogues often starts with a substituted propiophenone.[17][18][19]

For example, a common synthetic route to bupropion involves the α-bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine.[17] this compound can be used in the synthesis of bupropion analogues where the chlorine atom is replaced by a methyl group.[18][19] These structural modifications are crucial in drug development for studying structure-activity relationships (SAR), aiming to enhance efficacy, alter metabolic profiles, or reduce side effects.[18]

Logical Relationship: this compound to Bupropion Analogue

Bupropion_Analogue_Synthesis Start This compound Intermediate α-Bromo-3'-methylpropiophenone Start->Intermediate α-Bromination (e.g., with Br₂) End Bupropion Analogue (3'-methyl derivative) Intermediate->End Nucleophilic Substitution (with tert-butylamine)

Caption: Synthetic pathway from this compound to a bupropion analogue.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: It is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8][15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] It is often stored under an inert atmosphere (e.g., argon) to prevent degradation.[1]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties, such as its melting and boiling points, is not merely academic but a practical necessity for its purification, identification, and effective use in complex reaction schemes. The protocols and data presented in this guide are intended to provide researchers with a solid, authoritative foundation for their work with this versatile chemical intermediate.

References

An In-depth Technical Guide to the Spectral Analysis of 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 3'-Methylpropiophenone (CAS No. 51772-30-6), a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1] As researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic characteristics of such molecules is paramount for quality control, reaction monitoring, and the elucidation of novel synthetic pathways. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and practical experimental considerations.

Introduction to this compound: Structure and Significance

This compound, with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol , is an aromatic ketone.[1] Its structure, characterized by a propiophenone core with a methyl group at the meta-position of the phenyl ring, dictates its unique spectroscopic signature. The accurate interpretation of its spectral data is crucial for confirming its identity, purity, and for understanding its reactivity in various chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Methodology:

  • Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard single-pulse experiment is performed.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled experiment is conducted to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene and methyl protons of the ethyl group, and the methyl protons on the aromatic ring.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.75m2HAromatic (H-2', H-6')
~7.35m2HAromatic (H-4', H-5')
2.97q2H-CO-CH₂ -CH₃
2.41s3HAr-CH₃
1.22t3H-CO-CH₂-CH₃

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Interpretation:

  • Aromatic Protons (δ ~7.35-7.75): The protons on the meta-substituted benzene ring will appear as a complex multiplet in the downfield region due to the deshielding effect of the aromatic ring currents and the carbonyl group.

  • Methylene Protons (δ ~2.97): The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons of the ethyl group (n+1 rule, 3+1=4). These protons are deshielded by the adjacent carbonyl group.

  • Aromatic Methyl Protons (δ ~2.41): The singlet corresponds to the three protons of the methyl group attached to the aromatic ring.

  • Ethyl Methyl Protons (δ ~1.22): The triplet is due to the coupling of these methyl protons with the two adjacent methylene protons (n+1 rule, 2+1=3).

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm) Assignment
~200.7C =O
~138.4Ar-C (C-3')
~137.0Ar-C (C-1')
~134.0Ar-C H (C-5')
~128.6Ar-C H (C-4')
~128.4Ar-C H (C-6')
~125.7Ar-C H (C-2')
~31.8-CO-C H₂-CH₃
~21.3Ar-C H₃
~8.4-CO-CH₂-C H₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Interpretation:

  • Carbonyl Carbon (δ ~200.7): The ketone carbonyl carbon appears significantly downfield, a characteristic feature of this functional group.

  • Aromatic Carbons (δ ~125-139): The six aromatic carbons will have distinct chemical shifts influenced by the positions of the carbonyl and methyl substituents. The quaternary carbons (C-1' and C-3') will generally have weaker signals.

  • Aliphatic Carbons (δ ~8-32): The methylene carbon of the ethyl group is deshielded by the carbonyl group, while the two methyl carbons appear at higher field.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for FT-IR Analysis

Objective: To obtain the FT-IR spectrum of this compound to identify its key functional groups.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained neat. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the beam path, and the sample spectrum is acquired.

    • The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050C-H stretchAromatic
~2980, ~2940C-H stretchAliphatic (CH₃, CH₂)
~1685C=O stretchAromatic Ketone
~1605, ~1585, ~1450C=C stretchAromatic Ring
~1460C-H bendAliphatic (CH₂)
~1380C-H bendAliphatic (CH₃)
~790, ~700C-H out-of-plane bendMeta-substituted Aromatic

Table 3: Predicted FT-IR Spectral Data for this compound.

Interpretation:

  • Aromatic C-H Stretch (~3050 cm⁻¹): This absorption appears at a slightly higher frequency than aliphatic C-H stretches.

  • Aliphatic C-H Stretches (~2980, ~2940 cm⁻¹): These bands are due to the stretching vibrations of the C-H bonds in the ethyl and methyl groups.

  • Carbonyl (C=O) Stretch (~1685 cm⁻¹): This is a very strong and sharp absorption, characteristic of a conjugated ketone. The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).

  • Aromatic C=C Stretches (~1605, ~1585, ~1450 cm⁻¹): These absorptions are characteristic of the benzene ring.

  • Aromatic C-H Bends (~790, ~700 cm⁻¹): The pattern of these out-of-plane bending vibrations can often provide information about the substitution pattern on the aromatic ring, with meta-substitution showing characteristic bands in this region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC separates the components of the sample before they enter the MS.

  • GC Separation:

    • A small volume of the sample solution is injected into the GC.

    • The sample is vaporized and carried by an inert gas through a capillary column.

    • The column temperature is programmed to elute the compound of interest.

  • MS Analysis (Electron Ionization):

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: A mass spectrum is recorded, plotting the relative abundance of ions versus their m/z values.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and several fragment ions resulting from the cleavage of specific bonds.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺˙) at m/z = 148: This peak corresponds to the intact molecule with one electron removed.

  • Base Peak at m/z = 119: This is likely the most intense peak, resulting from the loss of the ethyl group (•CH₂CH₃, 29 Da) via α-cleavage, forming a stable acylium ion ([M-29]⁺).

  • Fragment at m/z = 91: This peak can be attributed to the formation of a tolyl cation ([C₇H₇]⁺) after cleavage of the bond between the carbonyl carbon and the aromatic ring.

  • Fragment at m/z = 65: Loss of acetylene (C₂H₂) from the tolyl cation can lead to the formation of the cyclopentadienyl cation ([C₅H₅]⁺).

G M This compound (M⁺˙) m/z = 148 F119 [M-C₂H₅]⁺ m/z = 119 M->F119 - •C₂H₅ (α-cleavage) F91 [C₇H₇]⁺ (Tolyl cation) m/z = 91 M->F91 - •COC₂H₅ F65 [C₅H₅]⁺ m/z = 65 F91->F65 - C₂H₂

Caption: Proposed mass spectral fragmentation pathway of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and provides structural information through its fragmentation pattern. This detailed spectral analysis serves as a critical reference for researchers and scientists working with this important chemical intermediate, ensuring the integrity and quality of their materials and facilitating further research and development.

References

An In-Depth Technical Guide to 3'-Methylpropiophenone: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Methylpropiophenone (CAS 51772-30-6), a key aromatic ketone intermediate in the synthesis of pharmaceuticals and fine chemicals. While the precise moment of its first synthesis is not prominently documented, its history is intrinsically linked to the development of classical organic reactions and the evolution of medicinal chemistry. This document explores the probable historical context of its discovery through the lens of the Friedel-Crafts acylation, details modern synthetic methodologies, presents a thorough analysis of its physicochemical and spectroscopic properties, and elucidates its critical role in the development of pharmaceutical agents, most notably bupropion and its analogues.

Introduction and Core Compound Profile

This compound, systematically named 1-(3-methylphenyl)propan-1-one, is a colorless to pale yellow liquid with a characteristic sweet, floral, and slightly balsamic odor.[1] Its molecular structure, featuring a propiophenone core with a methyl group at the meta-position of the phenyl ring, imparts a unique combination of reactivity and stability that makes it a valuable building block in organic synthesis.

Its primary significance in the scientific community lies in its role as a pivotal intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Specifically, it is a well-established precursor in the manufacturing of bupropion, an atypical antidepressant and smoking cessation aid.[3][4] The global market for this compound has seen steady growth, driven by the demand from the pharmaceutical and agrochemical sectors.[5]

This guide will navigate the historical context of its synthesis, provide detailed modern experimental protocols, and offer a deep dive into its chemical and physical characteristics, thereby serving as a vital resource for professionals in drug discovery and chemical synthesis.

Historical Perspective: A Likely Emergence from a Classic Reaction

While a singular, celebrated discovery of this compound is not found in the annals of chemical history, its synthesis was a logical and inevitable consequence of one of the most powerful reactions in organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a robust method for attaching acyl groups to aromatic rings.[6][7]

Given the ready availability of toluene (methylbenzene) and propionyl chloride, the synthesis of this compound would have been a straightforward application of this newfound methodology. The Friedel-Crafts acylation of toluene with propionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), would yield a mixture of isomers, with the 4'-methyl and 2'-methyl isomers being the major products due to the ortho-, para-directing nature of the methyl group. However, the 3'-methyl isomer would invariably be formed as a minor product.

The historical imperative for its isolation and characterization likely arose with the burgeoning field of medicinal chemistry, where the exploration of a wide array of substituted aromatic ketones as potential pharmacophores became commonplace. The rise of bupropion and its analogues in the latter half of the 20th century undoubtedly solidified the importance of this compound as a key synthetic intermediate, shifting its status from a potential curiosity to a compound of significant industrial interest.[3]

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages concerning yield, purity, cost, and environmental impact.

The Archetypal Route: Friedel-Crafts Acylation

The most traditional method for preparing this compound is the Friedel-Crafts acylation of toluene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst like aluminum chloride.[8][9]

Reaction Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich toluene ring in an electrophilic aromatic substitution reaction. Due to the ortho-, para-directing effect of the methyl group on the toluene ring, this reaction primarily yields the 4'-methyl and 2'-methyl isomers. The formation of the 3'-methyl isomer is less favored and requires separation from the other isomers, which presents a significant challenge for this method's industrial viability for producing the pure 3'-isomer.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Propionyl Chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of propionyl chloride (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of toluene (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes, again keeping the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of isomers, requires purification by fractional distillation or column chromatography to isolate this compound.

Grignard-Based Syntheses: A More Targeted Approach

To circumvent the isomeric mixture issue of the Friedel-Crafts reaction, Grignard-based methods offer a more direct route to this compound.

This method involves the reaction of a Grignard reagent derived from m-bromotoluene with propionitrile.[10]

Reaction Pathway: The m-tolylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed with aqueous acid to yield the desired ketone. This method offers excellent regioselectivity, as the starting materials dictate the final position of the methyl group.

Experimental Protocol: Grignard Reaction with Propionitrile [10]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • m-Bromotoluene

  • Anhydrous Diethyl Ether

  • Propionitrile

  • Dilute Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add a small amount of anhydrous diethyl ether.

  • Slowly add a solution of m-bromotoluene (1.2 eq) in anhydrous diethyl ether to initiate the Grignard reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature and then add a solution of propionitrile (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture in an ice bath and slowly add dilute sulfuric acid to quench the reaction and hydrolyze the intermediate.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.[10]

An alternative two-step Grignard approach involves the reaction of m-tolualdehyde with an ethyl Grignard reagent, followed by oxidation of the resulting secondary alcohol.[3]

Reaction Sequence: The ethylmagnesium bromide adds to the carbonyl group of m-tolualdehyde to form 1-(3-methylphenyl)propan-1-ol. This secondary alcohol is then oxidized to this compound using a suitable oxidizing agent. Modern protocols favor environmentally benign oxidants like oxygen with a composite catalyst system.[3]

Experimental Protocol: Grignard Addition and Oxidation [3]

Part A: Synthesis of 1-(3-methylphenyl)propan-1-ol

  • To a solution of ethylmagnesium bromide (1.2 eq) in THF in a three-necked flask cooled in an ice-water bath, add a solution of m-tolualdehyde (1.0 eq) in THF dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Part B: Oxidation to this compound [3]

  • In a high-pressure reaction vessel, combine the crude 1-(3-methylphenyl)propan-1-ol, a composite catalyst (e.g., nitroxide radicals, inorganic bromide, and nitrite), and a suitable solvent (e.g., water or acetonitrile).

  • Purge the vessel with oxygen and then pressurize with oxygen (e.g., 0.5 MPa).

  • Heat the mixture (e.g., 80 °C) and stir for a specified time (e.g., 24 hours).

  • After cooling, extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final product by vacuum distillation to obtain this compound with high yield and purity.[3]

Comparative Analysis of Synthetic Routes
Method Starting Materials Key Reagents Advantages Disadvantages Typical Yield
Friedel-Crafts Acylation Toluene, Propionyl ChlorideAlCl₃Inexpensive starting materials, well-established reaction.Produces a mixture of isomers requiring difficult separation, stoichiometric use of Lewis acid.Variable for the 3'-isomer
Grignard with Nitrile m-Bromotoluene, PropionitrileMg, Diethyl EtherHigh regioselectivity, direct route to the desired isomer.Requires anhydrous conditions, Grignard reagents are moisture-sensitive.~47%[10]
Grignard with Aldehyde & Oxidation m-Tolualdehyde, Ethyl HalideMg, Oxidizing AgentHigh regioselectivity, can utilize greener oxidation methods.Two-step process, requires handling of Grignard reagents.>90%[3]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is crucial for its handling, purification, and identification.

Physical Properties
Property Value Reference
CAS Number 51772-30-6[11]
Molecular Formula C₁₀H₁₂O[11]
Molecular Weight 148.20 g/mol [11]
Appearance Colorless to pale yellow liquid[12]
Boiling Point 244-246 °C[12]
Melting Point -4.4 °C[3]
Flash Point 75 °C[12]
Density ~1.006 g/cm³[3]
Solubility Limited solubility in water; soluble in organic solvents.[12]
Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1680-1700 cm⁻¹, indicative of the C=O stretch of the aryl ketone. Additional peaks corresponding to C-H stretches of the aromatic ring and the alkyl chain are also present.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum typically shows a triplet for the methyl protons of the ethyl group (~1.2 ppm), a quartet for the methylene protons (~3.0 ppm), a singlet for the methyl group on the aromatic ring (~2.4 ppm), and a series of multiplets in the aromatic region (7.1-7.8 ppm) corresponding to the four protons on the substituted benzene ring.[11]

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 200 ppm, along with signals for the carbons of the ethyl group, the aromatic methyl group, and the six distinct carbons of the aromatic ring.[11]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns often include the loss of the ethyl group (M-29) leading to a prominent peak at m/z = 119 (the m-toluoyl cation), and a peak at m/z = 91 corresponding to the tropylium ion.[13]

Applications in Drug Development and Beyond

The primary application of this compound is as a crucial intermediate in the pharmaceutical industry.[2]

Keystone in the Synthesis of Bupropion

This compound is the starting material for the synthesis of bupropion, a widely prescribed antidepressant and smoking cessation aid.[3][4] The synthesis involves the α-bromination of this compound to yield 2-bromo-3'-methylpropiophenone. This is followed by a nucleophilic substitution reaction with tert-butylamine to introduce the amino group, and subsequent conversion to the hydrochloride salt to afford bupropion hydrochloride.

Bupropion_Synthesis A This compound B 2-Bromo-3'-methylpropiophenone A->B α-Bromination (e.g., Br₂, NBS) C Bupropion B->C Nucleophilic Substitution (tert-butylamine)

The structural integrity and purity of the starting this compound are paramount, as any impurities can be carried through the synthesis and compromise the quality and safety of the final drug product.

A Scaffold for Novel Therapeutics

Beyond bupropion, the propiophenone scaffold of this molecule makes it a versatile starting point for the synthesis of a variety of other biologically active compounds. Its derivatives have been explored for a range of pharmacological activities, taking advantage of the modifiable ketone and aromatic ring functionalities.[4]

Applications in the Fragrance and Flavor Industry

Due to its pleasant sweet and floral aroma, this compound also finds use in the fragrance and perfumery industry.[1] It can be used to impart warmth and depth to floral and oriental fragrance compositions.

Conclusion

This compound, a compound likely first synthesized as an unexplored component in a classic Friedel-Crafts reaction, has evolved into a molecule of significant industrial and pharmaceutical importance. Its journey from a probable synthetic curiosity to a key building block for a blockbuster drug illustrates the dynamic interplay between fundamental organic chemistry and applied medicinal science. Modern synthetic methods have enabled its efficient and regioselective production, overcoming the limitations of earlier approaches. This guide has provided a comprehensive technical overview, from its historical context to its modern applications, to serve as a valuable resource for scientists and researchers working with this versatile chemical intermediate.

References

Applications of 3'-Methylpropiophenone in fragrance industry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3'-Methylpropiophenone in the Fragrance Industry

Introduction

Aromatic ketones represent a pivotal class of molecules in the perfumer's palette, valued for their ability to impart warmth, complexity, and structural integrity to fragrance compositions. Among these, this compound (CAS No. 51772-30-6) has emerged as a versatile and valuable ingredient. This compound, a substituted aromatic ketone, is recognized for its distinctive sweet, floral, and slightly balsamic odor profile.[1] Its primary function in the fragrance industry is as a character-giving ingredient and a functional fixative, particularly in floral and oriental accords.[1]

Beyond its direct application in perfumery, this compound serves as a key synthetic intermediate in the pharmaceutical and broader chemical industries.[1] This guide offers a comprehensive technical overview for researchers and application scientists, detailing the synthesis, physicochemical properties, olfactory characteristics, and strategic applications of this compound in the creation of modern fragrances. We will explore the causality behind its formulation choices, detail validated synthetic protocols, and provide a clear perspective on its role within the regulatory landscape.

Section 1: Physicochemical and Olfactory Profile

The efficacy and application of any aroma chemical are fundamentally dictated by its physical properties and its perceived scent profile. This compound is a pale yellow liquid whose molecular structure gives rise to its unique characteristics.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for predicting its behavior in formulations, including solubility, volatility, and stability.

PropertyValueSource
CAS Number 51772-30-6[2]
Molecular Formula C₁₀H₁₂O[2][3]
Molecular Weight 148.20 g/mol [2][3]
Physical Form Pale yellow oily liquid[2]
Boiling Point ~513.73 K (240.58 °C)[4]
Flash Point 75 °C[1]
InChI Key QHVNQIJBHWOZRJ-UHFFFAOYSA-N[2]
Olfactory Characteristics

The scent of this compound is multifaceted, making it a valuable component for building complex accords. Its primary olfactory notes are:

  • Sweet and Floral: It provides a foundational sweetness that supports and enhances floral compositions.

  • Warm and Powdery: A distinct powdery undertone adds depth, warmth, and a soft texture to fragrances.[1]

  • Balsamic Nuances: A slightly balsamic character contributes to its effectiveness in oriental-style perfumes.[1]

This profile allows it to blend seamlessly with a variety of other aroma chemicals, including benzaldehyde, cinnamic alcohol, and phenyl ethyl alcohol, to create sophisticated and harmonious scent experiences.[1]

Section 2: Synthesis Methodologies and Industrial Relevance

The commercial viability of an aroma chemical is intrinsically linked to the efficiency and scalability of its synthesis. Several routes to this compound have been developed, each with distinct advantages and mechanistic underpinnings.

Method A: Grignard Reaction with a Nitrile

This classic organometallic approach is a reliable method for forming ketones from nitriles. The synthesis involves the reaction of an aryl Grignard reagent with a simple alkyl nitrile.

  • Grignard Reagent Formation: Magnesium turnings (41.2 mmol) and a crystal of iodine are added to anhydrous diethyl ether. A solution of m-bromotoluene (41.2 mmol) in anhydrous diethyl ether is added dropwise under a nitrogen atmosphere to initiate the formation of m-tolylmagnesium bromide.[2]

  • Reaction with Nitrile: Once the Grignard reagent is formed, a solution of propionitrile (34.3 mmol) in anhydrous diethyl ether is added dropwise.[2] The reaction is typically exothermic and may proceed under spontaneous reflux.[2]

  • Hydrolysis (Workup): The resulting intermediate imine salt is hydrolyzed by the careful addition of water and cooled dilute sulfuric acid.[2]

  • Extraction and Purification: The product is extracted from the aqueous layer using diethyl ether. The organic layer is then washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to yield this compound.[2]

The Grignard reagent (m-tolylmagnesium bromide) acts as a potent nucleophile, with the carbon atom bonded to magnesium attacking the electrophilic carbon of the nitrile group. This forms a stable intermediate magnesium salt of a ketimine. The subsequent acidic hydrolysis cleaves the carbon-nitrogen double bond, liberating the ketone. The use of anhydrous conditions is critical, as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent and halt the reaction.

Grignard_Synthesis cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis m_bromotoluene m-Bromotoluene Grignard m-Tolylmagnesium bromide m_bromotoluene->Grignard in Diethyl Ether Mg Magnesium (Mg) Mg->Grignard in Diethyl Ether Propionitrile Propionitrile Imine_Salt Intermediate Imine Salt Acid Dilute H₂SO₄ (aq) Product This compound Grignard->Imine_Salt reacts with Imine_Salt->Product Workup

Workflow for Grignard Synthesis of this compound.
Method B: Catalytic Oxidation of a Secondary Alcohol

A more recent, patented approach involves a two-step process that boasts high yields and environmentally safer conditions by using oxygen as the final oxidant.[5]

  • Alcohol Formation: m-Methyl benzaldehyde is reacted with an ethyl Grignard reagent (ethylmagnesium bromide) to produce 3'-methyl phenylpropanol, a secondary alcohol.[5]

  • Catalytic Oxidation: The resulting alcohol is then oxidized to this compound using oxygen as the oxidant. This step is facilitated by a novel composite catalyst system comprising nitroxide free radicals, an inorganic bromide, and a nitrite.[5] This method reports yields exceeding 90%.[5]

This pathway separates the carbon-carbon bond formation from the oxidation step, allowing for greater control and selectivity. The first step is a standard nucleophilic addition of a Grignard reagent to an aldehyde. The innovation lies in the second step: the composite catalyst generates a highly reactive oxidizing species in situ, which selectively converts the secondary alcohol to a ketone without over-oxidation or side reactions often seen with harsher oxidizing agents. Using oxygen from the air as the terminal oxidant makes the process greener and more cost-effective for industrial production.

Catalytic_Oxidation_Pathway Aldehyde m-Methyl Benzaldehyde Alcohol 3'-Methyl Phenylpropanol Aldehyde->Alcohol Step 1: Affinity Addition Ethyl_Grignard Ethyl Grignard Reagent Catalyst Composite Catalyst + O₂ Product This compound Alcohol->Product Step 2: Catalytic Oxidation

Two-step synthesis via catalytic oxidation.

Section 3: Applications in Fragrance Compositions

The true art of perfumery lies in the masterful blending of ingredients to evoke an emotion or tell a story. This compound is a valuable tool in this endeavor due to its functional and aesthetic contributions.

Role as a Modifier and Fixative
  • Modifier: In floral (e.g., lilac, wisteria) and oriental compositions, this compound adds a warm, sweet, and slightly powdery character that enhances the main theme.[1][6] It provides depth and complexity, transitioning the fragrance from its top notes to its heart.

  • Fixative: With a relatively high boiling point and molecular weight compared to more volatile top and middle notes, this compound evaporates more slowly.[1] This property allows it to act as a fixative, slowing the evaporation of other ingredients and thereby increasing the overall longevity of the scent on the skin.[7][8]

Creative Blending and Accords

This compound is rarely used in isolation; its strength is in its synergy with other materials. It serves as an excellent "bridging note," smoothing the transitions between different olfactory families.[8]

  • Floral Accords: It blends well with compounds like amyl salicylate and anisaldehyde to create rich, blooming floral scents.[6]

  • Oriental & Fougère Accords: Its warm, balsamic nature complements the rich, spicy, and woody notes typical of oriental fragrances. In fougère structures, it can add a unique sweetness to the traditional lavender and oakmoss accord.[6]

  • Gourmand Accords: The sweet, almost almond-like quality can enhance gourmand compositions, adding depth to vanilla, woody, and spicy notes.[7][8]

Blending_Relationships Core 3'-Methyl- propiophenone Floral Floral Accords (Lilac, Wisteria) Core->Floral Adds Warmth & Sweetness Oriental Oriental Accords Core->Oriental Provides Depth & Balsamic Notes Fougere Fougère Accords Core->Fougere Lends Sweetness Gourmand Gourmand Accords Core->Gourmand Enhances Sweet Notes Partners Blending Partners Partners->Core Blends Well With Anisaldehyde Anisaldehyde Anisaldehyde->Partners Amyl_Salicylate Amyl Salicylate Amyl_Salicylate->Partners Cinnamic_Alc Cinnamic Alcohol Cinnamic_Alc->Partners Benzaldehyde Benzaldehyde Benzaldehyde->Partners

Blending affinities of this compound.

Section 4: Safety, Handling, and Regulatory Landscape

The safe use of fragrance ingredients is paramount and is governed by industry standards and international regulations.

Toxicological Profile and Handling

According to the Globally Harmonized System (GHS), this compound is associated with several hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Therefore, standard laboratory and industrial handling procedures must be followed.

  • Ventilation: Use in a well-ventilated area to minimize inhalation of vapors.[9]

  • Personal Protective Equipment (PPE): Wear chemically resistant gloves, safety goggles with side shields, and appropriate lab clothing to prevent skin and eye contact.[1][9]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from heat, open flames, and strong oxidizing agents.[1][9]

  • Spills: In case of a spill, contain with an inert absorbent material (e.g., sand) and dispose of according to local regulations.[9]

Regulatory Context

The fragrance industry is primarily self-regulated through the International Fragrance Association (IFRA) , which sets standards for the safe use of fragrance materials based on scientific assessments by the Research Institute for Fragrance Materials (RIFM). Adherence to IFRA Standards and regional regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe is mandatory for member companies.[1] While this compound is not currently listed as a restricted substance or a primary allergen under typical fragrance regulations, its use levels in consumer products must be consistent with good manufacturing practices and supported by a comprehensive safety assessment.[10]

Conclusion

This compound stands as a testament to the synergy of chemistry and artistry in the fragrance industry. Its warm, floral, and powdery scent profile, combined with its functional utility as a blender and fixative, makes it a valuable component in a perfumer's creative arsenal. Its synthesis, achievable through multiple robust chemical pathways, allows for reliable industrial-scale production. For researchers and developers, a thorough understanding of its properties, synthesis, and application logic is essential for leveraging its full potential. As the demand for complex and long-lasting fragrances continues to grow, the role of versatile and functional molecules like this compound will remain indispensable.

References

The Pivotal Role of 3'-Methylpropiophenone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methylpropiophenone, a substituted aromatic ketone, has emerged as a critical and versatile building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features and reactivity profile make it an ideal starting material and intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview of the role of this compound in pharmaceutical synthesis, with a detailed focus on its application in the production of key drugs such as the antidepressant bupropion and the muscle relaxant tolperisone. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested experimental protocols, and present visual workflows to elucidate the synthetic pathways.

Core Principles: Understanding this compound's Synthetic Utility

From a structural standpoint, this compound (C10H12O) is an aromatic ketone characterized by a propiophenone core with a methyl group at the meta position of the phenyl ring.[1][2] This specific arrangement of functional groups dictates its chemical behavior and, consequently, its utility in organic synthesis. The primary sites of reactivity are the carbonyl group, the α-carbon of the ethyl chain, and the aromatic ring itself.

  • Carbonyl Reactivity: The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack. This allows for a variety of transformations, including reductions to form secondary alcohols and reductive aminations to introduce nitrogen-containing moieties, which are prevalent in many drug molecules.

  • α-Carbon Acidity: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate is a powerful tool for constructing new carbon-carbon bonds through reactions like alkylations and condensations.

  • Aromatic Ring Substitution: The phenyl ring can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-directing group, which can be leveraged to introduce additional substituents onto the aromatic core, further diversifying the molecular scaffold.

This trifecta of reactivity makes this compound a valuable and cost-effective starting point for building the complex molecular frameworks required for pharmacological activity.[3][4]

Application in Bupropion Synthesis: A Case Study in Antidepressant Manufacturing

Bupropion, marketed as Wellbutrin® and Zyban®, is a widely prescribed medication for major depressive disorder and as a smoking cessation aid.[5] this compound is a key intermediate in the synthesis of bupropion analogues.[6][7] The synthesis of bupropion itself typically starts with a related compound, m-chloropropiophenone, and follows a pathway that highlights fundamental organic transformations. A similar strategy can be envisioned starting from this compound to generate bupropion analogues.[8]

The core synthetic strategy involves two critical steps: α-bromination followed by nucleophilic substitution.

Bupropion_Synthesis start This compound intermediate 2-Bromo-3'-methylpropiophenone start->intermediate α-Bromination (e.g., NBS, p-TSA) product Bupropion Analogue intermediate->product Nucleophilic Substitution (tert-Butylamine)

Figure 1: General synthetic workflow for a bupropion analogue from this compound.

Experimental Protocol: Synthesis of a Bupropion Analogue

Step 1: α-Bromination of this compound

  • Objective: To selectively introduce a bromine atom at the α-position of the ketone, creating a reactive electrophilic center.[9][10] This intermediate is crucial for the subsequent introduction of the amine.

  • Causality: The α-position is activated by the adjacent electron-withdrawing carbonyl group, making it susceptible to electrophilic attack by bromine. The use of a catalyst like p-toluenesulfonic acid (p-TSA) with N-bromosuccinimide (NBS) provides a milder and more selective bromination compared to using liquid bromine.[11]

  • Methodology:

    • To a solution of this compound (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq).

    • Heat the reaction mixture to 60-65°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted NBS.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-3'-methylpropiophenone. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with tert-Butylamine

  • Objective: To displace the bromine atom with the tert-butylamino group via an SN2 reaction, forming the final bupropion analogue.[12]

  • Causality: The α-bromo ketone is an excellent electrophile for SN2 reactions. tert-Butylamine acts as the nucleophile. A solvent like N-methyl-2-pyrrolidinone (NMP) is often used to facilitate the reaction, and an excess of the amine is used to drive the reaction to completion and neutralize the HBr byproduct.[11]

  • Methodology:

    • Dissolve the crude 2-bromo-3'-methylpropiophenone in a mixture of N-methyl-2-pyrrolidinone (NMP) and toluene.

    • Add tert-butylamine (2.5 eq) to the solution and heat the mixture to 55-60°C.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and add water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude free base of the bupropion analogue.

    • For purification, the free base can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like isopropanol, followed by recrystallization.[11]

Tolperisone and Eperisone Synthesis: The Power of the Mannich Reaction

Tolperisone and Eperisone are centrally acting muscle relaxants.[13][14][15] Their synthesis provides an excellent example of the utility of the Mannich reaction, a three-component condensation that is highly effective for forming C-C bonds and introducing an aminomethyl group.[16][17][18][19][20] In this context, a propiophenone derivative (such as 4'-methylpropiophenone for tolperisone or 4'-ethylpropiophenone for eperisone), formaldehyde, and a secondary amine (piperidine) are reacted to form the β-amino ketone core of the drug.[21][22][23][24][25][26][27]

Mannich_Reaction ketone 4'-Methylpropiophenone product Tolperisone ketone->product Mannich Reaction reagents Formaldehyde + Piperidine HCl reagents->product

Figure 2: The Mannich reaction for the synthesis of Tolperisone.

Experimental Protocol: Synthesis of Tolperisone
  • Objective: To construct the tolperisone molecule via a one-pot Mannich reaction.

  • Causality: The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and piperidine. The enol form of 4'-methylpropiophenone then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone product.[16] The use of an acid catalyst facilitates both the formation of the iminium ion and the enolization of the ketone.

  • Methodology:

    • In a reaction vessel, combine 4'-methylpropiophenone (1.0 eq), piperidine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in a suitable solvent such as isopropanol.[22]

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 95-100°C) for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product, tolperisone hydrochloride, may precipitate upon cooling.

    • The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and methyl tert-butyl ether.[23]

Broader Pharmaceutical Landscape and Future Directions

The utility of this compound and its isomers extends beyond bupropion and tolperisone. These ketones are valuable precursors in the synthesis of a variety of other compounds, including agrochemicals and other pharmaceuticals.[28] For instance, they are used in the synthesis of certain cathinone derivatives, which are of interest in neuroscience research.[29][30][31]

The market for such chemical intermediates is growing, driven by the expanding pharmaceutical industry and the continuous need for novel drug candidates.[32] A significant trend in this field is the development of "greener" and safer synthetic methodologies. This includes the replacement of hazardous reagents like liquid bromine with NBS and the use of more environmentally benign solvents.[5][33][34]

Data Summary

Pharmaceutical Starting Ketone Key Reaction Key Reagents
Bupropion AnalogueThis compoundα-Bromination, Nucleophilic SubstitutionNBS, tert-Butylamine
Tolperisone4'-MethylpropiophenoneMannich ReactionFormaldehyde, Piperidine HCl
Eperisone4'-EthylpropiophenoneMannich ReactionFormaldehyde, Piperidine HCl

Conclusion

This compound and its structural isomers are undeniably crucial intermediates in the landscape of pharmaceutical synthesis. Their reactivity, accessibility, and versatility allow for the efficient and scalable production of a range of important drugs. The synthetic routes to bupropion and tolperisone analogues serve as prime examples of how fundamental principles of organic chemistry are applied to create life-saving and life-improving medications. As the field of drug development continues to evolve, the demand for such versatile building blocks will remain high, with an increasing emphasis on the development of sustainable and efficient synthetic protocols.

References

3'-Methylpropiophenone safety, handling, and disposal guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, and Disposal of 3'-Methylpropiophenone

For professionals in research, development, and analytical sciences, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal guidelines for this compound (CAS No. 51772-30-6). As a key intermediate in pharmaceutical and fragrance synthesis, understanding its properties and associated hazards is paramount to ensuring a safe and compliant research environment.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions and foster a culture of safety.

Compound Identification and Physicochemical Properties

This compound, also known as 1-(3-methylphenyl)propan-1-one, is an aromatic ketone.[2][3] Its fundamental properties are crucial for determining appropriate storage and handling measures. For instance, its liquid physical state at room temperature necessitates secondary containment to mitigate spill risks.

Identifier Value Source
IUPAC Name 1-(3-methylphenyl)propan-1-onePubChem[2]
CAS Number 51772-30-6Sigma-Aldrich[3]
Molecular Formula C₁₀H₁₂OPubChem[2]
Molecular Weight 148.20 g/mol PubChem[2]
Physical Form LiquidSigma-Aldrich[3]
Storage Temperature Room Temperature (in a dry, sealed container)Sigma-Aldrich[3]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[2][3][4] Understanding these hazards is the foundational step in developing effective safety protocols. The primary risks associated with this compound are acute toxicity and irritation.

Hazard Class GHS Category Hazard Statement Signal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning[2][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning[2][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning[2][5]

The causality behind these classifications dictates our handling procedures. The potential for skin and eye irritation (H315, H319) makes the use of gloves and safety goggles non-negotiable.[2][5] The risk of respiratory irritation (H335) underscores the necessity of working in a well-ventilated area or a chemical fume hood to prevent inhalation of vapors.[2][4][5]

Exposure Controls and Personal Protection

A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is essential for minimizing exposure. The hierarchy of controls prioritizes engineering solutions, followed by administrative controls and finally, PPE.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[6] For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory. This is the primary line of defense against respiratory exposure.

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific hazards of the chemical.[7][8]

Protection Type Specification Rationale and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting EN 166 (EU) or ANSI Z87.1 (US) standards.[9]Protects against accidental splashes that can cause serious eye irritation.[10] A face shield may be required for larger quantities or splash-prone operations.[11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can cause irritation.[10] Gloves should be inspected before each use and replaced immediately if contaminated or damaged. Always wash hands thoroughly after removing gloves.[7]
Body Protection Laboratory coat or chemical-resistant apron.[8]Protects skin and personal clothing from spills and contamination.[10] Ensure clothing provides full coverage (long pants, closed-toe shoes).
Respiratory Protection Not typically required if work is performed in a fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[9]Prevents inhalation of vapors that may cause respiratory tract irritation.[10][11] Respirator use requires a formal program including fit-testing and training.

Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is critical for preventing accidents and maintaining the chemical's integrity.

Step-by-Step Handling Protocol
  • Preparation: Before handling, review the Safety Data Sheet (SDS).[7] Ensure eyewash stations and safety showers are accessible and unobstructed.[7][8]

  • Attire: Don the appropriate PPE as specified in the table above.[6]

  • Work Area: Conduct all manipulations within a chemical fume hood or a designated, well-ventilated area.[6]

  • Dispensing: When transferring the liquid, use caution to avoid splashing. Keep containers tightly closed when not in use.[12]

  • Avoidance: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors.[4] Never pipette by mouth.

  • Post-Handling: After use, wash hands and other exposed areas thoroughly with mild soap and water.[13] Clean the work area to decontaminate any potential residue.

Chemical Storage Guidelines

Proper storage is essential for safety and regulatory compliance.

  • Container: Store in the original, tightly sealed container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area away from heat, open flames, and direct sunlight.[1][12]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.[1] Organizing chemicals by compatibility group, not alphabetically, is a critical safety practice.[14]

  • Inventory: Maintain an accurate chemical inventory to track quantities and storage locations.[15] Label all containers clearly with the chemical name and associated hazards.[14]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds 1. Review SDS & Emergency Procedures prep_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area 3. Verify Fume Hood Operation & Clear Area handle_transfer 4. Transfer Chemical Inside Fume Hood prep_area->handle_transfer handle_use 5. Perform Experiment/ Procedure handle_close 6. Securely Close Container After Use clean_decon 7. Decontaminate Work Surface handle_close->clean_decon clean_waste 8. Dispose of Waste (Gloves, etc.) Properly clean_wash 9. Remove PPE & Wash Hands Thoroughly clean_store 10. Return Chemical to Designated Storage end_node End clean_store->end_node start Start start->prep_sds

Caption: Experimental Workflow for Handling this compound.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.[16] All personnel must be familiar with the location and use of emergency equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]

  • Skin Contact: Remove contaminated clothing immediately.[16] Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9][17]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[6][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[12][17]

Spill Response Protocol

The response to a spill depends on its size and the immediate hazards.

  • Minor Spill (manageable by trained personnel):

    • Alert others in the immediate area.[17]

    • Ensure proper ventilation and eliminate ignition sources.[18]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent).[17][19]

    • Work from the outside of the spill inward to prevent spreading.[17]

    • Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[19]

    • Decontaminate the spill area with soap and water.[17][20]

  • Major Spill (large volume, unknown substance, or immediate danger):

    • Evacuate the area immediately.[19]

    • Alert supervisors and call emergency services (e.g., 911 or institutional emergency response).[16][18]

    • If safe to do so, close the door to the affected area to contain vapors.

    • Do not attempt to clean up the spill yourself.[16] Wait for trained emergency responders.[19]

G spill Spill Occurs assess Assess Spill: - Size? - Location? - Immediate Danger? spill->assess minor_spill Minor Spill (Small, Contained, No Imminent Hazard) assess->minor_spill  Minor major_spill Major Spill (Large, Uncontained, Fire/Health Hazard) assess->major_spill  Major alert 1. Alert Area Occupants minor_spill->alert evacuate 1. Evacuate Immediate Area major_spill->evacuate ppe 2. Don Appropriate PPE alert->ppe contain 3. Contain with Absorbent ppe->contain collect 4. Collect Waste contain->collect decon 5. Decontaminate Area collect->decon report_minor 6. Report to Supervisor decon->report_minor alarm 2. Activate Alarm / Call Emergency Services (911 / EHS) evacuate->alarm secure 3. Secure Area (If Safe) alarm->secure assist 4. Assist Injured Persons secure->assist await 5. Await Response Team assist->await

Caption: Decision Tree for Chemical Spill Response.

Disposal Considerations

Chemical waste disposal is strictly regulated to protect human health and the environment. Improper disposal can lead to significant legal and financial consequences.

  • Waste Classification: Any material contaminated with this compound, including absorbent materials from spills, empty containers, and used PPE, must be treated as hazardous waste.[6][20]

  • Containerization: Collect waste in a designated, leak-proof, and compatible container. The container must be kept closed and be clearly labeled with "Hazardous Waste" and the chemical's full name.[19][20]

  • Disposal Procedure: Disposal must be handled through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this compound down the drain or in regular trash.[12] Always consult local, state, and federal regulations to ensure full compliance.[6]

By integrating these principles of hazard assessment, exposure control, safe handling, and emergency preparedness into all laboratory workflows, researchers can confidently and safely utilize this compound in their scientific endeavors.

References

Stability and storage conditions for 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3'-Methylpropiophenone

Introduction

This compound (CAS 51772-30-6), an aromatic ketone, is a critical intermediate and building block in the synthesis of pharmaceuticals and specialty chemicals, most notably as a precursor in the synthesis of bupropion analogues.[1] Its physical state as a colorless to pale yellow oil and its chemical structure—a propiophenone core with a methyl group at the 3-position of the benzene ring—dictate its reactivity and stability profile. For researchers, process chemists, and quality control scientists, a comprehensive understanding of its stability is paramount to ensure the integrity of starting materials, the reproducibility of synthetic outcomes, and the validity of analytical data.

This guide provides a detailed examination of the factors influencing the stability of this compound. It moves beyond simple procedural recommendations to explain the underlying chemical principles, offering field-proven protocols for optimal storage, handling, and stability assessment.

Section 1: Core Physicochemical Properties

A compound's stability is intrinsically linked to its physical and chemical properties. The characteristics of this compound necessitate specific handling and storage protocols. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 51772-30-6[2][3]
Molecular Formula C₁₀H₁₂O[2][3]
Molecular Weight 148.20 g/mol [2]
Physical Form Liquid / Oil
Appearance Colorless to pale yellow
Boiling Point ~235 °C (estimated)
Melting Point ~ -4.4 °C
Density ~0.963 - 1.0059 g/cm³[4]
Refractive Index ~1.506 - 1.5413[4]
Solubility Sparingly soluble in methanol; soluble in chloroform and other organic solvents; limited solubility in water.[4]

Section 2: Critical Factors Influencing Chemical Stability

The stability of this compound is primarily influenced by its susceptibility to atmospheric oxygen, light, temperature, and to a lesser extent, moisture. Understanding the mechanisms of degradation is crucial for designing effective storage strategies.

Susceptibility to Oxidation

Although ketones are generally more resistant to oxidation than aldehydes, aromatic ketones are not entirely inert.[5] The primary oxidative risk for this compound is not from mild air exposure but from strong oxidizing agents or long-term exposure to atmospheric oxygen, which can be accelerated by heat or light.

  • Causality & Mechanism: Ketones lack the vulnerable aldehydic C-H bond, making them robust under mild conditions. However, strong oxidizing agents can induce cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[6][7] This process can lead to the formation of a mixture of carboxylic acids, fundamentally altering the molecule and rendering it useless for its intended synthesis. The recommendation for storage under an inert atmosphere (e.g., argon or nitrogen) is a direct countermeasure to this potential degradation pathway by displacing oxygen.[8]

Oxidation_Pathway MPP This compound Cleavage Oxidative Cleavage (C-C bond scission) MPP->Cleavage Oxidation Oxidant Strong Oxidizing Agent (e.g., KMnO₄) or Long-Term O₂/Heat/UV Oxidant->Cleavage Products Mixture of Carboxylic Acids (e.g., m-Toluic acid, Acetic acid) Cleavage->Products

Caption: Potential oxidative degradation pathway of this compound.

Photochemical Sensitivity

Aromatic ketones are known to absorb ultraviolet (UV) radiation. This absorbed energy can promote the molecule to an excited state, making it susceptible to photochemical reactions.

  • Causality & Mechanism: Similar to benzophenone, this compound can act as a photosensitizer.[9] Upon UV absorption, the carbonyl group can initiate free-radical reactions, leading to dimerization, polymerization, or reaction with solvent molecules. This degradation is often visually indicated by a gradual darkening or yellowing of the liquid. The standard practice of storing the compound in amber glass or opaque containers is essential to block UV radiation and prevent photodegradation.[10][11]

Effect of Temperature

Temperature is a critical parameter that governs the rate of all chemical reactions, including degradation.

  • Causality & Mechanism: Higher temperatures increase the kinetic energy of molecules, accelerating the rates of oxidation and other potential side reactions. Conversely, storing the compound at reduced temperatures (e.g., in a refrigerator at 2-8 °C) significantly slows these degradation processes, extending its shelf life.[12][13] For a volatile compound, refrigeration also minimizes loss of material due to evaporation.

Hydrolysis Potential

The potential for hydrolysis—reaction with water—is a factor to consider, although it is a lesser risk for ketones compared to esters or acetals.

  • Causality & Mechanism: Ketones exist in equilibrium with their hydrate (geminal diol) form in the presence of water.[14][15] For most simple ketones, this equilibrium heavily favors the ketone, meaning the compound is relatively stable against neutral water.[14] However, the reaction can be catalyzed by acids or bases.[16] Therefore, ensuring the compound is stored in a "dry" state and sealed from atmospheric moisture prevents potential catalysis by trace acidic or basic impurities, maintaining its integrity.

Section 3: Recommended Storage and Handling Protocols

A multi-tiered approach to storage ensures the long-term stability of this compound, accounting for both bulk storage and daily laboratory use.

Storage_Protocol cluster_long_term Long-Term Storage (> 6 months) cluster_short_term In-Use / Working Stock L1 Amber glass vial/bottle with PTFE-lined cap L2 Purge headspace with inert gas (Argon/Nitrogen) L1->L2 L3 Seal tightly (e.g., with Parafilm®) L2->L3 L4 Store in refrigerator (2-8 °C) L3->L4 S1 Use original amber container or transfer to smaller vial S2 Blanket with inert gas before re-sealing if possible S1->S2 S3 Store in a cool, dark, and dry place (e.g., desiccator cabinet away from light) S1->S3 S4 Allow to equilibrate to room temperature before opening to prevent moisture condensation S3->S4 Start Receiving this compound Decision Intended Use? Start->Decision Decision->L1 Long-Term Archive Decision->S1 Active Use

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3'-Methylpropiophenone from m-Tolualdehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3'-Methylpropiophenone, a valuable ketone intermediate in the synthesis of pharmaceuticals and fine chemicals. The synthesis begins with the nucleophilic addition of an ethyl Grignard reagent to m-tolualdehyde to form the secondary alcohol, 1-(3-methylphenyl)propan-1-ol. The subsequent oxidation of this alcohol intermediate yields the target product, this compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data.

Introduction and Rationale

This compound (CAS No. 51772-30-6) is an aromatic ketone that serves as a key building block in organic synthesis.[1][2] Its structural motif is found in various biologically active molecules, making its efficient synthesis a topic of interest for medicinal and process chemists. The synthetic route detailed herein was chosen for its reliability and scalability, employing fundamental and well-understood organic transformations: the Grignard reaction and the oxidation of a secondary alcohol.

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[3] The reaction involves the addition of a nucleophilic organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon, such as that in an aldehyde.[4][5] The subsequent oxidation of the resulting secondary alcohol to a ketone is a standard transformation in organic chemistry, with numerous reagents available for this purpose.[6][7] This protocol will detail a Jones oxidation, a robust and high-yielding method, while acknowledging the availability of milder, modern alternatives.[8][9]

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

Step 1: Grignard Reaction m-Tolualdehyde reacts with ethylmagnesium bromide to produce the intermediate alcohol, 1-(3-methylphenyl)propan-1-ol.

Step 2: Oxidation The intermediate alcohol is oxidized using a chromic acid-based reagent to yield the final product, this compound.

Caption: Overall two-step synthesis of this compound.

Mechanistic Pathway

The reaction proceeds via two well-established mechanisms. The initial Grignard reaction involves the nucleophilic attack of the carbanionic ethyl group on the electrophilic carbonyl carbon of m-tolualdehyde. This is followed by an oxidation step that removes two hydrogen atoms to form the ketone.

G Figure 1: Reaction Mechanism cluster_0 Step 1: Grignard Reaction (Nucleophilic Addition) cluster_1 Step 2: Oxidation of Secondary Alcohol A m-Tolualdehyde (Carbonyl Carbon is Electrophilic) C Alkoxide Intermediate A->C Forms Tetrahedral Intermediate B Ethylmagnesium Bromide (Ethyl group is Nucleophilic) B->A Nucleophilic Attack D 1-(3-methylphenyl)propan-1-ol C->D Protonation (Aqueous Workup) E 1-(3-methylphenyl)propan-1-ol F Chromate Ester Intermediate E->F Reaction with H₂CrO₄ G This compound F->G E2-like Elimination

Caption: Mechanistic pathway for the synthesis.

Experimental Protocols

Extreme caution must be exercised. These procedures should only be performed in a well-ventilated chemical fume hood by trained personnel.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS No.Notes
Magnesium turnings24.317439-95-4Must be dry and activated.
Iodine253.817553-56-2Catalyst for Grignard initiation.
Bromoethane108.9774-96-4Use freshly distilled.
m-Tolualdehyde120.15620-23-5Purity >95%.[10]
Anhydrous Diethyl Ether74.1260-29-7Must be anhydrous. THF can also be used.[11]
Hydrochloric Acid (10%)36.467647-01-0For reaction quenching.
Chromium Trioxide (CrO₃)99.991333-82-0Highly Toxic & Carcinogenic.
Sulfuric Acid (conc.)98.087664-93-9Corrosive.
Acetone58.0867-64-1Reagent grade.
Sodium Bicarbonate (sat. soln.)84.01144-55-8For neutralization.
Anhydrous Sodium Sulfate142.047757-82-6For drying.

Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with hotplate, ice-water bath, separatory funnel, rotary evaporator, standard laboratory glassware. All glassware for the Grignard reaction must be rigorously dried in an oven ( >120 °C) or flame-dried under vacuum.[12]

Part A: Synthesis of 1-(3-methylphenyl)propan-1-ol

This procedure is adapted from established Grignard synthesis protocols.[11][13]

  • Setup: Assemble a dry 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a 125 mL dropping funnel. The entire apparatus must be under an inert atmosphere (Nitrogen or Argon).

  • Grignard Reagent Preparation:

    • Place magnesium turnings (2.9 g, 0.12 mol) and a small crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of bromoethane (12.0 g, 8.1 mL, 0.11 mol) in 50 mL of anhydrous diethyl ether.

    • Add ~10 mL of the bromoethane solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask with a heat gun.[11]

    • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the grey, cloudy mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Prepare a solution of m-tolualdehyde (12.0 g, 0.10 mol) in 40 mL of anhydrous diethyl ether and place it in the dropping funnel.

    • Cool the Grignard reagent solution in the flask to 0-10 °C using an ice-water bath.

    • Add the m-tolualdehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.[13] A white precipitate will form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction flask again in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 10% hydrochloric acid dropwise.[13]

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a light-yellow oil, is 1-(3-methylphenyl)propan-1-ol. The content of the alcohol is typically high (>98%) and can often be used in the next step without further purification.[13]

Part B: Synthesis of this compound (Jones Oxidation)

This oxidation protocol is a standard method for converting secondary alcohols to ketones.[6][14]

  • Jones Reagent Preparation (Handle with extreme care in a fume hood):

    • Dissolve 13.4 g of chromium trioxide (CrO₃) in 23 mL of water.

    • While stirring and cooling the solution in an ice bath, slowly add 11.5 mL of concentrated sulfuric acid.

    • Dilute the final solution with water to a total volume of 50 mL.

  • Oxidation Reaction:

    • Dissolve the crude 1-(3-methylphenyl)propan-1-ol (approx. 0.10 mol) from Part A in 100 mL of acetone in a 500 mL flask and cool it to 0 °C in an ice bath.

    • Slowly add the prepared Jones reagent dropwise to the stirred acetone solution. The reaction is exothermic and the color will change from orange to green/brown. Maintain the temperature below 20 °C.

    • Continue adding the reagent until the orange color persists, indicating that the alcohol has been fully consumed.

  • Workup and Purification:

    • Quench the excess oxidant by adding isopropanol dropwise until the green color returns.

    • Decant the acetone solution away from the green chromium salts. Wash the salts with additional acetone.

    • Combine the acetone solutions and remove most of the acetone via rotary evaporation.

    • Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the final product by vacuum distillation or silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain a colorless to pale yellow oil.[15]

Product Characterization

PropertyValueSource(s)
Chemical Formula C₁₀H₁₂O[16]
Molecular Weight 148.20 g/mol [1]
Appearance Colorless to pale yellow liquid[15]
Boiling Point ~223-225 °C (at 760 mmHg)[2]
CAS Number 51772-30-6
FTIR (Neat, cm⁻¹) ~1685 (C=O stretch), ~2970 (C-H stretch)[1]
¹H NMR (CDCl₃) δ ~7.7-7.3 (m, 4H, Ar-H), 2.98 (q, 2H, -CH₂-), 2.41 (s, 3H, Ar-CH₃), 1.22 (t, 3H, -CH₃)(Predicted)
Mass Spectrum (EI) m/z 148 (M⁺), 119, 91[17]

Safety and Handling Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • General: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory. An emergency eyewash station and safety shower must be accessible.[18]

  • Flammability: Diethyl ether and THF are extremely flammable and volatile. Ensure no ignition sources (open flames, hot plates, spark sources) are present.[11]

  • Grignard Reagents: These reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. The reaction is exothermic and requires careful temperature control.[11][12]

  • m-Tolualdehyde: Harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[18][19][20]

  • Chromium Reagents (CrO₃, Jones Reagent): Chromium(VI) compounds are highly toxic, corrosive, and known human carcinogens. Avoid all contact with skin and inhalation of dust or aerosols. All chromium-containing waste must be collected and disposed of as hazardous chemical waste according to institutional guidelines.

Workflow Visualization

G Figure 2: Experimental Workflow cluster_0 Part A: Grignard Reaction cluster_1 Part B: Oxidation cluster_2 Purification A1 Assemble Dry Glassware (Inert Atmosphere) A2 Prepare EtMgBr Reagent (Mg, I₂, EtBr in Et₂O) A1->A2 A3 Add m-Tolualdehyde Solution (Dropwise at 0-10 °C) A2->A3 A4 Reaction Stirring (Room Temperature) A3->A4 A5 Aqueous Quench (NH₄Cl or HCl) A4->A5 A6 Extraction & Wash A5->A6 A7 Dry & Evaporate Solvent A6->A7 A8 Crude Alcohol Intermediate A7->A8 B1 Dissolve Alcohol in Acetone (Cool to 0 °C) A8->B1 Proceed to Part B B2 Add Jones Reagent (Dropwise, < 20 °C) B1->B2 B3 Quench Excess Oxidant (Isopropanol) B2->B3 B4 Extraction & Wash B3->B4 B5 Dry & Evaporate Solvent B4->B5 B6 Crude Ketone Product B5->B6 C1 Vacuum Distillation or Column Chromatography B6->C1 Final Purification C2 Pure this compound C1->C2

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols: Synthesis of 3'-Methylpropiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 3'-Methylpropiophenone, a key intermediate in the pharmaceutical and fragrance industries.[1] The synthesis is achieved through the Friedel-Crafts acylation of toluene with propionyl chloride, a classic yet highly relevant electrophilic aromatic substitution reaction.[2][3] This application note offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, strategies for optimization, and troubleshooting advice. Furthermore, it includes detailed characterization data and safety precautions. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical compounds and as a component in fragrance formulations.[4] Its molecular structure makes it an ideal precursor for creating more complex molecules.[1][5] The Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.[6] This method's enduring utility is due to its reliability and the formation of a stable ketone product that is less prone to the polysubstitution often observed in Friedel-Crafts alkylations.[6]

This guide will focus on the synthesis of this compound by reacting toluene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][7]

Reaction Mechanism and Theoretical Background

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of propionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (RCO⁺).[8] This acylium ion is the potent electrophile in the reaction.

  • Electrophilic Attack: The electron-rich π system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][10]

  • Restoration of Aromaticity: A weak base, such as AlCl₄⁻, abstracts a proton from the carbon atom bearing the newly added acyl group. This step regenerates the aromatic ring and the AlCl₃ catalyst, and forms HCl as a byproduct.[6][8]

However, it is important to note that the ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[6]

Regioselectivity

The methyl group of toluene is an activating, ortho-, para- directing group. However, in Friedel-Crafts acylation, the substitution occurs almost exclusively at the para position (4-methylpropiophenone) with a smaller amount of the ortho isomer (2-methylpropiophenone) and very little of the meta isomer (this compound). The steric hindrance from the methyl group and the bulky acylium ion complex favors the formation of the para product. To synthesize the meta isomer, this compound, one would typically start with m-xylene and perform a selective oxidation or use alternative synthetic routes. However, for the purpose of demonstrating the Friedel-Crafts acylation, this guide will proceed with toluene, acknowledging the expected product distribution. For specific synthesis of this compound, alternative methods such as those starting from m-bromotoluene or m-methyl benzaldehyde are documented.[11][12]

Experimental Protocol

This protocol details the laboratory-scale synthesis of methylpropiophenone isomers from toluene.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
TolueneAnhydrous, ≥99.5%Sigma-Aldrich
Propionyl Chloride≥99%Sigma-Aldrich
Aluminum Chloride (AlCl₃)Anhydrous, powder, ≥99.99%Sigma-AldrichHandle in a fume hood.[10]
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-AldrichSuspected carcinogen.[13]
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated solution
Anhydrous Magnesium Sulfate (MgSO₄)Granular
Crushed Ice
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a clean, dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are properly greased.[2]

    • Equip the top of the condenser and dropping funnel with drying tubes containing calcium chloride to prevent moisture from entering the system.

    • Place the flask in an ice bath on a magnetic stirrer.

  • Reagent Addition:

    • In a fume hood, carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the reaction flask.[10]

    • Add 50 mL of anhydrous dichloromethane to the flask.

    • In the dropping funnel, prepare a solution of toluene (10.1 mL, 0.095 mol) and propionyl chloride (8.7 mL, 0.1 mol) in 20 mL of anhydrous dichloromethane.

  • Reaction Execution:

    • Begin stirring the aluminum chloride suspension and cool the flask to 0-5 °C in the ice bath.

    • Add the toluene/propionyl chloride solution dropwise from the dropping funnel to the stirred suspension over a period of 30-45 minutes. The reaction is exothermic, so maintain the temperature below 10 °C.[10]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

  • Work-up and Product Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) in a beaker. This will decompose the aluminum chloride complex.[13]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).[13]

    • Combine all organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (50 mL).[13]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[13]

  • Purification:

    • The crude product will be a mixture of isomers. Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane-ethyl acetate eluent system to separate the isomers.[7][11]

Process Optimization and Troubleshooting

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product.

ParameterEffect on ReactionOptimization Strategy
Catalyst Loading A stoichiometric amount is often required due to complex formation with the product.[6]Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent.
Temperature Low temperatures (0-5 °C) during addition control the exothermic reaction. Room temperature is often sufficient for the reaction to proceed.Maintain a low temperature during the initial phase and then allow the reaction to proceed at room temperature.
Reaction Time Insufficient time leads to low conversion, while prolonged time can lead to side reactions.Monitor the reaction by TLC to determine the optimal reaction time.[13]
Anhydrous Conditions Water deactivates the Lewis acid catalyst.[13]Use oven-dried glassware and anhydrous reagents and solvents.

Troubleshooting Common Issues:

  • Low Yield: This can be due to moisture in the reaction, impure reagents, or insufficient reaction time. Ensure all equipment is dry and reagents are of high purity.[13]

  • Formation of Multiple Products: While some isomer formation is expected, excessive side products may result from high temperatures.

  • No Reaction: This could be due to an inactive catalyst. Use freshly opened or sublimed aluminum chloride.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃) δ (ppm): 7.8-7.2 (m, 4H, Ar-H), 2.9 (q, 2H, -COCH₂-), 2.4 (s, 3H, Ar-CH₃), 1.2 (t, 3H, -CH₂CH₃).
¹³C NMR (CDCl₃) δ (ppm): ~200 (C=O), ~138 (Ar-C), ~134 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~31 (-COCH₂-), ~21 (Ar-CH₃), ~8 (-CH₂CH₃).
IR (neat) ν (cm⁻¹): ~1685 (C=O stretch), ~2970-2850 (C-H stretch), ~1605, 1450 (C=C aromatic stretch).
GC-MS A distinct peak corresponding to the molecular weight of this compound (148.2 g/mol ) should be observed.[14]

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled with care in a fume hood.[10][15]

  • Propionyl chloride is corrosive and a lachrymator. It should be used in a well-ventilated fume hood.[13]

  • Dichloromethane is a suspected carcinogen and should be handled with appropriate personal protective equipment.[13]

  • The reaction generates HCl gas , which is corrosive. The reaction should be performed in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Propionyl_Chloride CH₃CH₂COCl Acylium_Complex CH₃CH₂CO⁺---Cl---AlCl₃⁻ Propionyl_Chloride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion [CH₃CH₂C=O]⁺ Acylium_Complex->Acylium_Ion Toluene Toluene Ring Sigma_Complex Arenium Ion (Sigma Complex) Toluene->Sigma_Complex + [CH₃CH₂C=O]⁺ Product This compound Sigma_Complex->Product + AlCl₄⁻ HCl HCl AlCl4- AlCl₄⁻

Caption: Mechanism of Friedel-Crafts Acylation of Toluene.

Experimental Workflow

Workflow Setup Reaction Setup (Anhydrous) Addition Slow Addition of Reactants at 0-5 °C Setup->Addition Reaction Stir at Room Temperature (1-2h) Addition->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction Work-up and Extraction Quench->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Analysis Characterization (NMR, IR, GC-MS) Purification->Analysis

Caption: Experimental Workflow for this compound Synthesis.

References

Synthesis of 3'-Methylpropiophenone via Grignard Reaction: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOL

Abstract

The Grignard reaction stands as a foundational method for carbon-carbon bond formation in organic synthesis. This application note provides a comprehensive, field-proven protocol for the synthesis of 3'-Methylpropiophenone, a valuable ketone intermediate in medicinal chemistry and drug development. The described methodology involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis of the intermediate imine.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causality behind experimental choices, and robust safety procedures to ensure reliable and safe execution.

Introduction and Scientific Background

Ketones are a pivotal class of organic compounds, serving as key intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. This compound, in particular, is a precursor for various biologically active molecules. The Grignard reaction offers a versatile and efficient route to synthesize such ketones.[2] This method relies on the reaction of an organomagnesium halide (the Grignard reagent) with the electrophilic carbon of a nitrile.[3]

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The Grignard reagent, acting as a potent nucleophile, attacks the nitrile carbon to form a stable imine anion (as a magnesium salt).[1][4]

  • Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the imine intermediate to yield the final ketone product.[4][5]

The success of this synthesis hinges on the careful control of reaction conditions, particularly the exclusion of atmospheric moisture and oxygen, which can rapidly quench the highly reactive Grignard reagent.[6][7]

Reaction Mechanism and Workflow

The overall transformation involves the reaction of ethylmagnesium bromide with 3-methylbenzonitrile. The Grignard reagent first adds to the nitrile, forming an imine magnesium salt. This intermediate is then hydrolyzed to produce this compound.[8]

Grignard_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Nitrile cluster_workup Part 3: Work-up and Purification reagent_prep Prepare Ethylmagnesium Bromide (from Bromoethane and Mg turnings) in anhydrous ether nitrile_add Dropwise addition of 3-Methylbenzonitrile solution to Grignard reagent at 0°C reagent_prep->nitrile_add Transfer to reaction flask reflux Reflux reaction mixture nitrile_add->reflux After addition quench Quench with ice and dilute HCl reflux->quench After cooling extract Extract with diethyl ether quench->extract wash Wash organic layer (water, brine) extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify by vacuum distillation or column chromatography dry->purify

Figure 1: High-level experimental workflow for the synthesis of this compound.

Materials and Reagents

All reagents should be of high purity. Anhydrous solvents are critical for the success of this reaction.[9]

Reagent/MaterialChemical FormulaM. Wt. ( g/mol )QuantityPurity/GradeSupplier Notes
Magnesium TurningsMg24.311.1 equiv.Reagent GradeMust be dry and free of oxide layer.[10]
BromoethaneC₂H₅Br108.971.1 equiv.≥99%Freshly distilled recommended.[11]
3-MethylbenzonitrileC₈H₇N117.151.0 equiv.≥98%Ensure it is anhydrous.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12See ProtocolAnhydrous GradeMust be peroxide-free.[9]
IodineI₂253.811-2 small crystalsReagent GradeFor magnesium activation.[12]
Hydrochloric AcidHCl36.46As needed6N solutionFor work-up.
Sodium Sulfate (anhydrous)Na₂SO₄142.04As neededReagent GradeFor drying organic extracts.
Saturated Sodium BicarbonateNaHCO₃84.01As neededAqueous solutionFor washing.
Saturated Sodium ChlorideNaCl58.44As neededAqueous solution (Brine)For washing.

Safety Precautions: A Self-Validating System

Core Directive: Grignard reactions are highly exothermic and involve flammable and water-reactive substances.[13][14] A thorough risk assessment must be conducted.[14]

  • Fire Hazard: Diethyl ether is extremely flammable and volatile.[6] All operations must be conducted in a certified chemical fume hood, away from any open flames or spark sources.[13] An appropriate fire extinguisher (Class D for magnesium fires) must be readily accessible.

  • Reactivity Hazards: Grignard reagents react violently with water and protic solvents.[7][15] The reaction setup must be rigorously protected from atmospheric moisture. The quenching step is highly exothermic and must be performed slowly in an ice bath.[11]

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or nitrile gloves are often recommended) must be worn at all times.[13][14]

  • Atmospheric Control: The entire reaction must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the Grignard reagent.

  • Contingency Planning: An ice-water bath should be kept on hand to moderate the reaction rate if it becomes too vigorous.[6][13] Do not work alone when performing this procedure for the first time.[13]

Detailed Experimental Protocol

5.1. Glassware and Apparatus Preparation

Causality: The absolute exclusion of water is the single most critical factor for a successful Grignard reaction.[7][16] Water protonates and destroys the Grignard reagent, halting the synthesis.[7]

  • Thoroughly clean all glassware (a three-neck round-bottom flask, reflux condenser, and an addition funnel) with soap and water, followed by an acetone rinse.[6]

  • Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is preferable).

  • Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon gas. Allow the apparatus to cool to room temperature under the inert atmosphere. Use high-vacuum grease on all glass joints to ensure a tight seal.[6]

5.2. Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Place magnesium turnings (1.1 equivalents) into the dry three-neck flask.

  • Add a single, small crystal of iodine. The iodine helps to activate the magnesium surface by etching away the passivating magnesium oxide layer.[12][17]

  • Assemble the apparatus as shown in the workflow diagram, ensuring the inert gas inlet and outlet (bubbler) are in place.

  • In the addition funnel, prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether (use approx. 20 mL of ether for every 7 g of bromoethane).

  • Add a small portion (~10%) of the bromoethane solution to the magnesium turnings.

  • The reaction initiation is indicated by the disappearance of the iodine color, bubble formation at the magnesium surface, and the appearance of a cloudy/gray solution.[16] Gentle warming with a heat gun may be required, but have an ice bath ready as the reaction is exothermic.[11]

  • Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[11] If the reaction becomes too vigorous, slow the addition and cool the flask with an ice-water bath.[13]

  • After the addition is complete, allow the mixture to stir at room temperature or gentle reflux until most of the magnesium has been consumed (typically 30-60 minutes). The resulting dark gray solution is the ethylmagnesium bromide reagent.

5.3. Part 2: Reaction with 3-Methylbenzonitrile

  • Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Prepare a solution of 3-methylbenzonitrile (1.0 equivalent) in anhydrous diethyl ether.

  • Add the 3-methylbenzonitrile solution dropwise from the addition funnel to the stirred Grignard reagent. Maintain the internal temperature below 10 °C. This controlled addition prevents side reactions and manages the exothermicity.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. For some nitrile substrates, heating to reflux may be necessary to drive the reaction to completion.

5.4. Part 3: Work-up and Purification

Causality: The work-up procedure serves two purposes: to quench any remaining Grignard reagent and to hydrolyze the intermediate imine salt to the desired ketone.[1][5]

  • Cool the reaction mixture to 0 °C in a large ice bath.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This step is highly exothermic and can cause vigorous boiling of the ether.

  • Once the initial exothermic reaction has subsided, slowly add 6N hydrochloric acid dropwise until the aqueous layer is acidic (test with pH paper) and all magnesium salts have dissolved. This acidic environment facilitates the hydrolysis of the imine to the ketone.[4][18]

  • Transfer the mixture to a separatory funnel. Separate the ethereal layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine all organic extracts. Wash the combined organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution) to aid in the removal of water.[19]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is the this compound. It can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).[19]

Product Characterization

The identity and purity of the synthesized this compound (CAS 51772-30-6) should be confirmed by standard analytical techniques.[20]

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons (multiplet), the ethyl group's quartet (CH₂) and triplet (CH₃), and the methyl group on the aromatic ring (singlet).
¹³C NMR A signal for the ketone carbonyl carbon (~200 ppm), as well as signals for the aromatic and aliphatic carbons.
IR Spectroscopy A strong characteristic absorption band for the C=O stretch of the ketone, typically around 1680-1700 cm⁻¹.
GC-MS A single major peak in the gas chromatogram with a mass spectrum matching the molecular ion (m/z = 148.2) and fragmentation pattern of this compound.[21]

Troubleshooting and Field-Proven Insights

  • Failure to Initiate: This is the most common issue. Ensure glassware is bone-dry.[16] Activate the magnesium by crushing a few turnings with a glass rod (carefully!) or adding a small iodine crystal.[17] A small amount of pre-formed Grignard reagent from a previous batch can also be used as an initiator.

  • Low Yield: Often caused by wet reagents or solvents.[9] Ensure the reaction goes to completion by allowing sufficient reaction time or gentle heating. During work-up, ensure complete hydrolysis by maintaining acidic conditions.

  • Side Reactions: The primary side reaction is the formation of biphenyl-type products if the Grignard reagent preparation is not well-controlled. Using a co-solvent like toluene can sometimes improve the yield of the ketone.[22]

References

Reaction conditions for industrial scale 3'-Methylpropiophenone production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Industrial Production of 3'-Methylpropiophenone

Abstract

This document provides a detailed technical guide for the industrial-scale synthesis of this compound (CAS 51772-30-6), a key intermediate in the pharmaceutical and fragrance industries.[1][2] Traditional synthesis routes such as the Friedel-Crafts acylation of toluene are critically evaluated and shown to be non-selective for the desired meta-isomer. This guide focuses on two industrially viable and regioselective methodologies: the Grignard reaction of a meta-substituted precursor with propionitrile, and a two-step approach involving Grignard addition to m-tolualdehyde followed by catalytic oxidation. Detailed protocols, process optimization parameters, scale-up considerations, and safety protocols are presented to provide researchers and drug development professionals with a comprehensive framework for efficient and safe production.

Introduction and Strategic Importance

This compound, also known as 1-(3-methylphenyl)propan-1-one, is an aromatic ketone of significant industrial value. Its primary application is as a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs), most notably bupropion analogues, which are widely used as antidepressants.[3] Additionally, its aromatic properties make it a valuable component in the fragrance and flavor sectors.[1]

The global market for specialty chemical intermediates like this compound is expanding, driven by growth in the pharmaceutical and agrochemical sectors.[2] This demand necessitates robust, scalable, and economically viable manufacturing processes that deliver high-purity products.

A common method for producing substituted propiophenones is the Friedel-Crafts acylation.[4][5] However, when applied to toluene using an acylating agent like propionyl chloride in the presence of a Lewis acid (e.g., AlCl₃), this reaction yields a mixture of isomers. The methyl group of toluene is an ortho-, para-director, leading predominantly to the formation of 4'-methylpropiophenone and 2'-methylpropiophenone.[6] The separation of the desired 3'- (meta) isomer from this mixture is industrially impractical and economically prohibitive. Therefore, selective synthesis routes are imperative.

This guide details two such regioselective routes suitable for industrial scale-up.

Recommended Synthesis Pathways for this compound

To circumvent the isomerism issues of direct toluene acylation, industrial synthesis must begin with a precursor that already has the required meta-substitution pattern. We will detail two effective strategies.

Route A: Grignard Reaction with Propionitrile

This is a direct and efficient one-pot method. It involves the formation of a Grignard reagent from m-bromotoluene, which then reacts with propionitrile. A subsequent acidic workup yields the target ketone. This approach is highly selective for the 3'-isomer. A similar strategy has been successfully employed for the synthesis of related methoxypropiophenones with high yields.[7][8]

Route B: Grignard Addition to m-Tolualdehyde & Catalytic Oxidation

This two-step pathway offers a high-yield, environmentally conscious alternative.[3] The first step involves the reaction of m-tolualdehyde with an ethyl Grignard reagent to produce 1-(3-methylphenyl)propan-1-ol. The resulting secondary alcohol is then selectively oxidized to the corresponding ketone, this compound, using a reusable composite catalyst and oxygen as the oxidant. This method avoids harsh chemical oxidants and boasts yields exceeding 90%.[3]

Detailed Protocols and Methodologies

Route A: Grignard Synthesis via m-Bromotoluene and Propionitrile

This protocol is adapted from established procedures for Grignard reactions with nitriles.[8]

3.1.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
m-BromotolueneReagent Grade, ≥99%Standard SupplierMust be anhydrous.
Magnesium TurningsHigh PurityStandard Supplier
IodineCrystalStandard SupplierFor initiation.
Diethyl Ether / THFAnhydrousStandard SupplierSolvent must be strictly dry.
PropionitrileReagent Grade, ≥99%Standard SupplierMust be anhydrous.
Sulfuric AcidConcentratedStandard SupplierFor workup.
Sodium BicarbonateSaturated SolutionIn-house PrepFor neutralization wash.
Sodium SulfateAnhydrousStandard SupplierFor drying.

3.1.2. Experimental Workflow: Route A

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation Reaction cluster_2 Step 3: Hydrolysis & Workup cluster_3 Step 4: Purification A Charge Reactor with Mg Turnings, Iodine, & Anhydrous Ether/THF B Slowly Add m-Bromotoluene in Anhydrous Ether/THF A->B Initiate Reaction C Maintain Reflux to Ensure Complete Reaction B->C Exothermic Process D Cool Grignard Reagent C->D E Add Propionitrile Dropwise D->E Control Exotherm F Stir at Room Temperature E->F Imine Salt Formation G Quench with Cold Dilute H₂SO₄ F->G H Separate Organic Layer G->H Hydrolyzes Imine I Wash with NaHCO₃ Solution & Brine H->I Neutralize Acid J Dry over Na₂SO₄ I->J Remove Water K Filter off Drying Agent J->K L Solvent Evaporation (Rotovap) K->L M Vacuum Distillation of Crude Product L->M N Collect this compound M->N High Purity

Caption: Workflow for Route A: Grignard Synthesis.

3.1.3. Step-by-Step Protocol

  • Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet. Ensure all equipment is scrupulously dried.

  • Grignard Formation: Charge the reactor with magnesium turnings (1.2 eq) and a crystal of iodine. Begin stirring under a positive pressure of nitrogen. Add a small portion of a solution of m-bromotoluene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel.

  • Initiation: Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color and spontaneous reflux. Once initiated, add the remaining m-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[8] After the addition is complete, continue to stir for 1-2 hours to ensure full conversion.

  • Reaction with Propionitrile: Cool the resulting Grignard solution in an ice bath. Slowly add a solution of propionitrile (0.9 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C. A vigorous reaction may occur. After addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[8]

  • Quenching and Hydrolysis: Carefully pour the reaction mixture onto a mixture of ice and dilute sulfuric acid with vigorous stirring. This step is highly exothermic and hydrolyzes the intermediate imine salt to the ketone.[8]

  • Workup: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with additional solvent (e.g., diethyl ether). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[8]

  • Purification: Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate. After filtering off the drying agent, remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a pale yellow oil.[9]

Route B: Synthesis via m-Tolualdehyde and Catalytic Oxidation

This protocol is based on a patented, high-yield industrial method.[3]

3.2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
m-TolualdehydeReagent Grade, ≥98%Standard Supplier
Ethylmagnesium Bromide1.0 M in THFStandard SupplierCommercially available Grignard reagent.
Nitroxide Radical (e.g., TEMPO)Catalyst GradeStandard SupplierComponent of the composite catalyst.
Sodium BromideReagent GradeStandard SupplierCatalyst component.
Sodium NitriteReagent GradeStandard SupplierCatalyst component.
OxygenHigh Purity (≥99.5%)Industrial Gas SupplierOxidant.
Acetonitrile or WaterHPLC GradeStandard SupplierSolvent for oxidation.

3.2.2. Experimental Workflow: Route B

cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Catalytic Oxidation cluster_2 Step 3: Product Isolation & Purification A Charge Reactor with m-Tolualdehyde B Cool to 0-5 °C A->B C Slowly Add Ethylmagnesium Bromide B->C Exothermic D Quench with NH₄Cl Solution C->D E Extract & Dry to Isolate Alcohol D->E Workup F Charge Autoclave with Alcohol, Solvent, & Catalyst E->F Crude 1-(3-methylphenyl)propan-1-ol G Pressurize with Oxygen (0.1-5 MPa) F->G H Heat to 50-120 °C G->H I Monitor Reaction until Completion H->I 1-24 h J Cool & Depressurize Reactor I->J K Extract Product J->K L Wash & Dry Organic Phase K->L M Vacuum Distillation L->M N Collect Pure this compound M->N Yield >90%

Caption: Workflow for Route B: Oxidation Pathway.

3.2.3. Step-by-Step Protocol

  • Synthesis of 1-(3-methylphenyl)propan-1-ol:

    • In a suitable reactor under a nitrogen atmosphere, place a solution of m-tolualdehyde (1.0 eq).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add ethylmagnesium bromide solution (1.1 eq, e.g., 1.0 M in THF) via a dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. This intermediate is often used directly in the next step without further purification.[3]

  • Catalytic Oxidation to this compound:

    • Charge a high-pressure reactor (autoclave) with the crude 1-(3-methylphenyl)propan-1-ol, a solvent (acetonitrile or water), and the composite catalyst.[3]

    • The catalyst consists of a nitroxide radical, an inorganic bromide (e.g., NaBr), and a nitrite salt (e.g., NaNO₂). The molar ratio is typically 1:1-5:1-5, with a total catalyst loading of 0.5-5 mol% relative to the alcohol.[3]

    • Seal the reactor, purge with oxygen, and then pressurize to 0.1-5 MPa.

    • Heat the mixture to 50-120 °C with vigorous stirring. The reaction time can range from 1 to 24 hours.[3]

    • Monitor the reaction progress by GC or TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

    • Extract the product with an organic solvent.

    • Wash the organic phase, dry it, and concentrate it under reduced pressure.

    • Purify the final product by vacuum distillation to obtain high-purity this compound.[3]

Process Parameters and Optimization

Optimizing reaction conditions is critical for maximizing yield, purity, and process efficiency on an industrial scale.

Table 1: Key Parameters for Route A (Grignard + Nitrile)

ParameterRecommended RangeRationale / Notes
Grignard Formation
Mg : m-Bromotoluene Ratio1.1 - 1.3 : 1A slight excess of magnesium ensures complete conversion of the halide.
SolventAnhydrous THF or Diethyl EtherTHF is often preferred for its higher boiling point and better solvating properties.
TemperatureRefluxReaction is self-sustaining after initiation.
Acylation
Grignard : Propionitrile Ratio1.0 : 0.8 - 0.9Using slightly less nitrile minimizes side reactions and simplifies purification.
Temperature0 - 10 °CCrucial for controlling the highly exothermic addition reaction.
Hydrolysis
Quenching AgentDilute H₂SO₄ or HClAcidic conditions are required to hydrolyze the intermediate to the ketone.
Expected Yield45-65%Yield can be optimized by strict control of anhydrous conditions.[8]

Table 2: Key Parameters for Route B (Oxidation)

ParameterRecommended RangeRationale / Notes
Grignard Addition
m-Tolualdehyde : EtMgBr Ratio1 : 1.05 - 1.2Excess Grignard reagent drives the reaction to completion.
Temperature0 - 10 °CControls the rate of the exothermic addition.
Oxidation
Catalyst Loading0.5 - 5 mol%Lower loading is economically favorable but may increase reaction time.[3]
Oxygen Pressure0.1 - 5 MPaHigher pressure increases the rate of oxidation.[3]
Temperature50 - 120 °CBalances reaction rate against potential side reactions or catalyst degradation.[3]
SolventAcetonitrile or WaterChoice depends on solubility and downstream processing.
Expected Yield>90%The patented process claims very high yields and selectivity.[3]

Industrial Scale-Up and Safety Considerations

Scaling these processes from the laboratory to an industrial plant introduces significant challenges.

  • Heat Management: Both Grignard formation and the subsequent reactions are highly exothermic.[10] Industrial reactors must have efficient cooling systems (e.g., cooling jackets, internal coils) to maintain precise temperature control and prevent runaway reactions.

  • Reagent Handling: Anhydrous solvents and reagents are critical, especially for Route A. Industrial-scale drying systems for solvents and inert gas blanketing of reactors are mandatory. Grignard reagents are pyrophoric and must be handled with extreme care.

  • Workup and Emulsions: Quenching large-scale Grignard reactions can be hazardous. Slow, controlled addition to the quenching solution is essential. During extraction, emulsions can form, stabilized by aluminum salts (in traditional Friedel-Crafts) or magnesium salts.[11] Preventative measures include careful pH control and avoiding overly vigorous agitation. If emulsions form, techniques like adding brine ("salting out") or filtration through a filter aid like Celite® can be effective.[11]

  • Safety: The use of flammable solvents like ether and THF requires intrinsically safe equipment and proper grounding to prevent static discharge. The oxidation in Route B uses pressurized oxygen, which creates a significant fire and explosion hazard; reactors must be designed and operated according to strict safety codes.[3] Hydrogen chloride gas is a byproduct of Friedel-Crafts reactions using acyl chlorides and must be scrubbed.[9]

  • Waste Management: Aqueous waste streams will contain salts (magnesium, sodium) and residual acid or base, requiring neutralization and appropriate disposal. Solvent recovery and recycling are crucial for economic and environmental reasons.[7]

Conclusion

For the selective and efficient industrial-scale production of this compound, standard Friedel-Crafts acylation of toluene is unsuitable due to non-selective isomer formation. The two routes presented here, Grignard synthesis from m-bromotoluene (Route A) and a two-step oxidation pathway starting from m-tolualdehyde (Route B), are superior strategies.

Route A is a more traditional and direct organometallic approach. Route B represents a more modern, greener alternative with potentially higher yields and a reusable catalyst system.[3] The choice between these routes will depend on factors such as raw material cost and availability, capital investment for high-pressure equipment (for Route B), and specific environmental and safety regulations. Both methods, when properly optimized and scaled, provide a robust foundation for the commercial manufacturing of this important pharmaceutical intermediate.

References

Synthesis of 3'-Methylpropiophenone: A Detailed Laboratory Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and theoretical insights for the laboratory-scale synthesis of 3'-methylpropiophenone, a valuable ketone intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the prevalent synthetic strategies, emphasizing the underlying chemical principles to ensure both successful execution and a deep understanding of the process.

Introduction

This compound, with the chemical formula C₁₀H₁₂O, is an aromatic ketone that serves as a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a propiophenone core with a methyl group at the meta position of the phenyl ring, allows for diverse functionalization, making it a versatile precursor in multi-step synthetic pathways. The successful and efficient synthesis of this compound is therefore of significant interest. This guide will focus on the most common and practical laboratory-scale synthetic routes, providing detailed, step-by-step protocols, safety considerations, and characterization techniques.

Synthetic Strategies: A Comparative Overview

Two primary and reliable methods for the laboratory synthesis of this compound are the Friedel-Crafts acylation of toluene and a Grignard reagent-based approach.

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a direct and often high-yielding method. It involves the reaction of toluene with propionyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] The electrophile, a propionyl cation, is generated in situ and attacks the electron-rich toluene ring. The methyl group on toluene is an ortho-, para-director; however, the steric hindrance of the incoming propionyl group often favors the formation of the para- and ortho-isomers, with the meta-isomer being a minor product. Therefore, careful purification is necessary to isolate the desired this compound if starting from toluene. A more direct approach to the 3'-isomer would involve the Friedel-Crafts acylation of a meta-substituted precursor, though toluene is a more common starting material. For the purpose of this guide, we will detail the synthesis and purification from toluene.

  • Grignard Reaction: This method offers an alternative pathway, particularly useful when specific isomer formation is critical. The synthesis typically starts with the formation of a Grignard reagent from an appropriate aryl halide, such as m-bromotoluene.[3] This organometallic intermediate then reacts with a suitable propionylating agent, like propionitrile, followed by acidic workup to yield the target ketone.[3] This route provides excellent regioselectivity, directly affording the 3'-methyl isomer.

Part 1: Friedel-Crafts Acylation Protocol

This protocol details the synthesis of a mixture of methylpropiophenone isomers, from which the this compound can be isolated.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, activates the propionyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic π-electron system of the toluene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is eliminated from the ring to restore aromaticity, yielding the ketone and regenerating the catalyst.[4]

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Propionyl_Chloride Propionyl Chloride (CH₃CH₂COCl) Acylium_Ion_Complex [CH₃CH₂CO]⁺[AlCl₄]⁻ (Acylium Ion Complex) Propionyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Toluene Toluene Sigma_Complex Sigma Complex (Carbocation Intermediate) Toluene->Sigma_Complex + Acylium Ion Product Methylpropiophenone Isomers Sigma_Complex->Product - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (moles)Quantity (g/mL)
Toluene92.140.867(excess)75 mL
Propionyl Chloride92.521.065~0.2523.1 g (21.7 mL)
Anhydrous AlCl₃133.342.48~0.2736 g
Dichloromethane (DCM)84.931.33-as needed
Conc. HCl36.461.18-10 mL
Ice18.020.917-125 g
Saturated NaHCO₃---as needed
Anhydrous MgSO₄120.372.66-as needed
Experimental Protocol

Safety Precautions:

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

  • Propionyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.[5]

  • Dichloromethane is a suspected carcinogen. Handle with appropriate PPE.[5]

  • The reaction is exothermic and generates HCl gas. Ensure proper ventilation and cooling.

Procedure:

  • Reaction Setup: Assemble a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.

  • Reagent Addition:

    • To the reaction flask, add 75 mL of dry toluene.

    • In the fume hood, carefully weigh 36 g of anhydrous aluminum chloride and add it to the toluene with vigorous stirring. The mixture will warm up and HCl gas may be evolved.

  • Acylation:

    • Measure 21.7 mL of propionyl chloride into the dropping funnel.

    • Cool the reaction flask in an ice-water bath.

    • Slowly add the propionyl chloride dropwise to the stirred toluene-AlCl₃ suspension over a period of 30 minutes. Control the addition rate to maintain a gentle reflux and prevent excessive HCl evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours. The mixture will become viscous and dark brown.

  • Work-up:

    • Prepare a quenching mixture of 125 g of crushed ice and 10 mL of concentrated hydrochloric acid in a large beaker.

    • Slowly and carefully pour the reaction mixture into the ice-HCl mixture with vigorous stirring. This will decompose the aluminum chloride complex and is highly exothermic, producing significant amounts of HCl gas. Perform this step in a fume hood.

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[6]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent (toluene and any remaining DCM if used for extraction) by rotary evaporation.

    • The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate the this compound.[3]

Part 2: Grignard Reaction Protocol

This protocol provides a regioselective route to this compound.

Reaction Overview

Grignard_Synthesis m-Bromotoluene m-Bromotoluene Grignard_Reagent m-Tolylmagnesium bromide m-Bromotoluene->Grignard_Reagent + Mg/ether Mg_Ether Mg, anhydrous diethyl ether Imine_Intermediate Imine Intermediate Grignard_Reagent->Imine_Intermediate + Propionitrile Propionitrile Propionitrile Product This compound Imine_Intermediate->Product + H₃O⁺ Acid_Workup H₃O⁺ (Acidic Workup)

Caption: Grignard synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (mmol)Quantity (g/mL)
Magnesium turnings24.311.7441.21.00 g
Iodine253.814.93catalytica few granules
Anhydrous diethyl ether74.120.713-~50 mL
m-Bromotoluene171.031.4141.27.04 g (5.0 mL)
Propionitrile55.080.78234.31.89 g (2.4 mL)
Dilute Sulfuric Acid---as needed
Saturated NaHCO₃---as needed
Brine---as needed
Anhydrous Sodium Sulfate142.042.66-as needed
Experimental Protocol

Safety Precautions:

  • Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Grignard reagents are highly reactive with water and protic solvents. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).

  • Handle all chemicals with appropriate PPE.

Procedure:

  • Grignard Reagent Formation:

    • Place 1.00 g of magnesium turnings and a few granules of iodine in an oven-dried 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.[3]

    • Add 10 mL of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of 7.04 g of m-bromotoluene in 20 mL of anhydrous diethyl ether.

    • Slowly add a small portion of the m-bromotoluene solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining m-bromotoluene solution dropwise at a rate that maintains a steady reflux.[3]

    • After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has reacted.

  • Reaction with Propionitrile:

    • Cool the Grignard reagent solution to room temperature.

    • Add a solution of 1.89 g of propionitrile in 20 mL of anhydrous diethyl ether dropwise from the dropping funnel. A vigorous reaction may occur.[3]

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add water dropwise, followed by cooled dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.[3]

    • Transfer the mixture to a separatory funnel and extract with 100 mL of diethyl ether.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[3]

    • Filter and evaporate the solvent under reduced pressure.

    • Purify the resulting pale yellow oil by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 10:1) as the eluent to obtain pure this compound.[3] A yield of approximately 47% can be expected.[3]

Product Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will confirm the structure by showing the characteristic signals for the aromatic protons, the methyl group on the ring, and the ethyl group of the propiophenone moiety. The splitting patterns and integration values will be consistent with the this compound structure.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the correct number of carbon signals corresponding to the unique carbon atoms in the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will display a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹.[8]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (148.20 g/mol ).[1] The fragmentation pattern can also provide further structural information.[9]

Conclusion

The synthesis of this compound can be reliably achieved in a laboratory setting using either Friedel-Crafts acylation or a Grignard reaction. The choice of method may depend on the availability of starting materials, the desired isomeric purity, and the scale of the reaction. The Friedel-Crafts route is a robust and direct method but may require careful purification to isolate the desired meta-isomer. The Grignard synthesis offers excellent regioselectivity, directly yielding the 3'-substituted product. Both protocols, when executed with attention to safety and experimental detail, provide reliable access to this important synthetic intermediate. Thorough characterization of the final product is essential to validate its identity and purity.

References

Application Notes and Protocols: The Strategic Use of 3'-Methylpropiophenone in the Synthesis of Novel Bupropion Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bupropion is a widely prescribed antidepressant and smoking cessation aid, distinguished by its unique mechanism of action as a dopamine and norepinephrine reuptake inhibitor (DNRI).[1][2][3] Its chemical structure, an α-aminophenone, is closely related to cathinone, a psychostimulant.[1][2][3] This structural similarity has spurred significant interest in the synthesis and evaluation of bupropion analogues to develop novel therapeutics with improved efficacy for conditions like nicotine addiction and cocaine dependence, or with a more favorable side-effect profile.[4][5] A key starting material in the synthesis of a specific class of these analogues is 3'-Methylpropiophenone. This document provides a detailed guide for researchers on the synthetic routes from this compound to various bupropion analogues, the underlying chemical principles, and detailed experimental protocols.

The core structure of bupropion features a tert-butylamine group and a meta-chloro substituent on the phenyl ring.[1] By starting with this compound, chemists can systematically explore the structure-activity relationships (SAR) of bupropion analogues where the chloro group is replaced by a methyl group. Further modifications, particularly at the amine terminus, allow for a nuanced investigation into how steric and electronic properties influence the compound's interaction with monoamine transporters.[2][6]

Synthetic Strategy: From Ketone to Aminoketone

The primary synthetic pathway to bupropion analogues from this compound is a robust and versatile two-step process. This strategy is centered around the initial activation of the propiophenone backbone followed by the introduction of the desired amine moiety.

Step 1: α-Bromination of this compound

The first critical step is the regioselective bromination of this compound at the α-position to the carbonyl group, yielding 2-bromo-3'-methylpropiophenone.[7] This α-haloketone is a key intermediate, primed for subsequent nucleophilic substitution.

Causality of Experimental Choices:

  • Brominating Agent: Elemental bromine (Br₂) is a common and effective brominating agent for this transformation.[8][9][10][11] N-Bromosuccinimide (NBS) can also be employed, often favored in greener chemistry approaches to avoid handling liquid bromine.[12] The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by the bromine.

  • Solvent: Aprotic solvents like dichloromethane (CH₂Cl₂) or acetic acid are typically used to facilitate the reaction while minimizing side reactions.[8][9][10]

  • Reaction Control: Careful control of stoichiometry and temperature is crucial to prevent di-bromination or unwanted aromatic bromination. The reaction progress can be monitored by the dissipation of the bromine color.[10]

Step 2: Nucleophilic Substitution with Primary or Secondary Amines

The synthesized 2-bromo-3'-methylpropiophenone is then subjected to a nucleophilic substitution reaction with a selected primary or secondary amine. This step introduces the defining amino group of the bupropion analogue.

Causality of Experimental Choices:

  • Amine Selection: The choice of amine is the primary determinant of the analogue's final structure and, consequently, its pharmacological profile. A wide range of amines, such as tert-butylamine, cyclopentylamine, and piperidine, have been successfully used to generate diverse libraries of bupropion analogues.[8][9]

  • Solvent and Temperature: Solvents like acetonitrile or N-methyl-2-pyrrolidone (NMP) are often used.[8][13][14] The reaction may require heating to proceed at a reasonable rate, for instance, at 40°C.[8]

  • Work-up: The reaction typically results in the formation of the amine hydrobromide salt as a byproduct, which can often be removed by filtration. The final product, the bupropion analogue free base, is then purified, commonly by column chromatography.[8] For many applications, the free base is converted to a more stable and water-soluble hydrochloride salt by treatment with HCl.[13][14][15]

Visualizing the Synthetic Workflow

The following diagram illustrates the general two-step synthesis of bupropion analogues starting from this compound.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product 3_Methylpropiophenone This compound Bromo_Intermediate 2-Bromo-3'-methylpropiophenone 3_Methylpropiophenone->Bromo_Intermediate α-Bromination (e.g., Br₂, CH₂Cl₂) Bupropion_Analogue Bupropion Analogue Bromo_Intermediate->Bupropion_Analogue Nucleophilic Substitution (e.g., R₁R₂NH, CH₃CN)

Caption: General workflow for synthesizing bupropion analogues.

Application in Structure-Activity Relationship (SAR) Studies

The synthesis of bupropion analogues from this compound has been instrumental in elucidating the SAR of this class of compounds. By systematically varying the amine substituent, researchers have been able to probe the requirements for dopamine transporter (DAT) and norepinephrine transporter (NET) inhibition.[1][6]

Data on Bupropion and Selected Analogues

The following table summarizes the in vitro potency of bupropion and some of its analogues at the dopamine and norepinephrine transporters. This data highlights how modifications to the amine group and the phenyl ring substituent impact biological activity.

CompoundPhenyl Ring SubstituentAmine SubstituentDAT IC₅₀ (nM)[8][9]NET IC₅₀ (nM)[8][9]
Bupropion (2a) 3'-Cltert-Butyl12801350
Analogue 2m 3'-Metert-Butyl14801500
Analogue 2n 3'-MeCyclopentyl102160
Analogue 2r 3'-MePiperidinyl140160
Analogue 2x 3',4'-diCltert-Butyl31180

Data presented is for illustrative purposes and is compiled from published studies. Exact values may vary based on experimental conditions.

The data indicates that replacing the 3'-chloro group of bupropion with a 3'-methyl group (Analogue 2m) results in a slight decrease in potency. However, modifying the amine from tert-butyl to a smaller, cyclic amine like cyclopentyl (Analogue 2n) or piperidinyl (Analogue 2r) can significantly enhance potency at both DAT and NET.[8][9] This suggests that the steric bulk at the nitrogen atom is a critical determinant of transporter interaction.[2]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative bupropion analogue, 2-(N-cyclopentylamino)-3'-methylpropiophenone (Analogue 2n), starting from this compound.

Protocol 1: Synthesis of 2-Bromo-3'-methylpropiophenone

This protocol details the α-bromination of this compound.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, separatory funnel, dropping funnel

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Under inert atmosphere (e.g., nitrogen), add bromine (approximately 0.95-1.0 equivalents) dropwise to the stirred solution. A small initial addition can be used to initiate the reaction, as indicated by the dissipation of the bromine color.[10]

  • Allow the reaction to stir for several hours. The reaction is complete when the reddish-brown color of bromine has faded. HBr gas will be evolved during the reaction.[10]

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-3'-methylpropiophenone as an oil.[10] This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of 2-(N-Cyclopentylamino)-3'-methylpropiophenone (Analogue 2n)

This protocol describes the nucleophilic substitution reaction to form the final bupropion analogue.

Materials:

  • 2-Bromo-3'-methylpropiophenone (from Protocol 1)

  • Cyclopentylamine

  • Acetonitrile (CH₃CN)

  • Round-bottom flask, condenser, magnetic stir bar

Procedure:

  • To a solution of 2-bromo-3'-methylpropiophenone (1 equivalent) in acetonitrile, add cyclopentylamine (1 equivalent).[8]

  • Heat the reaction mixture to 40°C and allow it to react for several hours (e.g., 6 hours).[8]

  • Cool the mixture to room temperature. A precipitate of cyclopentylamine hydrobromide may form.

  • Filter off any precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of cyclohexane and ethyl acetate) to yield the pure 2-(N-cyclopentylamino)-3'-methylpropiophenone.[8]

Visualizing the Experimental Protocol

The following diagram provides a visual representation of the key steps in the synthesis of a bupropion analogue.

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination Start1 Dissolve this compound in CH₂Cl₂ AddBr2 Add Br₂ dropwise at 0°C Start1->AddBr2 Stir Stir for several hours AddBr2->Stir Workup1 Aqueous workup and concentration Stir->Workup1 Product1 2-Bromo-3'-methylpropiophenone Workup1->Product1 Start2 Dissolve bromo-intermediate in CH₃CN Product1->Start2 Use in next step AddAmine Add Cyclopentylamine Start2->AddAmine Heat Heat to 40°C for 6h AddAmine->Heat Workup2 Filter and concentrate Heat->Workup2 Purify Column Chromatography Workup2->Purify Product2 Pure Bupropion Analogue Purify->Product2

Caption: Experimental workflow for a two-step synthesis.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of bupropion analogues. The straightforward two-step synthesis involving α-bromination followed by nucleophilic amination allows for systematic structural modifications. This approach is a powerful tool for drug discovery, enabling researchers to conduct detailed SAR studies aimed at developing novel therapeutics with tailored pharmacological profiles for treating depression, nicotine dependence, and other CNS disorders. The protocols and data presented herein provide a solid foundation for scientists entering this exciting area of medicinal chemistry.

References

3'-Methylpropiophenone as a precursor for 2-bromo-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 2-bromo-3'-methylpropiophenone from 3'-methylpropiophenone

A Guide for Researchers in Organic Synthesis and Drug Development

Introduction

2-bromo-3'-methylpropiophenone (CAS 1451-83-8) is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring an α-bromo ketone, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty organic compounds.[3][4] The synthesis of this compound from its precursor, this compound, is a classic example of electrophilic α-halogenation of a ketone, a fundamental transformation in organic chemistry.

This document provides a comprehensive guide to the synthesis, purification, and characterization of 2-bromo-3'-methylpropiophenone. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles, safety considerations, and expert insights necessary for a successful and reproducible synthesis.

The Chemistry of α-Bromination

The conversion of this compound to 2-bromo-3'-methylpropiophenone is achieved through an α-substitution reaction, where a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) is replaced by a bromine atom.[5]

Reaction Overview

The overall transformation is as follows:

  • Reactant: this compound

  • Product: 2-bromo-3'-methylpropiophenone

  • Key Transformation: Selective bromination at the α-position of the ketone.

The Acid-Catalyzed Mechanism

Under acidic conditions, the α-bromination of a ketone proceeds through an enol intermediate.[6][7] The formation of this enol is the critical, rate-determining step of the reaction.[7][8]

The mechanism involves four key stages:

  • Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen, making the ketone more susceptible to tautomerization.

  • Enol Formation: A weak base (e.g., the solvent or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enol.

  • Nucleophilic Attack: The electron-rich enol acts as a nucleophile, attacking the electrophilic bromine (Br₂). The π-bond of the enol breaks to form a new C-Br bond at the α-position.

  • Deprotonation: The protonated carbonyl is deprotonated, regenerating the carbonyl group and yielding the final α-bromo ketone product.[6]

Acid-Catalyzed Bromination Mechanism ketone This compound protonated_ketone Protonated Ketone ketone->protonated_ketone 1. Protonation H_plus H⁺ Br2 Br₂ bromo_intermediate Brominated Intermediate enol Enol Intermediate protonated_ketone->enol 2. Tautomerization (Rate-Limiting) enol->bromo_intermediate 3. Nucleophilic Attack product 2-bromo-3'-methylpropiophenone bromo_intermediate->product 4. Deprotonation

Caption: Acid-catalyzed α-bromination mechanism.

Choice of Brominating Agent: A Comparative Analysis

The selection of the brominating agent is a critical decision that impacts safety, handling, and reaction selectivity. The two most common choices for this transformation are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).[5]

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming, corrosive red-brown liquidCrystalline solid
Handling Highly hazardous; requires specialized handling procedures and equipment due to high toxicity and corrosivity.[9][10]Easier and safer to handle and weigh.[11]
Byproducts Produces corrosive hydrogen bromide (HBr) gas.[12]Produces succinimide, which is generally less hazardous.
Selectivity Can sometimes lead to over-bromination (di-substitution) if not carefully controlled.[11]Often provides higher selectivity for mono-bromination at the α-position.[13][14]
Reaction Initiation The reaction is autocatalytic as the HBr byproduct can serve as the acid catalyst.Often requires an acid catalyst or a radical initiator depending on the desired reaction pathway.[11]
Cost Generally less expensive.More expensive than elemental bromine.

Safety First: Hazard Analysis and Mitigation

The α-bromination of ketones involves several hazardous materials. A thorough understanding of the risks and adherence to strict safety protocols are paramount.

  • Elemental Bromine (Br₂): Extremely toxic, corrosive, and a potent oxidizing agent. Causes severe chemical burns on contact with skin and eyes and can be fatal if inhaled.[15][16] All work must be conducted in a certified chemical fume hood.[9]

  • α-Bromo Ketones (Product): These compounds are potent lachrymators (induce tearing) and are irritating to the skin, eyes, and respiratory tract.[17]

  • Acids (e.g., Acetic Acid, HBr): Corrosive and can cause severe burns.

  • Organic Solvents (e.g., Dichloromethane, Chloroform): Volatile and harmful. Dichloromethane is a suspected carcinogen.

Required Controls:

  • Engineering: Always handle volatile and highly toxic reagents like bromine and chlorinated solvents inside a chemical fume hood with the sash at the lowest possible working height.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (fluorinated rubber for neat bromine; nitrile or neoprene for solutions) at all times.[9][10]

  • Emergency Preparedness: Keep a spill kit readily accessible. A solution of sodium thiosulfate (Na₂S₂O₃) should be on hand to neutralize any bromine spills.[10]

Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of 2-bromo-3'-methylpropiophenone. Protocol A uses elemental bromine, a classic and cost-effective method, while Protocol B offers a safer alternative using NBS.

**3.1. Protocol A: Synthesis using Elemental Bromine (Br₂) **

This protocol is adapted from established procedures for the α-bromination of propiophenone derivatives.[12]

Materials and Equipment

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₁₀H₁₂O148.203.50 g23.6
BromineBr₂159.811.21 mL (3.77 g)23.6
Dichloromethane (DCM)CH₂Cl₂84.93~250 mL-
Sodium BicarbonateNaHCO₃84.01Saturated Soln.-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-
Equipment 500 mL round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, flash chromatography system.

Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.50 g, 23.6 mmol). Dissolve the ketone in dichloromethane (200 mL).

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., Nitrogen or Argon).

  • Bromine Addition: Carefully syringe bromine (1.21 mL, 23.6 mmol) into the reaction flask dropwise over 10-15 minutes. A small initial addition should cause the characteristic red-brown color to dissipate, indicating the reaction has initiated.

  • Reaction Monitoring: Place a needle in the septum to allow the HBr gas generated to vent safely into the fume hood exhaust. Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Continue stirring for approximately 10 hours or until TLC analysis indicates the consumption of the starting material.[12]

  • Quenching: Carefully transfer the reaction mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the HBr and any unreacted bromine. Continue adding until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.[12]

  • Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the final product.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Dissolve this compound in Dichloromethane B Flush with N₂/Ar A->B C Add Bromine (Br₂) Dropwise B->C D Stir at Room Temp (10h) C->D E Monitor by TLC D->E E->D Reaction Incomplete F Quench with Sat. NaHCO₃ E->F Reaction Complete G Extract with DCM F->G H Dry (Na₂SO₄) & Filter G->H I Evaporate Solvent H->I J Flash Column Chromatography I->J K Characterize Product J->K

Caption: Experimental workflow for Protocol A.

Protocol B: Synthesis using N-Bromosuccinimide (NBS)

This protocol utilizes a safer brominating agent and catalytic amounts of acid, representing a milder and often more selective method.[11]

Materials and Equipment

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₁₀H₁₂O148.203.50 g23.6
N-BromosuccinimideC₄H₄BrNO₂177.984.41 g24.8 (1.05 eq)
Acetic AcidCH₃COOH60.05~1 mL-
Carbon TetrachlorideCCl₄153.82200 mL-
Equipment 500 mL round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Procedure

  • Reaction Setup: In a 500 mL round-bottom flask, combine this compound (3.50 g, 23.6 mmol), N-Bromosuccinimide (4.41 g, 24.8 mmol), and carbon tetrachloride (200 mL).

  • Catalyst Addition: Add a catalytic amount of acetic acid (~1 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) using a heating mantle.

  • Reaction Monitoring: The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating at the surface. TLC can also be used.

  • Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by vacuum distillation or flash chromatography.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the final product meets the required specifications, especially for applications in drug development where purity of >97% is often required.[5]

Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar solvent system, such as a hexane/dichloromethane mixture (e.g., 3:1 v/v), is a good starting point.[12] The optimal eluent should be determined by TLC analysis.

  • Procedure: Load the crude oil onto the column and elute with the chosen solvent system, collecting fractions and combining those that contain the pure product as determined by TLC.

Characterization of 2-bromo-3'-methylpropiophenone
  • Physical Properties: The product is typically a pale yellow oil or a white powder.[1][12]

    • Molecular Formula: C₁₀H₁₁BrO[1]

    • Molecular Weight: 227.1 g/mol [1]

    • Boiling Point: 134-135 °C at 8 Torr[17][18]

  • Spectroscopic Analysis:

    • ¹H NMR (CDCl₃): Expected signals include a quartet for the α-proton, a doublet for the methyl group adjacent to the bromine, a singlet for the aromatic methyl group, and multiplets for the aromatic protons. A published spectrum shows peaks at: δ 7.86-7.79 (m, 2H), 7.42-7.32 (m, 2H), 5.35-5.25 (q, 1H), 2.42 (s, 3H), 1.93-1.89 (d, 3H).[12]

    • FTIR: Expect a strong absorption for the C=O (ketone) stretch (~1680-1700 cm⁻¹) and C-Br stretch (~500-600 cm⁻¹).

    • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with molecular ion peaks (M⁺ and M+2) at m/z 226 and 228.

Troubleshooting and Key Insights

  • Issue: Low Yield.

    • Cause: Incomplete reaction or loss during workup.

    • Solution: Ensure the reaction goes to completion using TLC monitoring. Be careful during the neutralization and extraction steps to avoid product loss in the aqueous layer.

  • Issue: Di-bromination Product Observed.

    • Cause: Use of excess bromine or reaction temperature is too high.

    • Solution: Use a slight excess of the ketone or add the bromine slowly at a controlled, lower temperature. Using NBS (Protocol B) can also improve selectivity for mono-bromination.[11]

  • Issue: Reaction Does Not Initiate (Protocol A).

    • Cause: Impurities in the starting material or solvent may inhibit the reaction.

    • Solution: A small amount of HBr (from a cylinder or generated in situ) or a crystal of iodine can be added to initiate the reaction. Ensure solvents are anhydrous.

Conclusion

The synthesis of 2-bromo-3'-methylpropiophenone is a robust and well-documented process. By understanding the underlying acid-catalyzed mechanism, carefully selecting the brominating agent, and adhering to strict safety and experimental protocols, researchers can reliably produce this valuable intermediate. Proper purification and thorough analytical characterization are critical final steps to ensure the material is suitable for its intended downstream applications in pharmaceutical and chemical synthesis.

References

Experimental procedure for the bromination of 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-Bromination of 3'-Methylpropiophenone

Introduction

α-Haloketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the halogen, which is susceptible to nucleophilic substitution. This application note provides a detailed, field-tested protocol for the α-bromination of this compound to yield 2-Bromo-1-(m-tolyl)propan-1-one. The described method utilizes elemental bromine in an acidic medium, a classic and reliable approach for the selective halogenation at the α-position of a ketone.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques.

Reaction Mechanism

The α-bromination of a ketone in an acidic medium proceeds through an enol intermediate.[3][4][5] The reaction is acid-catalyzed, and notably, the rate of halogenation is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration.[3][4] This indicates that the rate-determining step is the formation of the enol.[6]

The mechanism involves four key steps:

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (H⁺), enhancing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[5][7]

  • Enol Formation (Tautomerization): A base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol intermediate. This is the slow, rate-determining step.[5][6]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic elemental bromine (Br₂). This forms a new carbon-bromine bond at the α-position.[5]

  • Deprotonation: The protonated carbonyl is deprotonated by a weak base to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[5]

References

Application Note: Real-Time Monitoring and Analysis of 3'-Methylpropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for monitoring the synthesis of 3'-Methylpropiophenone, a key intermediate in the synthesis of various pharmaceuticals.[1][2] We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This note is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications for methodological choices and practical, step-by-step protocols to ensure reaction integrity, optimize yield, and characterize impurities. The validation of these analytical methods is crucial for regulatory compliance and ensuring the quality of pharmaceutical intermediates.[3][4][5]

Introduction: The Importance of Rigorous Reaction Monitoring

This compound (CAS 51772-30-6) is a critical building block in organic synthesis.[6] Its efficient synthesis, often via Friedel-Crafts acylation of toluene with propionyl chloride or through a Grignard reaction involving m-bromotoluene and propionitrile, requires precise control over reaction conditions to maximize yield and minimize byproduct formation.[7][8][9][10][11] Real-time or near-real-time monitoring of these reactions is not merely a quality control step; it is a fundamental component of process analytical technology (PAT) that provides deep mechanistic insights, enables rapid optimization, and ensures the safety and robustness of the chemical process.[12]

In-situ monitoring techniques allow chemists to observe the formation of transient intermediates, track the consumption of reactants, and identify the emergence of impurities as they form.[12][13][14] This contrasts with traditional offline methods, which can be compromised by sample workup and the potential for the reaction to continue after sampling, thus not providing a true snapshot of the reaction state.[15] This application note will detail both offline and online approaches, empowering the scientist to choose the most appropriate method for their specific research or manufacturing environment.

Strategic Approach to Analytical Method Selection

The choice of analytical technique is dictated by the specific information required. For rapid, quantitative assessment of reaction completion and purity, chromatographic methods like HPLC and GC-MS are invaluable. For detailed structural elucidation and mechanistic studies, NMR spectroscopy is the tool of choice.

cluster_0 Analytical Strategy Goal Reaction Monitoring Goal Quantitative Quantitative Analysis (Yield, Purity) Goal->Quantitative Need Numbers? Qualitative Qualitative Analysis (Structure, Mechanism) Goal->Qualitative Need Structures? HPLC HPLC Quantitative->HPLC Non-volatile GCMS GCMS Quantitative->GCMS Volatile Qualitative->GCMS Impurity ID NMR NMR Qualitative->NMR Detailed Structure Offline Offline Analysis Online Online/In-situ Analysis HPLC->Offline GCMS->Offline NMR->Offline NMR->Online Flow-NMR

Caption: Decision workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a robust technique for monitoring the conversion of reactants to this compound and quantifying its purity. Its primary advantage lies in its ability to analyze non-volatile compounds and thermally sensitive molecules without derivatization. For ketones like this compound, reversed-phase HPLC with UV detection is highly effective.[16][17][18]

Causality Behind Experimental Choices
  • Reversed-Phase (RP) Chromatography: this compound is a moderately polar organic molecule. An RP-HPLC setup, typically with a C18 column, is ideal as it separates compounds based on their hydrophobicity. The nonpolar stationary phase retains the analyte, which is then eluted by a polar mobile phase.

  • Mobile Phase Composition: A mixture of acetonitrile (ACN) or methanol and water is standard.[6][19] The organic solvent (ACN) acts as the strong, eluting solvent. Adjusting the ACN/water ratio allows for the optimization of retention time and resolution between the starting materials, product, and any impurities.[17] A small amount of acid (e.g., phosphoric or formic acid) is often added to sharpen peaks by suppressing the ionization of silanol groups on the column.[6][19]

  • UV Detection: The aromatic ring and carbonyl group in this compound constitute a chromophore that absorbs UV light. A detection wavelength around 254 nm is typically effective for aromatic ketones. For enhanced sensitivity and specificity, a Photo Diode Array (PDA) detector can be used to capture the full UV spectrum.

Experimental Protocol: HPLC Analysis

Objective: To quantify the concentration of this compound and key reactants/impurities in a reaction mixture.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or PDA detector.[17]

Chromatographic Conditions:

ParameterValueJustification
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard for good resolution and efficiency with moderately polar compounds.
Mobile Phase A: Water (0.1% Phosphoric Acid) B: Acetonitrile (0.1% Phosphoric Acid)Acetonitrile provides good peak shape. Phosphoric acid improves peak symmetry.
Gradient 50% B to 95% B over 10 min, hold for 2 min, return to 50% B over 1 minA gradient ensures elution of both more polar starting materials and the less polar product with good resolution.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Injection Volume 10 µLA standard volume to avoid column overload while ensuring adequate sensitivity.
Detection UV at 254 nmStrong absorbance wavelength for the aromatic ketone functionality.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL).[17]

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel at timed intervals.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 10 mL) of cold acetonitrile. This stops the reaction and precipitates any salts.

    • Vortex the mixture thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[17]

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[17]

    • Inject the standards to generate a calibration curve.

    • Inject the prepared reaction samples.

  • Data Processing:

    • Identify the this compound peak by comparing its retention time to the standard.

    • Quantify the concentration in the samples using the calibration curve derived from the standards.[17]

Caption: HPLC sample preparation and analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for both separating and identifying volatile and semi-volatile compounds.[16] It is particularly useful for identifying reaction byproducts and residual starting materials in this compound synthesis, especially for reactions like Friedel-Crafts acylation where isomers (e.g., 2'- and 4'-methylpropiophenone) can be formed.[20]

Causality Behind Experimental Choices
  • Gas Chromatography (GC): This technique is ideal for separating thermally stable and volatile compounds. This compound and its likely impurities fit these criteria. A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is generally effective for separating aromatic isomers.

  • Mass Spectrometry (MS): Following separation by GC, MS bombards the eluted compounds with electrons (Electron Ionization - EI), causing them to fragment in a reproducible manner.[21] This fragmentation pattern, or mass spectrum, acts as a "molecular fingerprint" that can be compared against spectral libraries (like NIST) for positive identification of unknown impurities.[22]

Experimental Protocol: GC-MS Analysis

Objective: To identify and semi-quantify this compound, isomers, and other volatile impurities.

Instrumentation:

  • GC system with an autosampler and a capillary column, coupled to a Mass Spectrometer.

GC-MS Conditions:

ParameterValueJustification
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA workhorse non-polar column providing excellent separation for a wide range of organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 minA temperature program ensures separation of early-eluting starting materials and later-eluting products.
Injection Mode Split (50:1), 1 µL injection volumeSplit injection prevents column overloading and ensures sharp peaks for concentrated samples.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy, produces reproducible fragmentation patterns for library matching.[23]
Scan Range m/z 40-400Covers the molecular ion of the product (148.2 g/mol ) and its expected fragments.[21]

Procedure:

  • Sample Preparation:

    • Follow the same quenching and dilution procedure as for HPLC, but use a volatile solvent like dichloromethane or ethyl acetate if preferred.

    • The concentration should be in the range of 10-100 µg/mL.

  • Analysis:

    • Inject the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC).

  • Data Processing:

    • Integrate the peaks in the TIC. The peak area percentage gives a semi-quantitative estimate of the relative abundance of each component.

    • For each peak of interest, view the corresponding mass spectrum.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) to identify the compound. Pay close attention to the molecular ion peak and key fragment ions. For this compound, characteristic fragments would include the acylium ion [M-C2H5]+ and the tropylium-like ion from the aromatic ring.

NMR Spectroscopy for Mechanistic Insights and Structural Verification

NMR spectroscopy provides unparalleled detail about molecular structure and is an exceptional tool for monitoring reactions, often non-invasively.[24][25] For this compound synthesis, ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals, providing a clear picture of reaction kinetics.[26]

Causality Behind Experimental Choices
  • ¹H NMR: The proton signals of the reactants (e.g., the aromatic protons of toluene, the ethyl group of propionyl chloride) and the product have distinct chemical shifts. By integrating these signals, one can determine the relative concentrations of each species in the reaction mixture over time.[27]

  • In-situ (Flow) NMR: To get a true, real-time picture of the reaction, a flow NMR setup can be used.[28] A stream from the reactor is continuously pumped through a flow cell within the NMR spectrometer.[28] This avoids issues with sample quenching and provides continuous kinetic data.[26][28]

Experimental Protocol: ¹H NMR Reaction Monitoring

Objective: To monitor the reaction progress by observing changes in the ¹H NMR spectrum and to verify the final product structure.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • For in-situ monitoring: A flow NMR setup with a pump and flow cell.

Procedure (Offline Monitoring):

  • Sample Preparation:

    • At timed intervals, withdraw an aliquot from the reaction.

    • Quench the reaction as described previously.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

  • Data Processing:

    • Reference the spectrum to the internal standard.

    • Identify the characteristic signals for the starting material and the this compound product.

      • Toluene (Starting Material): Aromatic protons ~7.2 ppm, methyl protons ~2.4 ppm.

      • This compound (Product): Aromatic protons will show a more complex pattern, a quartet for the -CH₂- group (~2.9 ppm), a triplet for the terminal -CH₃ (~1.2 ppm), and a singlet for the aromatic methyl group (~2.4 ppm).

    • Integrate the area of a non-overlapping peak for the product and a non-overlapping peak for the starting material.

    • Calculate the conversion by comparing the relative integrals over time.

cluster_0 NMR Monitoring Logic Start Reaction Start (t=0) Strong Reactant Signals Mid Reaction Midpoint (t=x) Reactant & Product Signals Start->Mid Time Evolution End Reaction End (t=final) Strong Product Signals Mid->End Time Evolution Kinetics Plot [Product] vs. Time End->Kinetics

Caption: Conceptual flow of NMR reaction monitoring.

Conclusion

The successful synthesis of this compound relies on a robust analytical framework. The choice between HPLC, GC-MS, and NMR spectroscopy depends on the specific goals of the analysis, whether for routine quantitative monitoring, detailed impurity profiling, or in-depth mechanistic investigation. By implementing the protocols outlined in this application note, researchers and drug development professionals can gain precise control over the synthesis process, ensuring a high-quality, consistent product while deepening their understanding of the underlying chemistry. The validation of these methods according to established guidelines is a critical final step to ensure data integrity and regulatory acceptance.[3][4][29][30]

References

Application Notes & Protocols: Green Chemistry Approaches to 3'-Methylpropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to environmentally benign methodologies for the synthesis of 3'-methylpropiophenone. This document emphasizes the practical application of green chemistry principles, offering detailed protocols and expert insights into the rationale behind experimental choices. Our focus is on enhancing safety, minimizing waste, and utilizing sustainable resources without compromising product yield or purity.

Introduction: The Imperative for Greener Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The growing emphasis on sustainable manufacturing practices within the chemical industry necessitates a shift away from traditional synthetic routes that often rely on hazardous reagents, stoichiometric activators, and volatile organic solvents.[2] This guide explores robust and scalable green chemistry alternatives that address these challenges, aligning with modern environmental and safety standards.

The following sections detail validated green approaches, including innovative catalytic systems for Friedel-Crafts acylation and oxidation reactions. We will also explore the enhancement of classical methods through the use of greener solvents and touch upon emerging technologies that promise a more sustainable future for chemical synthesis.

Greener Friedel-Crafts Acylation: Eliminating Stoichiometric Waste

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, the classical approach using stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) generates significant hazardous waste and presents challenges in catalyst separation and handling.[3][4] The following approaches represent significant advancements in performing this critical transformation under greener conditions.

Metal- and Halogen-Free Acylation with Methanesulfonic Anhydride (MSAA)

This methodology circumvents the need for metallic or halogenated catalysts, offering a process with a significantly improved environmental footprint.[5] Methanesulfonic anhydride acts as a powerful activating agent for carboxylic acids, enabling their reaction with aromatic substrates.[5]

Causality of Experimental Choice: The use of MSAA is advantageous as it is derived from biomass, is biodegradable, and the reaction byproducts are simple sulfonic acids, which are easier to handle and dispose of compared to metal-halide waste.[5] The reaction often proceeds with minimal or no additional solvent, leading to a high atom economy and reduced waste streams.[5]

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation PropionicAcid Propionic Acid ReactionVessel Reaction at Elevated Temperature PropionicAcid->ReactionVessel MSAA Methanesulfonic Anhydride (MSAA) MSAA->ReactionVessel Toluene Toluene (Solvent/Reagent) Toluene->ReactionVessel Quench Aqueous Quench ReactionVessel->Quench Extraction Solvent Extraction Quench->Extraction Purification Crystallization/Distillation Extraction->Purification Product This compound Purification->Product

Caption: Workflow for MSAA-promoted Friedel-Crafts acylation.

Protocol 2.1: MSAA-Promoted Acylation of Toluene

  • Reagent Preparation: In a clean, dry, nitrogen-flushed flask, combine toluene (1.5-2.0 equivalents) and propionic acid (1.0 equivalent).

  • Reaction Setup: With vigorous stirring, slowly add methanesulfonic anhydride (1.1-1.3 equivalents) to the mixture. The reaction is often exothermic.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Deep Eutectic Solvents (DES) as Catalyst and Medium

Deep eutectic solvents (DES) are emerging as highly effective and green alternatives to traditional volatile organic solvents and moisture-sensitive Lewis acids.[6] A DES formed from choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can function as both the catalyst and the reaction medium for Friedel-Crafts acylations.[6]

Causality of Experimental Choice: This DES is inexpensive, easy to prepare from environmentally benign components, and can be recycled and reused multiple times without significant loss of activity.[6] The use of microwave irradiation can dramatically shorten reaction times, further enhancing the green credentials of this method.[6]

Protocol 2.2: DES-Catalyzed Acylation

  • Catalyst Preparation: Prepare the [CholineCl][ZnCl₂]₃ deep eutectic solvent by mixing choline chloride and zinc chloride in a 1:3 molar ratio and heating until a homogeneous liquid is formed.

  • Reaction Setup: In a microwave-safe reaction vessel, add toluene (1.0 equivalent), propionyl chloride or propionic anhydride (1.2 equivalents), and the [CholineCl][ZnCl₂]₃ DES.

  • Reaction Conditions: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes).

  • Work-up and Isolation: After cooling, add water to the reaction mixture and extract the product with an organic solvent. The aqueous DES layer can be separated, dried, and reused.

  • Purification: The organic extracts are combined, washed, dried, and concentrated. The final product is purified by standard methods.

Heterogeneous Catalysis with Solid Superacids

The replacement of homogeneous liquid acid catalysts with solid, reusable catalysts is a primary goal of green chemistry.[3][7] Solid superacids, such as modified zirconia (e.g., UDCaT-5), have demonstrated high activity and selectivity in the acylation of toluene.[8]

Causality of Experimental Choice: Heterogeneous catalysts simplify product purification, as they can be easily removed by filtration.[9][10] This eliminates the need for aqueous work-ups to remove the catalyst, reducing wastewater generation. Furthermore, these catalysts are often more stable and can be regenerated and reused, making the process more economical and sustainable.[8]

Reaction Pathway Diagram:

G Toluene Toluene Intermediate Acylium Ion Complex (on catalyst surface) Toluene->Intermediate PropionicAnhydride Propionic Anhydride PropionicAnhydride->Intermediate Activation Catalyst UDCaT-5 (Solid Acid Catalyst) Catalyst->Intermediate Product This compound Intermediate->Product Electrophilic Attack Byproduct Propionic Acid Intermediate->Byproduct

Caption: Heterogeneous catalytic Friedel-Crafts acylation pathway.

Protocol 2.3: Solid Acid-Catalyzed Acylation

  • Catalyst Activation: Dry the solid acid catalyst (e.g., UDCaT-5) in an oven at 120 °C for 1-2 hours before use.

  • Reaction Setup: In a high-pressure autoclave reactor, charge toluene and propionic anhydride (e.g., in a 5:1 molar ratio) and the activated solid acid catalyst.[8]

  • Reaction Conditions: Seal the reactor and heat to the desired temperature (e.g., 180 °C) with vigorous stirring.[8] The reaction is run under autogenous pressure.

  • Work-up: After the reaction is complete (e.g., 3 hours), cool the reactor to room temperature.

  • Isolation: Filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and stored for reuse.

  • Purification: The filtrate, containing the product, is then purified by vacuum distillation.

Comparative Data for Greener Friedel-Crafts Methods:

MethodCatalystSolventKey AdvantagesTypical Yield
MSAA Methanesulfonic AnhydrideToluene (reagent) or solvent-freeMetal- and halogen-free, biodegradable reagents, low waste.[5]Good
DES [CholineCl][ZnCl₂]₃[CholineCl][ZnCl₂]₃Recyclable catalyst/solvent, rapid reaction with microwave.[6]High
Solid Acid UDCaT-5Solvent-freeReusable heterogeneous catalyst, simple work-up.[8]Good

Catalytic Oxidation: A Two-Step Green Synthesis

An alternative green route avoids the challenges of Friedel-Crafts reactions altogether by building the molecule through a Grignard addition followed by a clean, catalytic oxidation. This approach utilizes molecular oxygen as the ultimate oxidant, with water as the only theoretical byproduct.

This method involves two main stages:

  • Grignard Reaction: Reaction of m-tolualdehyde with an ethyl Grignard reagent to form 1-(m-tolyl)propan-1-ol.

  • Catalytic Oxidation: Oxidation of the secondary alcohol to this compound using a composite catalyst system and oxygen.[1]

Causality of Experimental Choice: The final oxidation step is the key green innovation. It replaces traditional stoichiometric oxidants (like chromates or permanganates), which are toxic and generate large amounts of waste, with a catalytic system that uses air or pure oxygen.[1] The catalyst system, comprising nitroxide radicals, an inorganic bromide, and a nitrite, is highly efficient and can be recycled.[1]

Protocol 3.1: Synthesis via Catalytic Oxidation

Part A: Synthesis of 1-(m-tolyl)propan-1-ol

  • Grignard Preparation: In an ice-water bath, slowly add a solution of m-tolualdehyde in an ethereal solvent (e.g., THF) to a solution of ethylmagnesium bromide or chloride (1.2-1.5 equivalents).[1]

  • Reaction: Control the temperature to below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Quench: Carefully quench the reaction by the slow addition of a dilute acid solution (e.g., 10% HCl) while maintaining a low temperature.[1]

  • Isolation: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic phases, wash, dry, and concentrate under reduced pressure to obtain the crude 1-(m-tolyl)propan-1-ol.[1]

Part B: Catalytic Oxidation to this compound

  • Catalyst System: The composite catalyst consists of a nitroxide radical (e.g., TEMPO), an inorganic bromide (e.g., sodium bromide), and a nitrite salt (e.g., sodium nitrite).[1]

  • Reaction Setup: In a high-pressure reaction kettle, charge the 1-(m-tolyl)propan-1-ol, the composite catalyst components, and a solvent (e.g., acetonitrile or water).[1]

  • Reaction Conditions: Purge the reactor with oxygen and then pressurize to 0.1-5 MPa. Heat the mixture to 50-120 °C and stir for 1-24 hours.[1]

  • Work-up and Isolation: After cooling and depressurizing the reactor, extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the final product by reduced pressure distillation to achieve a high yield (>90%).[1]

Enhancing Traditional Routes: Grignard Synthesis in Green Solvents

While the Grignard reaction is a powerful C-C bond-forming tool, its traditional reliance on solvents like diethyl ether and THF raises safety (peroxide formation) and environmental concerns.[11] A significant green improvement can be made by substituting these with more sustainable alternatives.

Causality of Experimental Choice: Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are excellent green alternatives. 2-MeTHF is derived from renewable resources like corncobs, while CPME shows high resistance to peroxide formation, enhancing laboratory safety.[11][12] Both have favorable properties for Grignard reactions and can often provide better yields and selectivities.[11]

Proposed Green Grignard Protocol (Modification of Route from m-bromotoluene):

  • Setup: In a dry, nitrogen-purged flask, add magnesium turnings and a crystal of iodine.

  • Grignard Formation: Slowly add a solution of m-bromotoluene in 2-MeTHF or CPME (anhydrous) to the magnesium turnings.[13]

  • Acylation: Once the Grignard reagent has formed, cool the mixture and slowly add propionitrile in the same green solvent.[13]

  • Hydrolysis & Work-up: After the reaction is complete, cool the mixture in an ice bath and hydrolyze with a cooled dilute acid.[13]

  • Isolation & Purification: Extract the product with the same green solvent, wash the organic layer, dry, and concentrate. Purify the residue by column chromatography or distillation.[13]

Future-Oriented Green Approaches

While the methods above represent current best practices, emerging technologies in biocatalysis and flow chemistry hold the potential for even more sustainable synthesis of this compound.

Biocatalysis
Flow Chemistry

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing.[16] Reactions are performed in small-volume tubes or channels, allowing for excellent control over reaction parameters like temperature and pressure. This is particularly beneficial for highly exothermic reactions or when using hazardous intermediates. Any of the catalytic methods described in this guide could be adapted to a flow chemistry setup, potentially leading to higher yields, reduced reaction times, and a safer, automated manufacturing process.[17]

Conclusion

The synthesis of this compound can be achieved through various methodologies that align with the principles of green chemistry. By replacing traditional stoichiometric reagents with recyclable catalysts, utilizing greener solvents, and adopting cleaner reaction pathways like catalytic oxidation, the environmental impact of producing this valuable intermediate can be significantly reduced. The protocols and insights provided herein serve as a practical guide for implementing these sustainable practices in the laboratory and on an industrial scale. The continued exploration of biocatalysis and flow chemistry will undoubtedly unlock even more efficient and environmentally benign synthetic routes in the future.

References

Introduction: The Chemical Versatility of 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reaction Mechanisms and Kinetics of 3'-Methylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 51772-30-6) is an aromatic ketone that serves as a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a propiophenone core with a methyl group at the meta position of the benzene ring, provides multiple reactive sites. This allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][4]

This guide provides an in-depth analysis of the principal reaction mechanisms and kinetics associated with this compound. We will explore reactions at the α-carbon, transformations of the carbonyl group, and modifications of the alkyl side chain. The discussion is coupled with detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51772-30-6[2]
Molecular Formula C₁₀H₁₂O[2][5]
Molecular Weight 148.20 g/mol [2][5]
Appearance Pale yellow oily matter[6]
Boiling Point ~235°C (estimated)[5]
Density ~1.006 g/cm³[5]

Part 1: Chemistry at the α-Carbon: The Power of the Enolate

The protons on the carbon adjacent to the carbonyl group (the α-carbon) of this compound are acidic. Their removal by a base generates a resonance-stabilized nucleophile known as an enolate.[7][8] This enolate intermediate is central to many crucial carbon-carbon and carbon-heteroatom bond-forming reactions.[9]

The formation of the enolate is a reversible equilibrium. The position of this equilibrium and the structure of the enolate can be controlled by the choice of base, solvent, and temperature.[10] For instance, a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will rapidly and irreversibly form the less substituted (kinetic) enolate, whereas a weaker base like sodium ethoxide at higher temperatures allows for equilibration to the more stable, substituted (thermodynamic) enolate.[9][10][11]

Alpha-Bromination Mechanism ketone This compound enolate Enolate Formation (Rate-Determining Step) ketone->enolate Base (OH⁻) product 2-Bromo-3'-methylpropiophenone enolate->product Nucleophilic Attack br2 Br₂ br2->product bromide Br⁻ product->bromide Bromination Workflow A Dissolve Ketone in CH₂Cl₂ B Add Bromine (Dropwise, 10h) A->B C Quench with Sat. NaHCO₃ B->C D Extract with CH₂Cl₂ C->D E Dry (Na₂SO₄) & Concentrate D->E F Purify by Flash Chromatography E->F G Pure Product F->G Crossed-Aldol Mechanism ketone This compound Enolate addition Nucleophilic Attack ketone->addition aldehyde Benzaldehyde aldehyde->addition alkoxide Alkoxide Intermediate addition->alkoxide protonation Protonation (H₂O) alkoxide->protonation aldol_product β-Hydroxy Ketone (Aldol Addition Product) protonation->aldol_product dehydration Dehydration (-H₂O) (with Heat & Base) aldol_product->dehydration final_product α,β-Unsaturated Ketone (Condensation Product) dehydration->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3'-Methylpropiophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in solid scientific principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and issues encountered during the synthesis of this compound, particularly via the Grignard reaction with m-tolylmagnesium bromide and propionitrile, which is a common and direct synthetic route.

Q1: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?

A1: Failure of a Grignard reaction to initiate is a frequent issue, almost always stemming from the presence of moisture or the passivation of the magnesium surface. Here's a checklist to troubleshoot:

  • Anhydrous Conditions: Ensure all glassware is rigorously dried (oven-drying overnight is recommended) and cooled under an inert atmosphere (nitrogen or argon). All solvents (typically THF or diethyl ether) and starting materials (m-bromotoluene and propionitrile) must be anhydrous.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.[1]

    • Mechanical Activation: Vigorously stir the magnesium turnings before adding the m-bromotoluene.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The color change (disappearance of the iodine color or evolution of ethylene gas) indicates activation.

  • Initiator: Add a small amount of pre-formed Grignard reagent to initiate the reaction.

Q2: After acidic workup, my yield of this compound is significantly lower than expected. What are the likely reasons?

A2: Low yields can be attributed to several factors throughout the experimental process:

  • Incomplete Grignard Formation: If the Grignard reagent was not formed in high yield, the subsequent reaction with propionitrile will be inefficient. Titration of the Grignard reagent before use can provide an accurate measure of its concentration.

  • Reaction with Water: The Grignard reagent is a strong base and will be quenched by any trace amounts of water in the reaction, forming toluene as a byproduct.

  • Side Reactions: The formation of biphenyl-type byproducts (e.g., 3,3'-dimethylbiphenyl) through Wurtz-type coupling of the Grignard reagent can reduce the amount of reagent available to react with the nitrile.[2]

  • Incomplete Hydrolysis: The reaction between the Grignard reagent and propionitrile forms an intermediate imine salt, which must be hydrolyzed with aqueous acid to yield the ketone.[3][4][5] Insufficient acid or hydrolysis time can lead to incomplete conversion.

Q3: My final product is contaminated with a significant amount of toluene. How can I avoid this and remove it?

A3: The presence of toluene indicates that the Grignard reagent (m-tolylmagnesium bromide) reacted with a proton source, most commonly water.

  • Prevention: The most effective solution is prevention. Ensure all aspects of your reaction setup are scrupulously dry, as detailed in A1.

  • Removal: Toluene (boiling point ~111 °C) is more volatile than this compound (boiling point ~235-237 °C). Careful fractional distillation under reduced pressure is the most effective method for removing toluene from the final product.

Q4: I've identified 3,3'-dimethylbiphenyl as an impurity. What is its origin and how can it be removed?

A4: 3,3'-dimethylbiphenyl is a common byproduct in the formation of m-tolylmagnesium bromide. It arises from the coupling of two molecules of the Grignard reagent or from the reaction of the Grignard reagent with unreacted m-bromotoluene.

  • Minimizing Formation: Adding the m-bromotoluene slowly to the magnesium suspension can help to minimize this side reaction.

  • Removal: 3,3'-dimethylbiphenyl is a non-polar hydrocarbon and can be separated from the more polar this compound by silica gel column chromatography.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex issues you may encounter during the synthesis and purification of this compound.

Guide 1: Dealing with a Complex Mixture of Side Products

Problem: Your crude product analysis (e.g., by GC-MS or NMR) shows a mixture of this compound, unreacted m-bromotoluene, unreacted propionitrile, toluene, and 3,3'-dimethylbiphenyl.

Causality Analysis: This scenario points to a combination of issues: incomplete reaction, moisture contamination, and side reactions of the Grignard reagent.

Troubleshooting Workflow:

troubleshooting_workflow cluster_actions Corrective Actions start Complex Product Mixture Detected check_dry Review Anhydrous Technique start->check_dry High Toluene Content? check_grignard Assess Grignard Formation start->check_grignard High m-Bromotoluene Content? check_reaction Evaluate Nitrile Addition start->check_reaction High Propionitrile Content? check_dry->check_grignard Anhydrous Conditions Confirmed action_dry Action: Re-dry all glassware and solvents. Use fresh, anhydrous reagents. check_dry->action_dry check_grignard->check_reaction Grignard Formation Optimized action_grignard Action: Use magnesium activation. Consider titrating Grignard reagent. check_grignard->action_grignard check_workup Verify Hydrolysis Step check_reaction->check_workup Reaction Conditions Optimized action_reaction Action: Optimize reaction time and temperature for nitrile addition. check_reaction->action_reaction purify Implement Purification Strategy check_workup->purify Workup Confirmed Correct action_workup Action: Ensure sufficient acid and time for complete imine hydrolysis. check_workup->action_workup action_purify Action: Fractional distillation followed by column chromatography. purify->action_purify

Caption: Troubleshooting workflow for a complex product mixture.

Detailed Steps:

  • Fractional Distillation: Begin by performing a fractional distillation under reduced pressure. This will effectively remove the more volatile components:

    • Unreacted propionitrile (boiling point ~97 °C)

    • Toluene (boiling point ~111 °C)

    • Unreacted m-bromotoluene (boiling point ~184 °C)

  • Column Chromatography: The remaining mixture, enriched in this compound and 3,3'-dimethylbiphenyl, can then be purified by silica gel column chromatography. The less polar 3,3'-dimethylbiphenyl will elute before the more polar this compound. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.[6]

Guide 2: Incomplete Hydrolysis of the Imine Intermediate

Problem: You observe a significant amount of an intermediate species, likely the imine, in your crude product, even after acidic workup.

Causality Analysis: The hydrolysis of the intermediate imine salt to the ketone is a critical step.[7][8][9] Incomplete hydrolysis can be due to:

  • Insufficient Acid: The hydrolysis is acid-catalyzed. An inadequate amount of acid will result in a slow or incomplete reaction.

  • Insufficient Time: The hydrolysis reaction may require more time than allotted, especially at low temperatures.

  • Precipitation of Magnesium Salts: During the workup, the formation of insoluble magnesium salts can sometimes trap the imine intermediate, preventing its complete hydrolysis.

Troubleshooting Workflow:

imine_hydrolysis_workflow cluster_solutions Solutions start Incomplete Imine Hydrolysis check_acid Check Acid Stoichiometry and Concentration start->check_acid check_time_temp Review Hydrolysis Time and Temperature check_acid->check_time_temp solution_acid Solution: Use a sufficient excess of a strong acid (e.g., 2M HCl or H2SO4). check_acid->solution_acid check_solubility Observe for Precipitates During Workup check_time_temp->check_solubility solution_time_temp Solution: Increase the hydrolysis time or gently warm the mixture. check_time_temp->solution_time_temp reprocess Re-subject to Hydrolysis Conditions check_solubility->reprocess solution_solubility Solution: Add more aqueous solvent to dissolve all salts before extraction. check_solubility->solution_solubility

Caption: Troubleshooting workflow for incomplete imine hydrolysis.

Experimental Protocol: Optimized Hydrolysis

  • After the reaction between the Grignard reagent and propionitrile is complete, cool the reaction mixture in an ice bath.

  • Slowly and cautiously add a sufficient volume of 2M hydrochloric acid with vigorous stirring. Ensure that the aqueous phase remains acidic (test with pH paper).

  • Allow the mixture to warm to room temperature and stir for at least one hour to ensure complete hydrolysis of the imine intermediate.

  • If any solids remain, add more water to dissolve them before proceeding with the extraction.

Data Summary Table

Side ProductOriginBoiling Point (°C)Purification Method
TolueneReaction of Grignard reagent with water111Fractional Distillation
3,3'-DimethylbiphenylWurtz-type coupling of Grignard reagent~295-298Column Chromatography
Unreacted m-bromotolueneIncomplete Grignard formation184Fractional Distillation
Unreacted propionitrileIncomplete reaction with Grignard97Fractional Distillation
Imine IntermediateIncomplete hydrolysisN/ARe-treatment with acid

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of ketones from Grignard reagents and nitriles.[6]

  • Grignard Reagent Formation:

    • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of m-bromotoluene in anhydrous diethyl ether or THF.

    • Add a small amount of the m-bromotoluene solution to the magnesium. Once the reaction initiates (as evidenced by bubbling and a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propionitrile:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of propionitrile in anhydrous diethyl ether or THF dropwise from the dropping funnel.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Hydrolysis:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 2M hydrochloric acid to quench the reaction and hydrolyze the intermediate imine salt. Stir vigorously.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to remove lower-boiling impurities.

    • If necessary, further purify by silica gel column chromatography.

References

Technical Support Center: Purifying 3'-Methylpropiophenone via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of 3'-Methylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical purification step. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you can achieve high purity of your target compound with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: What is the recommended stationary phase for purifying this compound?

For a moderately polar ketone like this compound, standard silica gel (SiO₂) is the most common and effective stationary phase for normal-phase column chromatography.[1][2] Its polar surface interacts with polar functional groups, allowing for separation based on polarity. For most applications, silica gel with a particle size of 200-400 mesh is suitable for flash chromatography, a technique that uses pressure to speed up the elution process.[3]

Q2: How do I determine the best mobile phase (eluent) for my separation?

The ideal mobile phase is determined using Thin Layer Chromatography (TLC) prior to running the column.[4][5] The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.2-0.4.[4][6] This Rf range typically provides the best separation from both less polar and more polar impurities. A common starting point for aromatic ketones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[7][8] For this compound, a reported system is n-hexane:ethyl acetate (10:1).[9]

Q3: My crude sample won't dissolve in the non-polar eluent. How should I load it onto the column?

This is a common issue. You have two primary methods for loading your sample:

  • Wet Loading: Dissolve your crude this compound in a minimal amount of a slightly more polar solvent than your eluent, such as dichloromethane.[10][11] Pipette this concentrated solution directly and evenly onto the top of the silica bed.[10] Be cautious, as using too much of a strong solvent can compromise the separation at the top of the column.[11][12]

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane, acetone), add a small amount of silica gel to the solution, and then evaporate the solvent using a rotary evaporator. This results in your compound being adsorbed onto the silica. This dry powder can then be carefully added to the top of the packed column.[13] This method often leads to better separation for samples with difficult solubility.

Q4: What are the potential impurities I should be looking for?

Impurities will depend on the synthetic route used to prepare the this compound. Common possibilities include:

  • Starting Materials: Unreacted m-methyl benzaldehyde or m-bromotoluene.[9][14]

  • Reaction Intermediates: Such as 3'-methyl phenylpropyl alcohol if an oxidation step is incomplete.[14]

  • Byproducts: Formation of isomers or products from side reactions. Some synthetic pathways are noted to produce more impurities that are difficult to purify.[14]

Troubleshooting Guide

Use this section to diagnose and resolve specific issues you may encounter during the purification process.

Problem 1: Poor or No Separation of this compound

Your collected fractions show a mix of your product and impurities, or the spots on the TLC plate are overlapping.

Potential Cause Explanation & Solution
Incorrect Mobile Phase Polarity The polarity of your eluent is too high, causing all compounds to travel quickly with the solvent front, or too low, causing everything to remain at the origin. The chosen solvent system should provide good separation on a TLC plate first.[15] Solution: Re-optimize your solvent system using TLC. Aim for an Rf of 0.2-0.4 for this compound. If spots are too close, try a different solvent combination (e.g., dichloromethane/hexanes instead of ethyl acetate/hexanes) to alter selectivity.[7][11]
Column Overloading Too much crude material was loaded onto the column for the amount of silica gel used. This exceeds the binding capacity of the stationary phase, leading to broad bands and poor separation. Solution: As a general rule, use a silica gel mass that is 30-100 times the mass of your crude sample. For difficult separations, a higher ratio is needed.
Improper Column Packing Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can flow through without proper interaction with the stationary phase.[3] Solution: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[3][10] Tapping the column gently during packing can help settle the silica evenly.
Sample Applied in Too Much Solvent If wet-loading, using a large volume of a strong (polar) solvent will wash the compound down the column in a diffuse band, ruining the separation before it begins.[12] Solution: Dissolve the sample in the absolute minimum amount of solvent. If solubility is low, switch to the dry-loading technique.[10]
Problem 2: this compound Elutes Too Quickly or Too Slowly

The product comes off the column either in the very first fractions (with non-polar impurities) or takes an excessively long time and a large volume of solvent to elute.

Potential Cause Explanation & Solution
Mobile Phase Polarity is Too High A highly polar eluent will have a strong affinity for the compounds, moving them rapidly through the column. This results in a low retention time. Solution: Decrease the polarity of your mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane. Test with TLC first to confirm the new Rf value is higher.[16]
Mobile Phase Polarity is Too Low A non-polar eluent will not be strong enough to move the moderately polar this compound effectively down the polar silica gel. Solution: Increase the polarity of your mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate. If the compound still doesn't move, a more polar solvent like methanol might be needed in small percentages (e.g., 1-5% in dichloromethane), but be aware that methanol can dissolve some silica.[7]
Compound Instability on Silica In some cases, ketones can undergo transformations on acidic silica gel.[17] While less common for a stable aromatic ketone, if you suspect degradation, this could alter its polarity and elution behavior. Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If degradation occurs, consider using a different stationary phase like alumina or deactivating the silica with a small amount of triethylamine in the eluent.[8]
Problem 3: Tailing or Broad Peaks in Eluted Fractions

The spots on the TLC of your collected fractions are streaked or elongated (tailing), indicating the compound is eluting from the column over a large volume of solvent, leading to dilute fractions and poor purity.

Potential Cause Explanation & Solution
Poor Sample Solubility If the compound is not very soluble in the mobile phase, it can lead to slow, uneven desorption from the stationary phase, causing tailing.[11] Solution: Try a different solvent system in which your compound is more soluble, while still achieving good separation on TLC. Dry loading can also help mitigate this issue.
Column Overloading As with poor separation, loading too much sample can cause band broadening and tailing. Solution: Reduce the amount of crude material loaded onto the column or increase the column diameter and amount of silica gel.
Acidic Nature of Silica Gel The silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with basic or even moderately polar compounds, causing tailing. Solution: Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase to neutralize active sites on the silica gel. Choose the modifier based on the nature of your compound (triethylamine for basic compounds, acetic acid for acidic ones).

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard workflow for purifying this compound and a decision tree for troubleshooting common issues.

Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., Hexane:EtOAc) Solvent 2. Optimize Solvent System (Target Rf = 0.2-0.4) TLC->Solvent Column 3. Pack Column (Silica Gel Slurry) Solvent->Column Load 4. Load Sample (Dry or Wet Loading) Column->Load Elute 5. Elute with Solvent (Apply Pressure) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure this compound G Start Problem Occurred Problem_Type What is the issue? Start->Problem_Type Poor_Sep Poor/No Separation Problem_Type->Poor_Sep Separation Elution_Speed Elution Too Fast/Slow Problem_Type->Elution_Speed Elution Speed Peak_Shape Tailing/Broad Peaks Problem_Type->Peak_Shape Peak Shape Check_Rf Is target Rf ~0.2-0.4 on TLC? Poor_Sep->Check_Rf Reoptimize Re-optimize solvent system with TLC Check_Rf->Reoptimize No Check_Load Was column overloaded? Check_Rf->Check_Load Yes Reduce_Load Reduce sample load or use a larger column Check_Load->Reduce_Load Yes Repack Repack column carefully, avoid letting it run dry Check_Load->Repack No Check_Polarity Was Rf too high (>0.5) or too low (<0.1)? Elution_Speed->Check_Polarity Adjust_Polarity Adjust solvent polarity: - Decrease for high Rf - Increase for low Rf Check_Polarity->Adjust_Polarity Yes Check_Degradation Compound stable on silica? (Run stability TLC) Check_Polarity->Check_Degradation No Check_Solubility Is sample soluble in eluent? Peak_Shape->Check_Solubility Change_System Change solvent system or use dry loading Check_Solubility->Change_System No Add_Modifier Add modifier (e.g., 0.1% TEA) to eluent Check_Solubility->Add_Modifier Yes Check_Load2 Was column overloaded? Add_Modifier->Check_Load2 Check_Load2->Reduce_Load Yes

References

How to avoid polysubstitution in Friedel-Crafts acylation of toluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for Friedel-Crafts acylation. As drug development professionals and researchers, achieving high selectivity and yield is paramount. A common concern, often stemming from experience with Friedel-Crafts alkylation, is the potential for polysubstitution on the aromatic ring. This guide is designed to address this specific issue in the context of toluene acylation. We will explore the inherent mechanistic features that prevent polysubstitution and provide robust protocols and troubleshooting advice to ensure your reactions proceed cleanly, yielding the desired mono-acylated product.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution a major concern in Friedel-Crafts alkylation but not typically in acylation?

A1: The fundamental difference lies in the electronic nature of the group being added to the aromatic ring.

  • In Friedel-Crafts Alkylation , the reaction adds an electron-donating alkyl group. This group activates the aromatic ring, making the product more nucleophilic and thus more reactive than the original starting material.[1] This increased reactivity encourages subsequent alkylations, often leading to a mixture of polyalkylated products.[2][3][4]

  • In Friedel-Crafts Acylation , the reaction introduces an acyl group (R-C=O). The carbonyl portion of this group is strongly electron-withdrawing, which deactivates the aromatic ring.[3][5] This deactivation makes the mono-acylated product significantly less reactive than the starting toluene, effectively preventing a second acylation event from occurring.[2][6]

Q2: How does the Lewis acid catalyst (e.g., AlCl₃) contribute to preventing polysubstitution in acylation?

A2: In Friedel-Crafts acylation, the Lewis acid plays a dual role that is critical for ensuring mono-substitution.

  • Activation: Initially, the Lewis acid activates the acylating agent (like acetyl chloride) to form the highly electrophilic acylium ion (CH₃CO⁺), which is necessary for the reaction to proceed.[5][7]

  • Deactivation via Complexation: After the acyl group is attached to the toluene ring, the product formed is an aryl ketone. The lone pair electrons on the carbonyl oxygen of this ketone are Lewis basic and form a strong, stable complex with the Lewis acid catalyst (AlCl₃).[1][8] This complexation further enhances the deactivating effect of the acyl group, essentially sequestering the product and rendering it inert to further electrophilic attack. Because of this stable complex, a stoichiometric amount of the Lewis acid is required for the reaction to go to completion.[6][8]

The logical flow preventing polysubstitution is visualized below.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deactivation & Prevention of Polysubstitution AcylHalide Acyl Halide (CH₃COCl) Acylium Acylium Ion (CH₃CO⁺) AcylHalide->Acylium + AlCl₃ LewisAcid Lewis Acid (AlCl₃) Toluene Toluene (Activated Ring) Product Mono-acylated Product (Aryl Ketone) Toluene->Product + Acylium Ion DeactivatedComplex Product-Catalyst Complex (Deactivated) Product->DeactivatedComplex + AlCl₃ NoReaction No Further Reaction DeactivatedComplex->NoReaction Resists further acylation

Caption: Mechanism preventing polysubstitution in Friedel-Crafts Acylation.

Q3: I am acylating toluene. Which isomer (ortho, meta, para) should I expect as the major product?

A3: You should expect the para-substituted product (4-methylacetophenone) to be the major product. The methyl group of toluene is an ortho, para-directing activator.[9] However, due to the steric bulk of the incoming acylium ion-Lewis acid complex, the ortho positions are significantly hindered.[10] Consequently, the electrophilic attack occurs preferentially at the less sterically hindered para position, often leading to very high regioselectivity.[11][12]

Troubleshooting Guide

While polysubstitution is rare, other side reactions or suboptimal conditions can affect your results. This guide addresses potential issues.

Observation / Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Deactivated Catalyst: Anhydrous aluminum chloride (AlCl₃) is extremely moisture-sensitive. Exposure to atmospheric moisture will hydrolyze and deactivate it.• Ensure all glassware is oven-dried or flame-dried before use.• Handle AlCl₃ quickly in a dry environment (glove box or under inert gas if possible).• Use a fresh, unopened bottle of the catalyst.
2. Insufficient Catalyst: The product forms a 1:1 complex with AlCl₃. A catalytic amount is insufficient.• Use at least 1.0 to 1.1 equivalents of AlCl₃ relative to the limiting reagent (acyl chloride or toluene).
3. Impure Reagents: Toluene or the acylating agent may contain impurities that inhibit the reaction.• Use high-purity, anhydrous grade solvents and reagents. Consider distillation of reagents if purity is questionable.
Formation of Dark, Tarry Byproducts 1. Reaction Temperature Too High: Friedel-Crafts reactions can be exothermic. Uncontrolled temperature increases can lead to polymerization and charring.• Maintain the reaction temperature, especially during the addition of reagents. A common range is 0-10°C.[1][9]• Add the acylating agent or the toluene solution dropwise to control the exotherm.
Observing Di-acylated Product (Very Rare) 1. Forcing Conditions: Using a large excess of a highly reactive acylating agent and catalyst at elevated temperatures might lead to minor di-acylation, especially with highly activated substrates.• Adhere to a 1:1 stoichiometry between the aromatic substrate and the acylating agent.• Maintain low reaction temperatures.• This is highly unlikely with toluene but is a theoretical possibility.[1]

Troubleshooting Flowchart

G Start Experiment Complete. Analyze Crude Product. CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Product Clean? (No Tar) CheckYield->CheckPurity Yes LowYield Troubleshoot: Low Yield CheckYield->LowYield No Success Success! Proceed with Purification. CheckPurity->Success Yes ImpureProduct Troubleshoot: Impure Product CheckPurity->ImpureProduct No Cause1 Check Catalyst Activity (Moisture Sensitive?) LowYield->Cause1 Cause4 Was Temperature Controlled? (Exotherm?) ImpureProduct->Cause4 Cause2 Verify Stoichiometry (>1 eq. AlCl₃ used?) Cause1->Cause2 OK Cause3 Check Reagent Purity Cause2->Cause3 OK

Caption: A logical guide for troubleshooting common acylation issues.

Optimized Protocol: Mono-acylation of Toluene

This protocol describes the synthesis of 4-methylacetophenone, a classic example of selective mono-acylation, emphasizing the critical steps to prevent side reactions.[1]

Materials:

  • Toluene (1.0 eq)

  • Acetyl chloride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated HCl

  • 5% NaHCO₃ solution (aq)

  • Brine (saturated NaCl solution, aq)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Equipment:

  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel (oven-dried)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, the dropping funnel, and the condenser. Ensure all joints are properly sealed. Place the apparatus under an inert atmosphere (N₂ or Ar) if possible, or at a minimum, protect with a drying tube.

  • Catalyst Suspension: In the reaction flask, add anhydrous AlCl₃ (1.05 eq). To this, add approximately half of the total anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the catalyst suspension to 0-5°C using an ice bath. Vigorous stirring is essential.

  • Reagent Preparation: In the dropping funnel, prepare a solution of toluene (1.0 eq) and acetyl chloride (1.0 eq) in the remaining anhydrous DCM.

    • Scientist's Note: Adding the toluene and acetyl chloride together and adding this mixture to the catalyst ensures that the highly reactive acylium ion is formed in the presence of the substrate, minimizing potential side reactions of the electrophile.

  • Controlled Addition: Add the toluene/acetyl chloride solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. An exothermic reaction will be observed.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching (Critical Step): Prepare a beaker with a large amount of crushed ice and a small amount of concentrated HCl (e.g., 200g of ice for a 10g scale reaction with 20 mL of conc. HCl).[13] Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry. This will decompose the aluminum chloride complex in a controlled manner. The color will likely change from dark to an off-white or yellow.

    • Safety Note: This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel.

    • Separate the bottom organic (DCM) layer.

    • Extract the aqueous layer one more time with a small portion of DCM.

    • Combine all organic layers.[13][14]

  • Workup - Washing: Wash the combined organic layers sequentially with:

    • Deionized water (to remove bulk acid).

    • 5% NaHCO₃ solution (to neutralize remaining acid; caution: CO₂ evolution ).[10][13]

    • Brine (to break up emulsions and begin the drying process).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the DCM solvent using a rotary evaporator to yield the crude aryl ketone product. The product can then be purified further by distillation or chromatography if necessary.

References

Navigating the Heat: A Technical Guide to Managing Exothermic Reactions in 3'-Methylpropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3'-Methylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in this synthesis and seek to understand and mitigate the risks associated with its exothermic nature. The synthesis, commonly achieved through a Friedel-Crafts acylation, is a powerful method for creating this key intermediate. However, the reaction's propensity to generate significant heat necessitates careful management to ensure safety, purity, and yield.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. We will delve into the causality behind experimental choices, offering field-proven insights to empower you with the knowledge to conduct this synthesis safely and effectively.

Troubleshooting Guide: Taming the Exotherm

Uncontrolled exothermic reactions can lead to a host of problems, from reduced yield and impurity formation to dangerous thermal runaway events. This section addresses common issues and provides systematic solutions.

Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

A sudden and sharp increase in temperature during the addition of the acylating agent (e.g., propionyl chloride or propionic anhydride) and Lewis acid (e.g., aluminum chloride) is a critical safety concern.

Root Cause Analysis:

  • Excessive Addition Rate: The most common cause is adding the reagents too quickly. The rate of heat generation is directly proportional to the rate of reaction, which is dictated by the concentration of reactants.

  • Inadequate Cooling: The cooling bath (e.g., ice-water or dry ice-acetone) may not have sufficient capacity to dissipate the heat being generated.

  • "Induction Period" Deception: Sometimes, a reaction may have a brief induction period where it appears sluggish. A sudden initiation can then lead to a rapid exotherm as the accumulated, unreacted reagents begin to react simultaneously.

  • Localized "Hot Spots": Poor stirring can lead to localized areas of high reactant concentration, causing hot spots that can initiate a runaway reaction.

Corrective and Preventive Actions:

ParameterRecommended ActionRationale
Addition Rate Employ a pressure-equalizing dropping funnel for slow, controlled, dropwise addition of the acylating agent.[1]Slow addition ensures that the rate of heat generation does not exceed the cooling capacity of the system.[1]
Cooling Ensure the reaction flask is adequately immersed in a well-stirred cooling bath. Monitor the bath temperature throughout the addition.An efficient cooling system is paramount for absorbing the heat of reaction.
Stirring Use a robust overhead stirrer or a large magnetic stir bar to ensure vigorous and efficient mixing of the reaction mass.Good agitation prevents the formation of localized hot spots and ensures even temperature distribution.
Initial Charge Add a small portion of the acylating agent initially and wait for a slight, controlled temperature increase before proceeding with the rest of the addition.This confirms that the reaction has initiated and avoids the accumulation of unreacted reagents.
Issue 2: Violent Reaction and Fuming During Quenching

The quenching step, designed to deactivate the Lewis acid catalyst and stop the reaction, is itself a highly exothermic process that can be hazardous if not performed correctly.[2]

Root Cause Analysis:

  • Incorrect Quenching Procedure: Adding the quenching agent (water or dilute acid) directly to the reaction mixture is extremely dangerous. The reaction of water with the unreacted Lewis acid (e.g., AlCl₃) is violently exothermic.[2][3]

  • Insufficient Cooling of Quenching Medium: If the quenching medium (typically an ice/water slurry) is not cold enough, it will be unable to absorb the heat generated during the hydrolysis of the Lewis acid.[2][4]

Corrective and Preventive Actions:

Workflow for Safe Quenching

cluster_prep Preparation cluster_addition Controlled Addition cluster_monitoring Monitoring & Control cluster_completion Completion prep_quench Prepare a vigorously stirred slurry of crushed ice and water in a separate, larger vessel. add_reaction Slowly and carefully pour the reaction mixture in a thin stream into the ice-water slurry. prep_quench->add_reaction NEVER add water to the reaction mixture monitor_temp Monitor the temperature of the quenching mixture continuously. add_reaction->monitor_temp control_rate Adjust the addition rate to maintain a controlled temperature. monitor_temp->control_rate complete_quench Continue stirring until the exotherm subsides and all the Lewis acid is decomposed. monitor_temp->complete_quench control_rate->add_reaction

Caption: A workflow diagram for the safe quenching of a Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in the Friedel-Crafts acylation synthesis of this compound?

The primary exotherm is generated from two main sources:

  • Formation of the Acylium Ion: The reaction between the Lewis acid (e.g., AlCl₃) and the acylating agent (e.g., propionyl chloride) to form the highly electrophilic acylium ion is an exothermic process.[3][5]

  • Electrophilic Aromatic Substitution: The subsequent reaction of the acylium ion with toluene is also exothermic.

Additionally, a significant and often more dangerous exotherm occurs during the workup when water is added to quench the reaction and hydrolyze the aluminum chloride catalyst.[2][4]

Q2: Can I use a different Lewis acid to reduce the exothermicity?

While aluminum chloride is a common and potent catalyst, its high reactivity contributes to the strong exotherm. Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can be used and may result in a more controlled reaction.[6][7] However, these catalysts are often less reactive, potentially requiring higher reaction temperatures or longer reaction times, which presents a different set of process control challenges.[7] Some modern approaches even utilize solid acid catalysts to improve safety and environmental impact.[8][9]

Q3: What are the signs of a potential thermal runaway, and what immediate actions should be taken?

A thermal runaway is a situation where the heat generated by the reaction exceeds the heat removed, leading to a rapid increase in temperature and pressure.[1]

Signs of Thermal Runaway:

  • A rapid, accelerating increase in the reaction temperature that does not respond to cooling.

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous, uncontrolled boiling or refluxing of the solvent.

  • Noticeable increase in off-gassing or fuming.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any further reagents.

  • Enhance Cooling: If possible and safe to do so, increase the cooling capacity (e.g., by adding more dry ice to the bath).

  • Prepare for Emergency Quenching (with extreme caution): If the situation is escalating and containment is at risk, having a pre-chilled, non-reactive solvent available to dilute the reaction mixture can help to absorb heat and slow the reaction rate. This is a last resort and should only be considered by experienced personnel with appropriate safety measures in place.

  • Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and alert safety personnel.

Q4: How does the choice of solvent impact the management of the exotherm?

The solvent plays a crucial role in heat management. A solvent with a higher boiling point can absorb more heat before boiling, providing a larger safety margin. However, the solvent must also be inert to the reaction conditions. Dichloromethane (DCM) is commonly used, but its low boiling point can be a concern. Solvents like 1,2-dichloroethane or nitrobenzene are sometimes used for less reactive substrates but introduce their own toxicity concerns. In some cases, using an excess of the aromatic substrate (toluene) as the solvent can be an effective strategy.[10]

Q5: Are there alternative, less exothermic methods for synthesizing this compound?

Yes, alternative synthetic routes exist that may offer better control over exotherms. One common alternative involves the reaction of an organometallic reagent, such as an ethyl Grignard reagent (ethylmagnesium bromide), with m-tolunitrile or m-tolualdehyde.[11][12][13] While the generation and reaction of Grignard reagents are also exothermic and require careful control, they can sometimes be more manageable than a large-scale Friedel-Crafts acylation.

Alternative Synthesis Pathway

m_tolualdehyde m-Tolualdehyde intermediate Intermediate Alcohol m_tolualdehyde->intermediate Grignard Addition (Exothermic) grignard Ethylmagnesium Bromide grignard->intermediate product This compound intermediate->product Controlled Oxidation oxidation Oxidation oxidation->product

Caption: An alternative Grignard-based synthesis route to this compound.

Experimental Protocol: Friedel-Crafts Acylation of Toluene with Propionyl Chloride

This protocol is provided as a representative example and should be adapted and optimized based on your specific laboratory conditions and scale. A thorough risk assessment must be conducted before commencing any experimental work.

Materials and Equipment:

  • Three-neck round-bottom flask

  • Overhead stirrer or large magnetic stir bar

  • Pressure-equalizing dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Thermometer

  • Cooling bath (ice-water)

  • Toluene (anhydrous)

  • Propionyl chloride

  • Aluminum chloride (anhydrous)

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM) or Diethyl Ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble the dry three-neck flask with the stirrer, dropping funnel, and condenser. Place the flask in an ice-water bath.

  • Initial Charge: Charge the flask with anhydrous toluene and anhydrous aluminum chloride.[14] Begin stirring to create a slurry.

  • Controlled Addition: Fill the dropping funnel with propionyl chloride. Begin a slow, dropwise addition of the propionyl chloride to the stirred slurry, ensuring the internal temperature is maintained between 0-5 °C.[10] The addition should typically take place over 1-2 hours, depending on the scale.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[2][10] Monitor the reaction progress by TLC or GC analysis.

  • Quenching: In a separate, larger beaker, prepare a vigorously stirred slurry of crushed ice and water (or dilute HCl).[2] Slowly and carefully pour the reaction mixture in a thin stream into the ice slurry.[2][3] This step is highly exothermic and will release HCl gas; it must be performed in a well-ventilated fume hood.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane or diethyl ether.[10]

    • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution (caution: effervescence), and finally with brine.[2][10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

References

Water-sensitive steps in the synthesis of 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3'-Methylpropiophenone. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on managing water-sensitive steps. Below, you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is formatted to help you quickly diagnose and resolve problems you may encounter during the synthesis.

Issue 1: Low or No Yield of this compound in Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation of toluene with propionyl chloride resulted in a very low yield or no product at all. What are the most probable causes related to water?

Answer: This is a frequent issue, and the primary suspect is often the deactivation of the Lewis acid catalyst by moisture.[1][2][3] The Friedel-Crafts acylation is highly dependent on a potent electrophile, which is generated by the reaction of propionyl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4]

Causality and Remediation:

  • Catalyst Inactivity: Anhydrous AlCl₃ is extremely hygroscopic and reacts violently with water.[5][6] This reaction forms aluminum hydroxide (Al(OH)₃) and hydrogen chloride (HCl) gas, rendering the AlCl₃ inactive as a Lewis acid.[7] If water is present in your glassware, solvent, or reagents, it will rapidly "kill" the catalyst, halting the reaction.[2][3]

    • Solution: Ensure all glassware is rigorously dried, either in an oven (at least 125°C for 24 hours) or by flame-drying under an inert atmosphere.[8][9] Use a freshly opened bottle of anhydrous AlCl₃ or purify the existing stock. Solvents must be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Propionyl Chloride Hydrolysis: Propionyl chloride itself reacts vigorously with water to hydrolyze back to propionic acid and HCl.[5][11][12] If your propionyl chloride has been exposed to atmospheric moisture, its purity will be compromised, reducing the amount of active acylating agent available for the reaction.

    • Solution: Use freshly distilled or a new bottle of propionyl chloride. Handle it exclusively in a fume hood and under an inert atmosphere to minimize exposure to moisture.[13][14]

  • Insufficient Catalyst Loading: Even under anhydrous conditions, Friedel-Crafts acylation often requires a stoichiometric amount of AlCl₃. This is because the product, this compound, is a ketone that can form a stable complex with AlCl₃, effectively sequestering the catalyst.[1][2][15] If trace moisture has already consumed some of your catalyst, the amount remaining may be insufficient to drive the reaction to completion.

    • Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the propionyl chloride. A slight excess (1.1-1.3 equivalents) is often beneficial to account for any minor water contamination or complexation with the product.[3][13]

Issue 2: Reaction Failure in Grignard Synthesis Route

Question: I am attempting to synthesize this compound via a Grignard route (e.g., reacting an ethyl Grignard reagent with m-tolualdehyde followed by oxidation, or reacting a tolyl-Grignard reagent with propionitrile), but the reaction is not working. What is the likely cause?

Answer: Grignard reagents are extremely sensitive to protic sources, especially water.[16][17] Their high reactivity as strong bases and nucleophiles means they will readily react with even trace amounts of water in an acid-base reaction, which is much faster than the desired carbon-carbon bond formation.[18][19]

Causality and Remediation:

  • Grignard Reagent Quenching: The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic and basic.[16][20] Water, with a pKa of about 15.7, is a much stronger acid than the alkane that would be formed. The Grignard reagent will rapidly deprotonate water to form an alkane and magnesium hydroxide salts, destroying your reagent.[18] For example, ethylmagnesium bromide will react with water to form ethane gas.

    • Solution: Strict anhydrous conditions are non-negotiable.[10][17]

      • Glassware: All glassware must be oven-dried or flame-dried immediately before use.[8]

      • Solvents: Use anhydrous grade ether or THF. It's good practice to dry the solvent further over a suitable drying agent like molecular sieves or sodium/benzophenone.[21]

      • Reagents: Ensure your alkyl/aryl halide and magnesium turnings are dry. The magnesium surface can have a passivating oxide layer which can be activated using methods like crushing or adding a small crystal of iodine.[19]

      • Atmosphere: The entire reaction, from formation to use of the Grignard reagent, must be conducted under a dry, inert atmosphere (nitrogen or argon).[22][23]

Issue 3: Work-up Complications and Product Isolation

Question: During the aqueous work-up of my Friedel-Crafts reaction, I'm getting a messy emulsion, and my final product is wet. How can I improve this?

Answer: The work-up for a Friedel-Crafts reaction typically involves quenching the reaction mixture with ice and acid to decompose the aluminum chloride-ketone complex.[3] Proper separation and drying are critical for isolating a pure, dry product.

  • Emulsion Formation: Vigorous shaking during the extraction process can sometimes lead to stable emulsions, especially if aluminum salts are present.

    • Solution: Instead of vigorous shaking, use gentle inversions of the separatory funnel. Adding a saturated brine solution (aqueous NaCl) can help break emulsions by increasing the ionic strength of the aqueous layer, which forces the organic solvent and water to separate more cleanly.[24][25]

  • Incomplete Drying: Residual water in the organic layer is a common problem.

    • Solution: After separating the organic layer, use an appropriate solid drying agent.

      • Magnesium Sulfate (MgSO₄): A fast and high-capacity drying agent. It is a fine powder, so filtration is required to remove it.[24][26]

      • Sodium Sulfate (Na₂SO₄): A lower capacity and slower drying agent, but it is granular and easier to decant or filter away.[24][26]

      • Procedure: Add the drying agent to the organic solution and swirl. If the agent clumps together, more is needed. Add until some of the drying agent remains free-flowing as a fine powder.[26] Allow it to sit for at least 15-20 minutes before filtering or decanting.[24] For highly water-sensitive downstream applications, the product can be further dried by azeotropic distillation with toluene.[25]

Frequently Asked Questions (FAQs)

Q1: How do I properly set up a reaction under anhydrous conditions?

A1: Setting up an anhydrous reaction involves excluding atmospheric moisture from all components.

  • Dry Glassware: Oven-dry (e.g., 125°C overnight) or flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas (nitrogen or argon).[8][9]

  • Inert Atmosphere: Assemble the glassware while flushing with an inert gas. Use a gas bubbler or a balloon filled with nitrogen/argon to maintain a positive pressure throughout the reaction.[22]

  • Dry Reagents & Solvents: Use commercially available anhydrous solvents or dry them using established procedures (e.g., distillation from a drying agent).[21] Ensure all liquid reagents are transferred via a dry syringe or cannula, and solid reagents are added quickly against a counter-flow of inert gas.[23]

Q2: What are the best drying agents for the solvents used in this synthesis?

A2: The choice of drying agent depends on the solvent and the required level of dryness.

SolventRecommended Drying Agent(s)Comments
Dichloromethane (DCM)Calcium Hydride (CaH₂)Very effective. Distill after refluxing.[21]
Diethyl Ether / THFSodium/BenzophenoneForms a deep blue/purple ketyl radical when dry. Highly effective but requires caution due to reactive sodium metal.[27]
TolueneSodium/Benzophenone, Calcium Hydride (CaH₂)Toluene is relatively easy to dry.[21]
General Purpose (Work-up)Anhydrous MgSO₄, Anhydrous Na₂SO₄Used to remove bulk water from organic extracts after aqueous work-up.[26]

Q3: Can I use hydrated aluminum chloride for a Friedel-Crafts reaction?

A3: No. Using hydrated aluminum chloride will not work. The water of hydration will react with the AlCl₃, destroying its Lewis acidity which is essential for catalyzing the reaction.[7][28] You must use anhydrous aluminum chloride.[6][14]

Q4: Why is my Grignard reaction not initiating?

A4: Aside from the critical issue of water, initiation failure can be due to a passivated magnesium surface. The metal is often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide.[19] To activate it, you can crush the magnesium turnings under an inert atmosphere, add a small crystal of iodine (which reacts with the surface), or add a few drops of a pre-formed Grignard reagent.

Q5: What is the visual difference between an anhydrous and a hydrated drying agent in my flask?

A5: This is a key indicator of whether your organic solution is dry. Anhydrous magnesium sulfate (MgSO₄) is a fine, free-flowing powder. When it absorbs water, it forms chunky clumps that stick to the bottom of the flask.[26] You have added enough drying agent when some of it remains as a fine powder, resembling a snow-globe effect when swirled.[26]

Visual Guides

Workflow: Establishing Anhydrous Reaction Conditions

Anhydrous_Setup cluster_prep Preparation cluster_assembly Assembly & Reagent Addition cluster_reaction Reaction A 1. Oven/Flame-Dry Glassware B 2. Cool Under Inert Gas (N₂/Ar) A->B C 3. Assemble Apparatus Under N₂/Ar Flow B->C D 4. Add Anhydrous Solvent via Syringe/Cannula C->D E 5. Add Water-Sensitive Reagents (e.g., AlCl₃, R-MgX) D->E F 6. Maintain Positive N₂/Ar Pressure (Balloon/Bubbler) E->F G 7. Run Reaction F->G

Caption: Step-by-step workflow for setting up a reaction under anhydrous conditions.

Troubleshooting Logic: Low Yield in Friedel-Crafts Acylation

Troubleshooting_FC cluster_yes cluster_no Start Low Yield Observed Q1 Were anhydrous conditions rigorously maintained? Start->Q1 A1 Check Catalyst Stoichiometry (Product complexation consumes catalyst) Q1->A1  Yes B1 Primary Cause: Catalyst (AlCl₃) Deactivation by H₂O Q1->B1 No   A2 Verify Reagent Purity (e.g., distill propionyl chloride) A1->A2 B2 Secondary Cause: Reagent (Propionyl Chloride) Hydrolysis B1->B2 B3 Solution: Improve Drying Protocol for Glassware, Solvents, & Reagents B2->B3

References

Technical Support Center: Alternative Purification Techniques for 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

3'-Methylpropiophenone is a pivotal chemical intermediate in the synthesis of a variety of organic compounds and active pharmaceutical ingredients.[1][2][3] The purity of this ketone is critical, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream processes. This technical support guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to navigate the challenges of purifying this compound. We will explore alternative purification techniques, troubleshoot common experimental hurdles, and answer frequently asked questions, all while grounding our recommendations in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound that are relevant for purification?

A1: Understanding the physical properties of this compound is the first step in designing an effective purification strategy. Key parameters are summarized in the table below.

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O[1][4][5]
Molecular Weight 148.20 g/mol [1][4][5]
Appearance Colorless to pale yellow liquid/oil[1][2][4]
Boiling Point ~230-246 °C at 760 mmHg[1][4][6]
Melting Point -4.4 °C[4][6]
Solubility Limited solubility in water; soluble in organic solvents like chloroform, methanol (sparingly), ethanol, and ether.[1][4][6]
Density ~1.006 g/cm³[2][4]

These properties indicate that distillation is a suitable purification method due to its relatively high boiling point. Its solubility profile suggests that liquid-liquid extraction and chromatography are also viable options.

Q2: What are the most common impurities I should expect in crude this compound?

A2: The impurities present in crude this compound are highly dependent on the synthetic route used. For instance, a common synthesis involves the Friedel-Crafts acylation of toluene with propionyl chloride. Another route is the Grignard reaction between an m-tolyl Grignard reagent and propionitrile.[7][8] Potential impurities include:

  • Isomeric Byproducts: 2'- and 4'-methylpropiophenone, which often have very similar boiling points to the desired 3'-isomer, making separation by simple distillation challenging.

  • Unreacted Starting Materials: Residual toluene, m-bromotoluene, or propionitrile.

  • Side-Reaction Products: Polymeric materials or condensation products, which are often high-boiling and colored.[9]

  • Residual Catalyst and Reagents: For example, acidic or basic compounds from the workup.

Q3: My distilled this compound is still showing a yellowish tint. What could be the cause?

A3: A persistent yellow color after distillation often points to the presence of high-boiling, chromophoric (color-causing) impurities that may have partially carried over, or it could indicate slight thermal degradation of the product during distillation. If the boiling point was not stable during collection, it's likely that closely boiling impurities are co-distilling. For thermally sensitive compounds, vacuum distillation is a gentler alternative.

Q4: Is recrystallization a viable purification method for this compound?

A4: Standard recrystallization is a technique for purifying solids.[10][11][12] Since this compound has a melting point of -4.4°C, it is a liquid at room temperature and thus cannot be purified by conventional recrystallization.[4][6] However, for very high-purity applications, fractional freezing (a related technique) could be employed, though it is less common and requires specialized equipment.

Section 2: Troubleshooting Guide for Purification

This section provides a systematic approach to overcoming common challenges encountered during the purification of this compound.

Scenario 1: Incomplete Separation of Isomers by Distillation

  • Problem: GC-MS analysis of the distilled product reveals the presence of isomeric impurities (e.g., 4'-methylpropiophenone) that were not effectively removed by simple distillation.

  • Underlying Principle: Simple distillation provides only a few theoretical plates of separation, which is insufficient to separate compounds with close boiling points. The efficiency of separation is directly related to the difference in vapor pressures of the components.

  • Solution: Fractional Vacuum Distillation

    • Rationale: By introducing a fractionating column (e.g., Vigreux or packed column) and reducing the pressure, you can significantly enhance separation efficiency. Vacuum lowers the boiling points, preventing thermal degradation, while the column provides a large surface area for successive vaporization-condensation cycles, enriching the vapor with the more volatile component.

    • Detailed Protocol:

      • Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated Vigreux column. Connect a vacuum pump with a cold trap and a manometer.

      • Heating: Use a heating mantle with a stirrer to ensure smooth boiling.

      • Equilibration: Heat the flask to establish a steady reflux in the column. It is crucial to allow the system to equilibrate before collecting any distillate.

      • Collection: Collect the distillate at a slow, steady rate. Monitor the head temperature; a stable temperature indicates a pure fraction. Collect different fractions and analyze their purity by GC or TLC.

Scenario 2: Persistent Emulsion During Liquid-Liquid Extraction

  • Problem: During an aqueous wash (e.g., with sodium bicarbonate to remove acidic impurities), a stubborn emulsion forms at the interface of the organic and aqueous layers, preventing clear phase separation.

  • Underlying Principle: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactants or particulate matter.[13] Vigorous shaking increases the dispersion and can lead to very stable emulsions.[14]

  • Solution: Systematic Emulsion Breaking Techniques

    • Rationale: The goal is to disrupt the stabilizing forces at the liquid-liquid interface. This can be achieved by altering the physical or chemical properties of the system.

    • Troubleshooting Steps:

      • Gentle Agitation: In future extractions, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking.[13][14]

      • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine).[14] This increases the polarity of the aqueous phase, forcing the organic molecules out and helping to coalesce the dispersed droplets. This is known as "salting out."[14]

      • Change Solvent Polarity: Adding a small amount of a different organic solvent can sometimes alter the solubility characteristics enough to break the emulsion.[14]

      • Filtration: Pass the emulsified layer through a plug of glass wool or Celite. This can physically disrupt the emulsion.[14]

      • Centrifugation: If the volume is manageable, centrifuging the emulsion can force the denser phase to the bottom.

Scenario 3: Product is Contaminated with Both More and Less Polar Impurities

  • Problem: TLC or GC analysis shows a complex mixture of impurities with a range of polarities that are not easily removed by a single technique like distillation or extraction.

  • Underlying Principle: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[15] By gradually increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity.

  • Solution: Preparative Flash Column Chromatography

    • Rationale: This is a highly versatile technique capable of separating compounds with very different polarities in a single operation.

    • Detailed Protocol:

      • Solvent System Selection: Use TLC to find a solvent system that gives good separation and a retention factor (Rf) of ~0.3 for this compound. A good starting point is a mixture of hexane and ethyl acetate.

      • Column Packing: Prepare a slurry of silica gel (230-400 mesh is standard for flash chromatography) in the initial, less polar eluent and pack the column uniformly.[15]

      • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed.

      • Elution: Start with the low-polarity mobile phase and apply gentle pressure to achieve a steady flow. Collect fractions and monitor their composition by TLC. You can either use a single solvent mixture (isocratic elution) or gradually increase the proportion of the more polar solvent (gradient elution) to elute more strongly adsorbed compounds.[15]

      • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 3: Visualized Workflows and Decision Making

Diagram 1: Logical Flow for Purification Strategy Selection

Purification_Decision_Tree start Crude this compound initial_analysis Analyze Impurity Profile (TLC/GC) start->initial_analysis acid_base_check Acidic or Basic Impurities? initial_analysis->acid_base_check extraction Liquid-Liquid Extraction (e.g., NaHCO3 wash) acid_base_check->extraction Yes distillation_check Boiling Point Difference? acid_base_check->distillation_check No extraction->distillation_check simple_dist Simple/Vacuum Distillation distillation_check->simple_dist Large (>25 °C) fractional_dist Fractional Vacuum Distillation distillation_check->fractional_dist Small (Isomers) chromatography_check Complex Mixture or Polar Impurities? simple_dist->chromatography_check fractional_dist->chromatography_check flash_chrom Flash Column Chromatography chromatography_check->flash_chrom Yes final_product Pure Product (Verify by NMR/GC-MS) chromatography_check->final_product No flash_chrom->final_product

Caption: Decision tree for selecting the optimal purification strategy.

Diagram 2: Workflow for Troubleshooting Emulsion Formation

Emulsion_Troubleshooting start Emulsion Formed During Liquid-Liquid Extraction step1 1. Wait & Observe (Allow layers to settle) start->step1 check1 Separation? step1->check1 step2 2. Add Brine (Saturated NaCl) (Increases aqueous phase polarity) check1->step2 No success Phases Separated check1->success Yes check2 Separation? step2->check2 step3 3. Gentle Swirling/Stirring (Avoid vigorous shaking) check2->step3 No check2->success Yes check3 Separation? step3->check3 step4 4. Filter through Glass Wool/Celite (Physical disruption) check3->step4 No check3->success Yes check4 Separation? step4->check4 step5 5. Centrifugation (For smaller scales) check4->step5 No check4->success Yes step5->success

Caption: A sequential guide for breaking stable emulsions in extractions.

References

Validation & Comparative

1H and 13C NMR analysis of 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of 3'-Methylpropiophenone (C₁₀H₁₂O), a common ketone intermediate, using one-dimensional ¹H and ¹³C NMR, including spectral editing techniques like DEPT. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into signal assignment. Furthermore, this guide objectively compares the rich, high-fidelity data from NMR with findings from alternative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Performance Liquid Chromatography (HPLC). Detailed, self-validating experimental protocols are provided for researchers, scientists, and drug development professionals to ensure reproducible and accurate results.

Introduction: The Analytical Challenge of this compound

This compound, also known as 1-(3-methylphenyl)propan-1-one, is a key chemical intermediate in the synthesis of various pharmaceuticals and organic compounds.[1][2] Its molecular structure, featuring an aromatic ring, a carbonyl group, and an aliphatic chain, presents a classic case for structural analysis where precise characterization is critical for quality control and reaction monitoring. While several techniques can provide pieces of the structural puzzle, NMR spectroscopy offers a complete, atom-by-atom connectivity map, making it an indispensable tool.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Figure 1: Structure of this compound with atom numbering.

The Definitive Power of ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The spectrum is analyzed based on chemical shift (δ), integration, and signal multiplicity (splitting).

Causality of Chemical Shifts and Signal Assignments

The chemical shift of a proton is dictated by its local electronic environment; nearby electronegative atoms or anisotropic effects from π-systems (like aromatic rings and carbonyls) deshield the proton, shifting its signal downfield (to a higher ppm value).[3]

  • Aliphatic Protons (C2-H₂, C3-H₃): The methylene protons (C2-H₂) are directly adjacent to the electron-withdrawing carbonyl group, causing them to be deshielded and appear significantly downfield compared to a standard alkane. They will appear as a quartet due to coupling with the three equivalent methyl protons (C3-H₃). Conversely, the terminal methyl protons (C3-H₃) are further from the carbonyl and will appear more upfield as a triplet, split by the two methylene protons.

  • Aromatic Protons (C5'-H to C9'-H): The protons on the benzene ring are in the deshielding region of the ring current, placing them in the typical aromatic range of 7-8 ppm.[4] The meta-methyl substituent breaks the symmetry of the ring, resulting in four distinct aromatic signals. The protons ortho to the acyl group (C5'-H and C9'-H) are the most deshielded due to the anisotropic effect of the C=O bond.

  • Methyl Protons (C10'-H₃): The protons of the methyl group attached to the aromatic ring (C10'-H₃) are in a relatively shielded environment and appear as a sharp singlet.

Predicted ¹H NMR Data for this compound

The following table summarizes the expected signals for this compound in a standard solvent like CDCl₃.

Proton Assignment Predicted δ (ppm) Integration Multiplicity Coupling Constant (J) Rationale
H₃ (C3)~1.23HTriplet (t)~7.2 HzCoupled to adjacent CH₂ group.
H₃ (C10')~2.43HSinglet (s)-Aromatic methyl group, no adjacent protons.
H₂ (C2)~3.02HQuartet (q)~7.2 HzAdjacent to C=O and coupled to CH₃ group.
H-Ar (C6', C8')~7.3-7.42HMultiplet (m)-Aromatic protons meta to the acyl group.
H-Ar (C5', C9')~7.7-7.82HMultiplet (m)-Aromatic protons ortho to the acyl group, deshielded.

Unveiling the Carbon Skeleton with ¹³C NMR and DEPT

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy elucidates the carbon backbone of the molecule.[5] Due to the low natural abundance of ¹³C, spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon appears as a singlet.[5]

Broadband Decoupled ¹³C Spectrum

The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms, spanning a range up to 220 ppm.[6]

  • Carbonyl Carbon (C1): Ketone carbonyl carbons are highly deshielded and typically appear far downfield, often around 200 ppm.[7]

  • Aromatic Carbons (C4'-C9'): Carbons in aromatic rings resonate between 125-150 ppm.[7] The carbon attached to the acyl group (C4') and the methyl group (C7') are quaternary and will have distinct shifts from the protonated carbons.

  • Aliphatic Carbons (C2, C3, C10'): The sp³ hybridized carbons of the ethyl and methyl groups appear in the upfield region of the spectrum (< 40 ppm). The methylene carbon (C2) is deshielded by the adjacent carbonyl.

Spectral Editing with DEPT: A Necessity for Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for differentiating between CH, CH₂, and CH₃ groups, which is impossible in a standard broadband-decoupled spectrum.[8][9]

  • DEPT-90: This experiment displays signals only for methine (CH) carbons.[10]

  • DEPT-135: This experiment shows methine (CH) and methyl (CH₃) carbons as positive peaks, while methylene (CH₂) carbons appear as negative (inverted) peaks.[10] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[9]

By comparing the full ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, all carbons can be unambiguously assigned.

Predicted ¹³C and DEPT NMR Data for this compound
Carbon Assignment Predicted δ (ppm) DEPT-135 Phase DEPT-90 Phase Rationale
C3~8PositiveNoneAliphatic CH₃.
C10'~21PositiveNoneAromatic CH₃.
C2~32NegativeNoneAliphatic CH₂ adjacent to C=O.
C6'~126PositivePositiveAromatic CH.
C9'~128PositivePositiveAromatic CH ortho to C=O.
C5'~129PositivePositiveAromatic CH ortho to C=O.
C8'~134PositivePositiveAromatic CH.
C4'~137NoneNoneQuaternary aromatic C attached to acyl group.
C7'~138NoneNoneQuaternary aromatic C attached to methyl group.
C1~200NoneNoneKetone C=O.

Integrated NMR Workflow for Structural Confirmation

A logical workflow ensures that data is collected and interpreted efficiently for reliable structural confirmation. This process is self-validating, as the results from each step must be consistent with the others.

G

Comparison with Alternative Analytical Techniques

While NMR is definitive for structure, other techniques provide complementary information, particularly for purity analysis and functional group identification.

Technique Information Provided for this compound Strengths Limitations
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry.Unambiguous structure determination; non-destructive.Lower sensitivity than MS; requires higher sample concentration.
GC-MS Retention time (purity), molecular weight (148.20 g/mol ), and fragmentation pattern (e.g., m/z 119, 91).[11][12]Excellent for separation of volatile mixtures; high sensitivity; provides molecular weight.Fragmentation can be complex; does not directly provide atom connectivity; isomers can be difficult to distinguish.
FT-IR Spectroscopy Presence of functional groups: strong C=O stretch (~1685 cm⁻¹), aromatic C=C stretches (~1600, 1480 cm⁻¹), sp² and sp³ C-H stretches.Fast, simple, and inexpensive; excellent for identifying functional groups.Provides no information on molecular framework or connectivity; spectrum can be complex.
HPLC Retention time for purity assessment and quantification.[13]Highly accurate for quantification and purity determination; versatile for different compound polarities.Provides no structural information beyond comparison to a known standard.[13]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Mass Measurement: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The use of deuterated solvents is essential to minimize solvent signals in the ¹H NMR spectrum.[14]

  • Internal Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[15]

  • Dissolution: Gently swirl the vial until the sample is completely dissolved. If necessary, use brief sonication.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Final Check: Ensure the solution is clear and free of any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

This protocol assumes operation of a modern Fourier Transform NMR spectrometer (e.g., 300-500 MHz).

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃). This step corrects for any magnetic field drift.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is critical for achieving sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition:

    • Load a standard proton acquisition experiment.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Set the number of scans (e.g., 8 or 16 scans is typically sufficient for a sample of this concentration).

    • Apply the 90° pulse and acquire the Free Induction Decay (FID).

  • ¹³C & DEPT Spectra Acquisition:

    • Load a standard carbon acquisition experiment with proton decoupling.

    • Set the spectral width to cover the full carbon range (e.g., 0 to 220 ppm).

    • Set a sufficient number of scans to achieve good signal-to-noise (e.g., 128 to 1024 scans, depending on spectrometer sensitivity).

    • Acquire the broadband-decoupled ¹³C FID.

    • Sequentially load and run the DEPT-90 and DEPT-135 pulse programs. These experiments often require fewer scans than the full ¹³C spectrum due to polarization transfer enhancement.[10]

Protocol 3: Data Processing and Interpretation
  • Fourier Transform: Apply a Fourier transform to all acquired FIDs to convert the time-domain signal into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of each spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm in ¹H and 77.16 ppm in ¹³C).[15]

  • Peak Picking & Integration (¹H): Identify all peaks and integrate their areas. Normalize the integration values to a known number of protons (e.g., the aromatic methyl singlet to 3H).

  • Analysis: Correlate the ¹H and ¹³C spectra with the DEPT results to assign all signals according to the principles outlined in Sections 2 and 3. Ensure consistency across all datasets for final structure validation.

Conclusion

The comprehensive analysis of this compound demonstrates the unparalleled capability of ¹H and ¹³C NMR spectroscopy for molecular structure elucidation. Through a systematic approach involving the analysis of chemical shifts, integration, coupling patterns, and DEPT spectral editing, a complete and unambiguous assignment of every proton and carbon in the molecule is achievable. While complementary techniques like GC-MS and FT-IR are valuable for confirming molecular weight and functional groups, they lack the fine-grained detail required to map atomic connectivity. The workflows and protocols detailed in this guide provide a robust framework for scientists to leverage the full power of NMR for the definitive characterization of organic molecules.

References

A Researcher's Guide to the Mass Spectrometry Fragmentation of 3'-Methylpropiophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the mass and, through fragmentation patterns, the structure of molecules. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of 3'-Methylpropiophenone, a substituted aromatic ketone.

This document moves beyond a simple recitation of fragmentation data. It is designed to provide a holistic understanding of the underlying chemical principles that govern the fragmentation process. By comparing the fragmentation of this compound with its structural isomers and parent compound, we will illuminate the subtle yet significant influence of substituent positioning on the fragmentation pathways. This comparative approach, grounded in established chemical principles, aims to equip the reader with the expertise to interpret mass spectra with greater confidence and precision.

The Subject Molecule: this compound

This compound, also known as 1-(m-tolyl)propan-1-one, is an aromatic ketone with the chemical formula C₁₀H₁₂O and a molecular weight of approximately 148.20 g/mol .[1][2] Its structure features a propiophenone core with a methyl group substituted at the meta position of the phenyl ring. This seemingly minor structural alteration has a discernible impact on its mass spectrometric behavior, offering a compelling case study for the principles of fragmentation analysis.

The Inevitable Journey of Fragmentation: Key Mechanistic Principles

Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[3] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The pattern of these fragments provides a veritable fingerprint of the molecule's structure. For ketones like this compound, two primary fragmentation pathways dominate: alpha-cleavage and the McLafferty rearrangement.[3][4]

  • Alpha-Cleavage: This is a characteristic fragmentation of carbonyl compounds where the bond adjacent to the carbonyl group is cleaved.[4] The resulting acylium ion is resonance-stabilized, making this a highly favored pathway.

  • McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that possess a γ-hydrogen. It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond.[3]

The Predicted Fragmentation Pattern of this compound

While a publicly available, detailed mass spectrum of this compound with relative intensities is not readily accessible, we can confidently predict its fragmentation pattern based on the established principles of mass spectrometry and by drawing comparisons with closely related compounds.

The molecular ion of this compound will appear at a mass-to-charge ratio (m/z) of 148.

The most prominent fragmentation pathway is expected to be alpha-cleavage , leading to the loss of an ethyl radical (•CH₂CH₃, mass 29) to form the 3-methylbenzoyl cation. This acylium ion is resonance-stabilized and is therefore expected to be the base peak in the spectrum.

  • m/z 119: [CH₃C₆H₄CO]⁺ - Formation of the 3-methylbenzoyl cation via alpha-cleavage.

A secondary alpha-cleavage, involving the loss of the 3-methylphenyl radical, would result in the formation of the propionyl cation.

  • m/z 57: [CH₃CH₂CO]⁺ - Formation of the propionyl cation.

The 3-methylbenzoyl cation (m/z 119) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule (mass 28) to form the 3-methylphenyl cation.

  • m/z 91: [CH₃C₆H₄]⁺ - Loss of CO from the 3-methylbenzoyl cation. This fragment is isomeric with the tropylium ion, a particularly stable carbocation, which would contribute to its abundance.

The McLafferty rearrangement is also a possible fragmentation pathway for this compound as it possesses γ-hydrogens on the ethyl group. This would involve the transfer of a hydrogen from the methyl group of the ethyl chain to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄, mass 28). This would result in the formation of a radical cation at m/z 120.

  • m/z 120: [CH₃C₆H₄C(OH)=CH₂]⁺• - Formation of the enol radical cation via McLafferty rearrangement.

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

fragmentation M This compound [M]⁺• m/z 148 F119 3-Methylbenzoyl cation [C₈H₇O]⁺ m/z 119 M->F119 - •C₂H₅ (Alpha-cleavage) F57 Propionyl cation [C₃H₅O]⁺ m/z 57 M->F57 - •C₇H₇ (Alpha-cleavage) F120 Enol radical cation [C₈H₈O]⁺• m/z 120 M->F120 - C₂H₄ (McLafferty Rearrangement) F91 3-Methylphenyl cation / Tropylium ion [C₇H₇]⁺ m/z 91 F119->F91 - CO

Caption: Predicted fragmentation pathways of this compound.

A Comparative Analysis: The Influence of the Methyl Group

To truly appreciate the fragmentation behavior of this compound, a comparison with its parent compound, propiophenone, and its regioisomer, 4'-Methylpropiophenone, is instructive.

Propiophenone: The Unsubstituted Benchmark

The mass spectrum of propiophenone (C₉H₁₀O, MW = 134.18 g/mol ) provides a foundational reference.[5] Its fragmentation is dominated by alpha-cleavage.

Fragment Ion m/z Relative Intensity (%) Proposed Structure Formation Pathway
[M]⁺•134~20[C₉H₁₀O]⁺•Molecular Ion
[M-29]⁺105100[C₆H₅CO]⁺Alpha-cleavage (loss of •C₂H₅)
[M-29-28]⁺77~50[C₆H₅]⁺Loss of CO from m/z 105
[M-105]⁺29~3[C₂H₅]⁺Alpha-cleavage (loss of •C₆H₅CO)

Data sourced from MassBank.[6]

The base peak at m/z 105 corresponds to the benzoyl cation, formed by the loss of an ethyl radical. The subsequent loss of CO to form the phenyl cation at m/z 77 is also a major fragmentation pathway.

propiophenone_fragmentation M Propiophenone [M]⁺• m/z 134 F105 Benzoyl cation [C₇H₅O]⁺ m/z 105 M->F105 - •C₂H₅ (Alpha-cleavage) F77 Phenyl cation [C₆H₅]⁺ m/z 77 F105->F77 - CO

Caption: Primary fragmentation of propiophenone.

4'-Methylpropiophenone: The Isomeric Counterpart

The mass spectrum of 4'-Methylpropiophenone (C₁₀H₁₂O, MW = 148.20 g/mol ) offers a direct comparison for the effect of the methyl group's position.[7]

Fragment Ion m/z Relative Intensity (%) Proposed Structure Formation Pathway
[M]⁺•148~25[C₁₀H₁₂O]⁺•Molecular Ion
[M-29]⁺119100[CH₃C₆H₄CO]⁺Alpha-cleavage (loss of •C₂H₅)
[M-29-28]⁺91~60[CH₃C₆H₄]⁺Loss of CO from m/z 119
[M-15]⁺133~5[C₉H₉O]⁺Loss of •CH₃ (from tolyl group)

Data sourced from the NIST WebBook.[8]

Similar to this compound, the base peak for the 4'-isomer is at m/z 119, corresponding to the 4-methylbenzoyl cation. The subsequent loss of CO to form the 4-methylphenyl cation (m/z 91) is also a prominent feature. The key difference lies in the potential for benzylic cleavage of the methyl group from the aromatic ring, which is generally a less favored pathway compared to alpha-cleavage at the carbonyl group.

Comparative Summary

Compound Molecular Weight Base Peak (m/z) Major Fragments (m/z) Key Differentiator
Propiophenone13410577Unsubstituted benzoyl and phenyl cations.
This compound148119 (Predicted)91, 57, 1203-methylbenzoyl and 3-methylphenyl cations.
4'-Methylpropiophenone14811991, 1334-methylbenzoyl and 4-methylphenyl cations.

The consistent observation of the base peak at m/z 119 for both methyl-substituted isomers underscores the directing effect of the carbonyl group in promoting alpha-cleavage. The primary distinction between the 3'- and 4'- isomers in their mass spectra would be subtle and may require high-resolution mass spectrometry or tandem MS to definitively differentiate based on minor fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a high-quality electron ionization mass spectrum of this compound, the following protocol can be employed.

1. Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Instrumentation

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is ideal for this analysis.

3. GC-MS Parameters

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

5. Data Analysis

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pattern.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve this compound in volatile solvent B Inject sample into GC A->B C Separation on GC column B->C D Elution into MS C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Generate Total Ion Chromatogram (TIC) G->H I Extract Mass Spectrum H->I J Identify Molecular and Fragment Ions I->J K Compare with Predictions and Libraries J->K

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is a clear illustration of the fundamental principles governing the behavior of aromatic ketones under electron ionization. The predictable nature of alpha-cleavage and the McLafferty rearrangement, coupled with a comparative analysis against its structural relatives, allows for a confident interpretation of its mass spectrum. This guide provides not only the expected fragmentation data but also the underlying logic, empowering researchers to apply these principles to the structural elucidation of other novel compounds. The provided experimental protocol serves as a practical starting point for obtaining robust and reliable mass spectrometric data.

References

FTIR spectrum analysis of 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FTIR Spectrum of 3'-Methylpropiophenone

Authored by a Senior Application Scientist

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering rapid and definitive identification of functional groups. This guide provides a comprehensive analysis of the FTIR spectrum of this compound, presenting a comparative study against its structural parent, propiophenone, and its isomer, 4'-methylpropiophenone. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity.

The Principle of FTIR Spectroscopy in Isomer Differentiation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational bonds. Each functional group (e.g., C=O, C-H, C=C) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For closely related isomers like methylpropiophenones, subtle differences in electronic structure, induced by the position of the methyl group on the aromatic ring, lead to discernible shifts in these vibrational frequencies. This allows for unambiguous differentiation, a critical step in quality control and reaction monitoring.

Experimental Workflow: A Self-Validating Protocol

Achieving a high-quality, reproducible FTIR spectrum is contingent on meticulous sample preparation and a systematic workflow. As this compound is a liquid at room temperature, the following protocol is recommended for its analysis and that of its analogs.[1]

Step-by-Step Methodology for FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide, which absorb strongly in the mid-IR region.[2]

  • Background Scan: Perform a background scan using either empty salt plates or a clean Attenuated Total Reflectance (ATR) crystal. This critical step captures the spectral signature of the instrument and ambient conditions, which is then automatically subtracted from the sample spectrum.[2]

  • Sample Preparation (Neat Liquid Film):

    • Place one to two drops of the liquid sample (e.g., this compound) onto a clean, dry salt plate (typically NaCl or KBr).[3][4]

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film via capillary action.[4] The film should be free of air bubbles.

    • Rationale: This "neat" sample preparation method is straightforward for pure liquids and avoids solvent peaks that could obscure the analyte's spectrum.[5]

  • Alternative Sample Preparation (ATR):

    • If an ATR accessory is available, ensure the crystal (often diamond or zinc selenide) is impeccably clean.

    • Place a single drop of the liquid sample directly onto the ATR crystal.[3]

    • Rationale: ATR is a powerful alternative that requires minimal sample volume and preparation, making it ideal for rapid screening.[6]

  • Data Acquisition:

    • Place the prepared sample holder into the spectrometer's sample compartment.

    • Acquire the spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.

    • To enhance the signal-to-noise ratio, co-add 16 to 32 scans.[2]

  • Data Processing: The instrument software will automatically ratio the sample scan against the collected background spectrum to generate the final transmittance or absorbance spectrum.

FTIR_Workflow cluster_prep Instrument Preparation cluster_sample Sample Handling cluster_acq Data Acquisition & Processing Purge Purge Spectrometer (Dry Air/N2) Background Acquire Background Scan (Clean Plates/ATR) Purge->Background SamplePrep Prepare Neat Liquid Film (Salt Plates) or ATR Background->SamplePrep Instrument Ready Acquire Acquire Spectrum (4000-400 cm-1, 16-32 scans) SamplePrep->Acquire Sample Loaded Process Ratio Against Background (Generate Final Spectrum) Acquire->Process End Final Spectrum Process->End Analysis Complete

Caption: Experimental workflow for FTIR analysis of liquid ketones.

Spectral Analysis: this compound vs. Alternatives

The key to distinguishing this compound from its parent compound and positional isomer lies in the precise wavenumbers of their characteristic absorption bands.

Spectrum_Structure_Relationship Structure This compound Structure C=O (Ketone) Aromatic Ring C-H (sp3) C-H (sp2) Spectrum FTIR Spectrum Regions 1700-1680 cm-1 Strong, Sharp 1600-1450 cm-1 Multiple Bands 3000-2850 cm-1 Medium 3100-3000 cm-1 Weak-Medium Structure:f0->Spectrum:r0 C=O Stretch Structure:f1->Spectrum:r1 C=C Stretches Structure:f2->Spectrum:r2 Aliphatic C-H Stretch Structure:f3->Spectrum:r3 Aromatic C-H Stretch

Caption: Relationship between molecular structure and key FTIR spectral regions.

Detailed Peak Assignments for this compound

The FTIR spectrum of this compound is characterized by several key absorption bands originating from its distinct functional groups.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3050-3000Aromatic C-H StretchThe sp² C-H bonds of the benzene ring exhibit weak to medium stretching vibrations in this region.[7]
~2980-2870Aliphatic C-H StretchThese bands arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl (-CH₂CH₃) and methyl (-CH₃) groups.[7]
~1685 C=O Carbonyl Stretch This is a very strong and sharp absorption, characteristic of an aromatic ketone. Conjugation with the benzene ring lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).[7]
~1605, ~1585, ~1450Aromatic C=C StretchThese multiple bands are due to the stretching vibrations within the benzene ring skeleton.
~1375CH₃ BendA medium-intensity band corresponding to the bending vibration of the methyl group.[7]
~780, ~700C-H Out-of-Plane BendThese bands are characteristic of the substitution pattern on the benzene ring. For a meta-substituted ring, strong absorptions are expected in this region.
Comparative Data Table

The primary diagnostic feature for distinguishing these compounds is the carbonyl (C=O) stretching frequency. The electronic effect of the methyl substituent, while modest, influences the electron density of the carbonyl group, causing a slight but measurable shift in its stretching frequency.

CompoundStructureC=O Stretch (cm⁻¹)Key Differentiating Features
Propiophenone Phenyl-CO-CH₂CH₃~1686Baseline spectrum; lacks the additional aliphatic C-H stretches and bends from a ring-substituted methyl group.
This compound (3-Methylphenyl)-CO-CH₂CH₃~1685The methyl group in the meta position has a weak inductive effect, resulting in a carbonyl stretch frequency very similar to the parent propiophenone. The key differentiator is the distinct meta-substitution pattern in the fingerprint region (~780 cm⁻¹).
4'-Methylpropiophenone (4-Methylphenyl)-CO-CH₂CH₃~1680The methyl group in the para position can donate electron density to the ring and carbonyl group via hyperconjugation. This slightly weakens the C=O bond, shifting its absorption to a lower wavenumber. The para-substitution pattern (~820 cm⁻¹) is also distinct.

Note: Exact wavenumbers can vary slightly depending on the instrument and sample state (neat, solution, etc.). The relative shifts are the most important comparative metric.

Discussion of Spectral Differences

The comparison highlights the diagnostic power of FTIR. While all three compounds show a strong carbonyl absorption characteristic of an aromatic ketone, the position of this peak is subtly influenced by the substituent on the aromatic ring.[7]

  • Propiophenone vs. This compound: The C=O stretching frequencies are nearly identical because the methyl group at the meta-position exerts a minimal electronic effect on the carbonyl group. Differentiation relies on observing the additional C-H stretching/bending modes from the methyl group and the specific out-of-plane bending patterns in the fingerprint region (below 1000 cm⁻¹) that confirm meta-substitution.

  • This compound vs. 4'-Methylpropiophenone: A more distinct difference is observed here. The para-methyl group in 4'-methylpropiophenone can donate electron density through resonance (hyperconjugation), which delocalizes into the carbonyl group. This increased single-bond character lowers the vibrational energy, shifting the C=O peak to a lower frequency (~1680 cm⁻¹) compared to the meta isomer (~1685 cm⁻¹). This shift, combined with the different C-H bending patterns for meta vs. para substitution, provides a robust method for distinguishing these isomers.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. By analyzing the characteristic vibrational frequencies, particularly the strong carbonyl stretch, and comparing them to structural analogs, one can confirm the compound's identity and distinguish it from its parent molecule and positional isomers. The subtle shifts in the C=O frequency, driven by the electronic effects of the methyl substituent, coupled with the unique fingerprint of the aromatic substitution pattern, provide a clear and reliable method for characterization. This guide provides the experimental and analytical framework necessary for researchers to apply these principles with confidence and scientific rigor.

References

Spectroscopic Differentiation of 3'-Methylpropiophenone from its Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of constitutional isomers is a critical step that underpins the reliability of scientific outcomes. Molecules sharing the same molecular formula (C₁₀H₁₂O in this case) but differing in their structural arrangement can exhibit divergent physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 3'-Methylpropiophenone and its positional isomers, 2'-Methylpropiophenone and 4'-Methylpropiophenone, along with the parent compound, propiophenone. By leveraging the unique electronic and steric environments of each isomer, we can harness the power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create distinct spectroscopic fingerprints for definitive identification.

The Challenge of Isomeric Differentiation

Constitutional isomers, such as the methylpropiophenone series, present a unique analytical challenge.[1] Their identical molecular weight and elemental composition can lead to overlapping signals and similar fragmentation patterns in less discerning analytical techniques. However, the subtle shifts in electron density and spatial orientation resulting from the varied placement of the methyl group on the aromatic ring provide the key to their differentiation through modern spectroscopic methods. This guide will explore the theoretical underpinnings and practical application of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, we can map the connectivity of atoms within a molecule.

¹H NMR Spectroscopy: A Window into Proton Environments

The position of the methyl group on the phenyl ring significantly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts and splitting patterns.

  • Propiophenone: The unsubstituted aromatic ring exhibits a complex multiplet for the five protons.

  • 2'-Methylpropiophenone: The methyl group at the ortho position introduces steric hindrance and alters the electronic shielding of the adjacent aromatic protons, causing a downfield shift for the proton at the 6' position and a more complex splitting pattern for the aromatic region compared to its isomers.

  • This compound: The methyl group at the meta position has a less direct electronic influence on the aromatic protons compared to the ortho and para isomers. This results in a characteristic set of four aromatic protons with distinct splitting patterns.

  • 4'-Methylpropiophenone: The para-substitution results in a more symmetrical molecule. This symmetry is reflected in the ¹H NMR spectrum, which often shows two distinct doublets for the aromatic protons, a classic AA'BB' system, simplifying the aromatic region significantly compared to the other isomers.

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shift δ in ppm)

Compound-CH₃ (Aromatic)-CH₂- (Quartet)-CH₃ (Ethyl) (Triplet)Aromatic Protons (Multiplet)
Propiophenone-~2.9 - 3.0~1.2~7.4 - 8.0
2'-Methylpropiophenone~2.5~2.8 - 2.9~1.1~7.1 - 7.7
This compound~2.4~2.9 - 3.0~1.2~7.2 - 7.8
4'-Methylpropiophenone~2.4~2.9 - 3.0~1.2~7.2 (d), 7.8 (d)

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information by revealing the number of unique carbon environments. The chemical shift of the aromatic carbons is particularly sensitive to the position of the methyl substituent.

  • Propiophenone: Will show six signals in the aromatic region (including the ipso-carbon attached to the carbonyl group) and three in the aliphatic region (C=O, -CH₂-, -CH₃).

  • 2'-Methylpropiophenone: The steric compression from the ortho-methyl group can influence the chemical shift of the carbonyl carbon and the adjacent aromatic carbons.

  • This compound: The number of distinct aromatic carbon signals will be six, with the methyl-substituted carbon appearing at a characteristic upfield position.

  • 4'-Methylpropiophenone: Due to symmetry, only four signals will be observed in the aromatic region, providing a clear distinguishing feature.

Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CompoundC=OAromatic Carbons-CH₂--CH₃ (Ethyl)-CH₃ (Aromatic)
Propiophenone~200~128-137~32~8-
2'-Methylpropiophenone~204~125-140~36~8~21
This compound~200~126-138~32~8~21
4'-Methylpropiophenone~200~128-144~31~8~21

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same spectrometer, often with proton decoupling to simplify the spectrum. A wider spectral width is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key vibrational modes for differentiating methylpropiophenone isomers are the C=O stretch of the ketone and the C-H bending vibrations of the substituted aromatic ring.

  • C=O Stretch: The electronic effect of the methyl group can slightly alter the frequency of the carbonyl stretch. Generally, electron-donating groups can lower the frequency. However, these shifts are often subtle.

  • Aromatic C-H Bending (Out-of-Plane): This region of the IR spectrum (typically 900-650 cm⁻¹) is highly diagnostic for the substitution pattern on a benzene ring.

    • Propiophenone (Monosubstituted): Strong bands around 750-770 cm⁻¹ and 690-710 cm⁻¹.

    • 2'-Methylpropiophenone (Ortho-disubstituted): A strong band around 730-770 cm⁻¹.

    • This compound (Meta-disubstituted): Bands around 750-810 cm⁻¹ and 680-725 cm⁻¹.

    • 4'-Methylpropiophenone (Para-disubstituted): A strong band in the 800-860 cm⁻¹ region.

Table 3: Key Differentiating IR Absorption Bands (cm⁻¹)

CompoundC=O StretchAromatic C-H Bending (Out-of-Plane)
Propiophenone~1685~750-770, ~690-710
2'-Methylpropiophenone~1680~730-770
This compound~1685~750-810, ~680-725
4'-Methylpropiophenone~1680~800-860
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Spectrum Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for different substitution patterns.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While all three isomers have the same molecular weight (148.20 g/mol ), their fragmentation patterns can differ due to the influence of the methyl group's position on the stability of the resulting fragments.

The most common fragmentation pathway for propiophenone and its derivatives is the McLafferty rearrangement and alpha-cleavage.

  • Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at m/z 148.

  • Alpha-Cleavage: Loss of the ethyl group (-CH₂CH₃) results in a fragment at m/z 119 (C₈H₇O⁺). The relative intensity of this peak can vary between isomers.

  • Loss of Propionyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to a fragment corresponding to the tolyl cation (m/z 91) and a neutral propionyl radical. The stability of the tolyl cation (ortho, meta, or para) can influence the abundance of this fragment.

  • McLafferty Rearrangement: While less common for aromatic ketones compared to aliphatic ones, it can still occur, leading to a characteristic fragment.

Table 4: Key Mass Spectrometry Fragments (m/z) and Their Relative Abundances

CompoundMolecular Ion (M⁺)[M-29]⁺ (Loss of C₂H₅)[M-57]⁺ (Loss of C₂H₅CO)Other Key Fragments
Propiophenone14810577 (C₆H₅⁺)51
2'-Methylpropiophenone14811991 (C₇H₇⁺)65
This compound14811991 (C₇H₇⁺)65
4'-Methylpropiophenone14811991 (C₇H₇⁺)65

While the major fragments are the same, the relative intensities of these fragments can provide clues for differentiation. For instance, the relative stability of the ortho-, meta-, and para-tolyl cations may influence the abundance of the m/z 91 fragment.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization or by direct infusion.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Differentiation Strategy

The following workflow illustrates the logical approach to differentiating the isomers using the discussed spectroscopic techniques.

Caption: Workflow for the spectroscopic differentiation of methylpropiophenone isomers.

Conclusion

The successful differentiation of this compound from its 2'- and 4'- isomers is readily achievable through a multi-faceted spectroscopic approach. While each technique provides valuable information, the combination of ¹H and ¹³C NMR, IR, and Mass Spectrometry offers a self-validating system for unambiguous identification. ¹H and ¹³C NMR are particularly powerful in distinguishing these isomers due to the clear differences in the aromatic region signals. IR spectroscopy serves as a rapid and effective method to determine the substitution pattern, and mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. By understanding the principles behind each technique and carefully analyzing the resulting data, researchers can confidently characterize these closely related compounds.

References

A Comparative Analysis of 3'-Methylpropiophenone and 4'-Methylpropiophenone for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Characterization, and Application of Two Structurally Similar, Yet Functionally Divergent Isomers

For the discerning researcher, scientist, and drug development professional, the subtle distinction between positional isomers can represent a world of difference in chemical synthesis and biological activity. This guide provides a comprehensive comparative analysis of 3'-Methylpropiophenone and 4'-Methylpropiophenone, two aromatic ketones that, despite sharing the same molecular formula and weight, exhibit unique properties that dictate their synthesis, analytical profiles, and ultimate applications.

At a Glance: Physicochemical Properties

The placement of a single methyl group on the phenyl ring—at the meta (3') versus the para (4') position—fundamentally influences the physical properties of these isomers. These differences have practical implications for their handling, storage, and behavior in various solvent systems.

PropertyThis compound4'-Methylpropiophenone
CAS Number 51772-30-6[1]5337-93-9[2]
Molecular Formula C₁₀H₁₂O[1]C₁₀H₁₂O[2]
Molecular Weight 148.20 g/mol [1]148.20 g/mol [2]
Appearance Pale yellow oily matter[3]Colorless to light yellow liquid[4][5]
Boiling Point ~238-239 °C (lit.)[2]238-239 °C (lit.)[2]
Melting Point Not specified (liquid at room temp.)7.2 °C[2]
Density Not specified0.993 g/mL at 25 °C (lit.)[2]
Solubility Soluble in organic solventsSlightly soluble in water; soluble in organic solvents like chloroform and hexane[2][4]

Synthesis: Divergent Pathways to a Common Backbone

The synthetic routes to 3'- and 4'-Methylpropiophenone are dictated by the principles of electrophilic aromatic substitution and organometallic chemistry. The more common and commercially significant 4'-isomer is readily accessible via a classic Friedel-Crafts acylation, while the synthesis of the 3'-isomer typically requires a multi-step approach.

The Direct Path to 4'-Methylpropiophenone: Friedel-Crafts Acylation

The industrial production of 4'-Methylpropiophenone predominantly relies on the Friedel-Crafts acylation of toluene with either propionyl chloride or propionic anhydride.[4][6][7] A Lewis acid, typically aluminum chloride (AlCl₃), catalyzes the reaction by generating a highly electrophilic acylium ion.[4] The methyl group of toluene is an ortho-, para-directing activator. Due to steric hindrance, the acylation occurs preferentially at the para position, leading to 4'-Methylpropiophenone as the major product.[8]

Friedel_Crafts_Acylation Toluene Toluene Product 4'-Methylpropiophenone (Major Product) Toluene->Product + Acylium Ion PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion Electrophile PropionylChloride->AcyliumIon + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Grignard_Synthesis Start m-Methyl Benzaldehyde Alcohol 3'-Methyl Phenylpropyl Alcohol Start->Alcohol + Grignard Ethyl Grignard Reagent Grignard->Alcohol Product This compound Alcohol->Product Oxidation Oxidation (e.g., with O₂/Catalyst) Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Interpretation Sample Mixture of 3'- and 4'-Methylpropiophenone GCMS GC-MS Analysis Sample->GCMS NMR ¹H NMR Analysis Sample->NMR Chroma Chromatogram: Separated Peaks GCMS->Chroma MS Mass Spectra: Identical m/z GCMS->MS NMR_Spectra NMR Spectra: Distinct Aromatic Regions NMR->NMR_Spectra

References

A Comparative Guide to the Synthesis of 3'-Methylpropiophenone: Grignard vs. Friedel-Crafts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of specific aromatic ketones like 3'-Methylpropiophenone is a foundational task. This guide provides an in-depth, objective comparison of two classical and powerful methods for its synthesis: the Grignard reaction and Friedel-Crafts acylation. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present a clear comparison of their performance to guide your synthetic strategy.

Introduction to this compound

This compound is a valuable organic building block used in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a propiophenone core with a methyl group at the 3-position of the aromatic ring, presents a specific synthetic challenge that can be addressed by different carbon-carbon bond-forming strategies. The choice between a Grignard-based approach or a Friedel-Crafts acylation is often dictated by factors such as starting material availability, desired purity, scalability, and tolerance to other functional groups.

The Grignard Approach: Nucleophilic Addition to a Nitrile

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by employing an organomagnesium halide as a potent nucleophile.[1][2] For the synthesis of this compound, this typically involves the reaction of an ethyl Grignard reagent with 3-methylbenzonitrile.

Mechanistic Rationale

The causality behind this synthetic choice lies in the strong nucleophilicity of the Grignard reagent and the electrophilic nature of the nitrile carbon. The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The ethylmagnesium bromide attacks the electrophilic carbon of the 3-methylbenzonitrile. This addition breaks the carbon-nitrogen triple bond, forming a resonance-stabilized imine anion intermediate.[1]

  • Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to yield the desired ketone, this compound.[1]

This method is particularly advantageous when the corresponding nitrile is readily available and when mild reaction conditions are preferred.

Grignard_Mechanism grignard Ethylmagnesium Bromide (CH3CH2MgBr) intermediate Imine Anion Intermediate grignard->intermediate Nucleophilic Attack nitrile 3-Methylbenzonitrile nitrile->intermediate h3o H3O+ (Workup) ketone This compound h3o->ketone intermediate->ketone Hydrolysis

Caption: Grignard reaction mechanism for this compound synthesis.

Experimental Protocol: Grignard Synthesis

This protocol is a self-validating system, where successful formation of the Grignard reagent is a prerequisite for the subsequent reaction.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 3-Methylbenzonitrile

  • Iodine crystal (activator)

  • 6N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.) and a small crystal of iodine.[3] Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.[4] Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, continue to stir the mixture for 30-60 minutes.

  • Reaction with Nitrile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.[1] Prepare a solution of 3-methylbenzonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then stir at reflux for several hours.[1]

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and water with vigorous stirring.[1] Slowly add 6N hydrochloric acid until the aqueous layer is acidic.[1] Transfer the mixture to a separatory funnel and separate the ethereal layer. Extract the aqueous layer with diethyl ether.[1] Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with saturated brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[1] The crude product can be purified by silica gel column chromatography.[5]

The Friedel-Crafts Acylation Approach: Electrophilic Aromatic Substitution

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones.[6] It involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of this compound, this involves the acylation of toluene with propionyl chloride.

Mechanistic Rationale

The core of this reaction is an electrophilic aromatic substitution. The mechanism can be broken down into the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with propionyl chloride to form a highly electrophilic acylium ion.[6][7] This resonance-stabilized cation is the key electrophile in the reaction.

  • Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile and attacks the acylium ion.[6] This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Restoration of Aromaticity: A weak base, such as AlCl₄⁻, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.[6]

A significant advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting material, which prevents polysubstitution.[8]

Friedel_Crafts_Mechanism toluene Toluene sigma_complex Sigma Complex toluene->sigma_complex Electrophilic Attack propionyl_chloride Propionyl Chloride acylium_ion Acylium Ion propionyl_chloride->acylium_ion alcl3 AlCl3 (Catalyst) alcl3->acylium_ion Forms acylium_ion->sigma_complex ketone This compound sigma_complex->ketone Deprotonation

Caption: Friedel-Crafts acylation mechanism for this compound synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol requires strict anhydrous conditions to prevent deactivation of the Lewis acid catalyst.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene

  • Propionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C.[9]

  • Acylium Ion Formation: Add propionyl chloride (1.0 eq.) dropwise to the stirred suspension, maintaining the temperature at 0 °C.[10] Stir the mixture for 15 minutes.

  • Acylation: Add toluene (1.1 eq.) dropwise to the reaction mixture, again maintaining the temperature at 0 °C.[9] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.[9]

  • Work-up and Purification: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with stirring.[10] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.[10] Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[10] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[10] The crude product is then purified, typically by distillation or column chromatography.

Comparative Analysis

FeatureGrignard SynthesisFriedel-Crafts Acylation
Starting Materials Ethyl bromide, 3-methylbenzonitrileToluene, propionyl chloride
Reagent Sensitivity Highly sensitive to moisture and protic solvents.[1]Lewis acid catalyst is highly sensitive to moisture.[11]
Reaction Conditions Generally milder, often initiated at 0 °C and refluxed.Requires low temperatures (0 °C) for addition, can be exothermic.[12]
Yield Can be high, with some reports of up to 88.6% for similar syntheses.[13]Generally good to excellent, with yields of 60-76% reported for similar reactions.[14]
Regioselectivity Not applicable as the methyl group is already in the desired position on the nitrile.The methyl group of toluene is an ortho-, para-director. However, acylation often favors the para-product due to steric hindrance, leading to 4'-Methylpropiophenone as the major product.[15] The synthesis of the 3'-isomer would require starting with m-xylene and subsequent oxidation, or a more complex multi-step synthesis.
Side Reactions Formation of byproducts from the reaction of the Grignard reagent with itself or impurities.Polysubstitution is generally avoided as the product is deactivated.[8] Potential for intramolecular cyclization in some cases.[11]
Scalability Can be scaled, with continuous flow processes offering improved yields and shorter reaction times.[16]A well-established and scalable industrial process.
Green Chemistry Use of ethereal solvents is a drawback.Requires stoichiometric amounts of Lewis acids and often uses chlorinated solvents.[9]

Conclusion and Recommendations

Both the Grignard and Friedel-Crafts methods are viable for the synthesis of methylpropiophenone isomers.

For the specific synthesis of This compound , the Grignard reaction using 3-methylbenzonitrile is the more direct and preferred route. This is because the regiochemistry is pre-determined by the starting nitrile.

The Friedel-Crafts acylation of toluene with propionyl chloride will primarily yield 4'-Methylpropiophenone due to the directing effect of the methyl group.[15] Synthesizing the 3'-isomer via a direct Friedel-Crafts acylation would be challenging and require a different starting aromatic compound.

Therefore, for the targeted synthesis of this compound, the Grignard approach offers a more straightforward and regiochemically controlled pathway. However, for the synthesis of the 4'-isomer, Friedel-Crafts acylation is a highly efficient and well-established method. The choice of method should be guided by the specific isomer required, the availability of starting materials, and the desired scale of the reaction.

References

Yield comparison of different synthetic routes to 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 3'-Methylpropiophenone

Introduction

This compound (CAS No. 51772-30-6) is a substituted aromatic ketone of significant interest in the chemical and pharmaceutical industries. It serves as a crucial building block and key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Notably, it is a precursor for bupropion analogues, a class of drugs used for treating depression, highlighting its importance in drug development.[1] The global market for propiophenone derivatives is expanding, driven by pharmaceutical and agrochemical demand, which places a growing emphasis on efficient, scalable, and sustainable manufacturing processes.[2]

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will dissect each pathway, analyzing the underlying chemical principles, evaluating experimental data on reaction yields, and discussing the practical advantages and limitations. Our focus is on providing researchers, chemists, and process development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific objectives, whether for laboratory-scale research or industrial-scale production.

Core Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around two core carbon-carbon bond-forming strategies: Grignard-based reactions and Friedel-Crafts acylation. A third, mechanistically distinct approach involves the oxidation of a suitable precursor. Each strategy offers a unique profile of efficiency, cost, and scalability.

cluster_main cluster_grignard cluster_fc cluster_ox A Grignard-Based Routes A1 Route 1A: Grignard + Nitrile A2 Route 1B: Grignard + Aldehyde, then Oxidation B Friedel-Crafts Acylation B1 Route 2: Direct Acylation of Toluene (Regioselectivity Issues) C Oxidation of Precursors C1 Oxidation of 1-(m-tolyl)propane (Hypothetical)

Caption: Overview of primary synthetic approaches to this compound.

Route 1: Grignard-Based Syntheses

The Grignard reaction is a powerful and versatile tool in organic synthesis for forming carbon-carbon bonds.[3][4][5] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl or nitrile group.[6] For the synthesis of this compound, two primary Grignard-based pathways have been demonstrated with varying degrees of success.

Route 1A: Grignard Addition to a Nitrile

This is a classic and direct one-pot method for ketone synthesis. The synthesis begins with the formation of a Grignard reagent from an aryl halide, in this case, m-bromotoluene. This highly nucleophilic reagent then attacks the electrophilic carbon of a nitrile (propionitrile), forming a magnesium salt of an imine. Subsequent acidic hydrolysis of this intermediate liberates the desired ketone.

Caption: Workflow for Grignard addition to a nitrile.

Experimental Data: A procedure documented in the Open Reaction Database reports a yield of 46.8% for this method.[7] The reaction involves forming the Grignard from m-bromotoluene and magnesium turnings, followed by the addition of propionitrile. The final product is isolated after acidic workup and purification by silica gel column chromatography.[7]

Analysis:

  • Expertise & Experience: The moderate yield suggests that side reactions may be prevalent. A common issue is the formation of biphenyl dimers from the Grignard reagent. Furthermore, Grignard reagents are notoriously sensitive to moisture and atmospheric CO₂, requiring strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) for optimal results.[3] The choice of diethyl ether as a solvent is crucial as it solvates the magnesium center, stabilizing the Grignard reagent.[4]

  • Trustworthiness: This is a well-established, albeit sometimes low-yielding, transformation. The protocol is straightforward for a standard organic chemistry laboratory. The main challenge lies in the rigorous exclusion of water.

  • Advantages: A direct, one-pot conversion from an aryl bromide to a ketone.

  • Disadvantages: Moderate and potentially variable yields. Requires stringent anhydrous conditions.

Route 1B: Grignard Addition to an Aldehyde followed by Oxidation

This two-step approach circumvents the use of nitriles by first synthesizing a secondary alcohol, which is subsequently oxidized to the target ketone. The process starts with the addition of an ethyl Grignard reagent (e.g., ethyl magnesium bromide) to m-tolualdehyde. This reaction typically proceeds in high yield to form 1-(m-tolyl)propan-1-ol. The second, critical step is the selective oxidation of this secondary alcohol to this compound.

Caption: Two-step synthesis via Grignard addition and oxidation.

Experimental Data: A patent (CN111393272A) describes this method in detail, reporting an overall yield of greater than 90% .[1] The oxidation step is particularly noteworthy, employing a composite catalyst system of nitroxide radicals (like TEMPO), an inorganic bromide, and a nitrite under an oxygen atmosphere. This system is described as stable, selective, and reusable.[1]

Analysis:

  • Expertise & Experience: This route cleverly separates the C-C bond formation from the ketone formation. The Grignard addition to an aldehyde is generally a very clean and high-yielding reaction. The subsequent oxidation step is the key innovation. Using a catalytic system with oxygen as the terminal oxidant is a hallmark of green chemistry, avoiding the stoichiometric use of heavy-metal oxidants like chromium trioxide (CrO₃), which generate hazardous waste.[8] The composite catalyst facilitates a regenerative cycle that is highly efficient.

  • Trustworthiness: The high reported yield makes this a very attractive route, especially for larger-scale synthesis. The protocol is more complex than Route 1A, requiring two distinct reaction stages and specialized equipment (a high-pressure reactor) for the oxidation.

  • Advantages: Excellent overall yield (>90%). Environmentally friendlier oxidation step compared to traditional methods. The catalyst system is reusable, making it suitable for industrial production.[1]

  • Disadvantages: A two-step process. The oxidation step requires a high-pressure reactor and careful handling of oxygen.

Route 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for synthesizing aryl ketones via electrophilic aromatic substitution.[9] The reaction typically involves treating an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10]

A plausible, yet flawed, route would be the direct acylation of toluene with propionyl chloride.

Toluene Toluene P_para 4'-Methylpropiophenone (Major Product) Toluene->P_para Para-substitution P_ortho 2'-Methylpropiophenone (Minor Product) Toluene->P_ortho Ortho-substitution P_meta This compound (Trace / Not Formed) Toluene->P_meta Reagents Propionyl Chloride AlCl₃ Reagents->P_para Para-substitution Reagents->P_ortho Ortho-substitution Reagents->P_meta

Caption: Regioselectivity of the Friedel-Crafts acylation of toluene.

Analysis:

  • Expertise & Experience: This route is fundamentally unsuitable for the direct synthesis of this compound. The methyl group of toluene is an activating, ortho-, para-directing group.[11] This electronic effect directs the incoming electrophile (the propanoyl cation) to the positions ortho and para to the methyl group. Furthermore, due to steric hindrance from the methyl group, the para-substituted product (4'-Methylpropiophenone) is overwhelmingly favored.[11] Any formation of the desired 3'- (meta) isomer would be negligible.

  • Trustworthiness: While the Friedel-Crafts reaction itself is highly reliable, its application here is misguided due to a lack of understanding of regiochemical control in electrophilic aromatic substitution. Attempting this synthesis would result in the isolation of the incorrect isomer.

Quantitative Comparison and Summary

MetricRoute 1A: Grignard + NitrileRoute 1B: Grignard + Aldehyde/OxidationRoute 2: Friedel-Crafts of Toluene
Overall Yield 46.8%[7]> 90%[1]Not a viable route for the 3'-isomer
Number of Steps 1 (from aryl bromide)21
Starting Materials m-Bromotoluene, Propionitrilem-Tolualdehyde, Ethyl bromideToluene, Propionyl chloride
Key Reagents Mg, Anhydrous EtherMg, Composite Catalyst, O₂AlCl₃ (stoichiometric)
Reaction Conditions Stringent anhydrous, inert atm.Moderate, then high pressure (2-5 MPa)[1]Anhydrous, often cryogenic start[10]
Scalability ModerateExcellentExcellent (for other isomers)
Key Advantage Direct, one-pot procedureVery high yield, "green" oxidationSimple, classic reaction
Key Disadvantage Moderate, variable yieldRequires high-pressure equipmentProduces the wrong isomer

Detailed Experimental Protocols

Protocol for Route 1A: Grignard Addition to Propionitrile

Adapted from the Open Reaction Database.[7]

  • To a flame-dried flask under a nitrogen atmosphere, add magnesium turnings (1.00 g, 41.2 mmol) and a few small crystals of iodine.

  • Add 10 mL of anhydrous diethyl ether.

  • Slowly add a solution of m-bromotoluene (7.04 g, 41.2 mmol) in 20 mL of anhydrous diethyl ether dropwise while stirring and gently heating.

  • Once the reaction initiates (spontaneous reflux), cease external heating and maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete and spontaneous reflux has subsided, cool the mixture to room temperature.

  • Dropwise, add a solution of propionitrile (1.89 g, 34.3 mmol) in 20 mL of anhydrous diethyl ether. A second spontaneous reflux may occur.

  • After the reaction subsides, cool the mixture in an ice bath.

  • Slowly and carefully quench the reaction by the sequential dropwise addition of water, followed by cooled, dilute sulfuric acid until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (100 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 10:1) to yield this compound (2.38 g, 46.8%) as a pale yellow oil.[7]

Protocol for Route 1B: Grignard Addition/Oxidation

Adapted from Patent CN111393272A.[1]

Step 1: Synthesis of 1-(m-tolyl)propan-1-ol

  • In a suitable flask under a nitrogen atmosphere, place a pre-prepared solution of ethyl magnesium bromide in an ice-water bath.

  • Slowly add a solution of m-tolualdehyde in tetrahydrofuran (THF) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture in an ice bath and quench by carefully adding a saturated aqueous solution of ammonium chloride, keeping the temperature below 10 °C, until the system is neutral.

  • Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(m-tolyl)propan-1-ol.

Step 2: Catalytic Oxidation to this compound

  • To a high-pressure reactor, add 1-(m-tolyl)propan-1-ol (e.g., 500 mmol, 76.64 g), 2,2,6,6-tetramethylpiperidinyloxy free radical (TEMPO) (2.5 mmol, 0.39 g), tert-butyl nitrite (10 mmol, 1.03 g), 47% hydrobromic acid (10 mmol, 1.72 g), and acetonitrile (60 mL).[1]

  • Seal the reactor and purge the air with oxygen.

  • Pressurize the reactor with oxygen to 2 MPa.

  • Heat the mixture in an oil bath to 80 °C and stir for 6 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Extract the product with dichloromethane (200 mL). The aqueous phase containing the catalyst can be collected for recycling.

  • Purify the organic phase by vacuum distillation to obtain this compound as a light yellow liquid (yield reported as 93%).[1]

Conclusion and Recommendation

A thorough comparison of the synthetic routes to this compound reveals clear distinctions in yield, scalability, and operational complexity.

  • The Friedel-Crafts acylation of toluene (Route 2) is fundamentally unsuitable for producing the desired 3'-methyl isomer due to the ortho-, para-directing nature of the methyl group. This route should be dismissed for this specific target.

  • The Grignard addition to propionitrile (Route 1A) offers a direct, one-pot synthesis. However, the reported yield is moderate at 46.8%.[7] This method is best suited for small-scale laboratory synthesis where a modest yield is acceptable and specialized high-pressure equipment is unavailable.

  • The two-step Grignard addition to m-tolualdehyde followed by catalytic oxidation (Route 1B) is demonstrably the superior method, with reported yields exceeding 90%.[1] While it involves an additional step and requires a high-pressure reactor, its efficiency, use of a recyclable catalyst, and reliance on oxygen as the terminal oxidant align well with the principles of green and sustainable chemistry. This route is highly recommended for any application requiring large quantities of high-purity material and is well-suited for industrial-scale production.

Ultimately, the choice of synthesis will depend on the specific needs of the researcher or organization, balancing the required yield and scale against available equipment and procedural complexity.

References

A Practical Guide to Differentiating 3'-Methylpropiophenone from Starting Materials by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of 3'-Methylpropiophenone, a key intermediate in the development of certain pharmaceuticals, rigorous monitoring of the reaction progress is paramount to ensure optimal yield and purity. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly efficient analytical technique for this purpose. This guide provides an in-depth, experimentally-grounded protocol for differentiating the final product, this compound, from its common precursors using TLC. We will delve into the principles of separation, selection of appropriate solvent systems, and visualization techniques, all grounded in the fundamental chemistry of the molecules involved.

The Principle of Separation: Polarity is Key

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[1][2] The core principle is that polar compounds adhere more strongly to the polar stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf value).[3][4][5] Conversely, less polar compounds have a greater affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rf value.[6]

The synthesis of this compound can be approached via several routes, most notably through Friedel-Crafts acylation or a Grignard reaction.[7] Understanding the relative polarities of the product and the potential unreacted starting materials is the foundation for a successful TLC analysis.

  • This compound (Product): As an aromatic ketone, it is moderately polar due to the carbonyl group (C=O).

  • Toluene (Starting Material - Friedel-Crafts): A nonpolar hydrocarbon.

  • Propionyl Chloride (Starting Material - Friedel-Crafts): An acyl chloride, it is highly reactive and will likely hydrolyze to propionic acid on the polar silica gel plate if exposed to moisture. Propionic acid is significantly more polar than the ketone product.

  • m-Tolualdehyde (Starting Material - Grignard): An aromatic aldehyde, its polarity is comparable to, but generally slightly higher than, the corresponding ketone due to the reactivity of the aldehyde functional group.

  • 3'-methyl phenylpropanol (Intermediate - Grignard): An alcohol, which is substantially more polar than the ketone product due to the hydroxyl (-OH) group's ability to engage in hydrogen bonding with the silica gel.

  • m-Bromotoluene (Starting Material - Grignard): An alkyl halide, it is significantly less polar than the ketone product.

This predictable difference in polarity allows for their distinct separation on a TLC plate.

Comparative Data: Expected TLC Behavior

The choice of the mobile phase, or eluent, is critical for achieving good separation. A common and versatile starting point for compounds of moderate polarity is a mixture of a nonpolar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate.[8] By adjusting the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve optimal separation, ideally with Rf values for the compounds of interest falling between 0.3 and 0.7.[3]

CompoundFunctional GroupRelative PolarityExpected Rf Range (Hexane:EtOAc 9:1)Visualization Methods
TolueneAromatic HydrocarbonVery LowHigh (0.8 - 0.9)UV (quenching), Iodine
m-BromotolueneAryl HalideLowHigh (0.7 - 0.8)UV (quenching), Iodine
This compound Aromatic Ketone Moderate Mid-range (0.4 - 0.5) UV (strong quenching), Iodine, 2,4-DNP stain
m-TolualdehydeAromatic AldehydeModerate-HighMid-to-low range (0.3 - 0.4)UV (strong quenching), Iodine, 2,4-DNP stain, Permanganate stain
3'-methyl phenylpropanolSecondary AlcoholHighLow (0.1 - 0.2)Permanganate stain, Iodine
Propionic Acid (from Propionyl Chloride hydrolysis)Carboxylic AcidVery HighVery Low (Baseline, <0.1)Permanganate stain, Iodine

Note: These Rf values are estimates and can vary based on specific experimental conditions such as chamber saturation, temperature, and the specific brand of TLC plates.

Experimental Protocol

This protocol provides a self-validating system for monitoring the reaction progress by co-spotting the reaction mixture with the starting material.

Materials:
  • Silica gel 60 F254 TLC plates

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary tubes for spotting

  • Mobile Phase: 9:1 Hexane:Ethyl Acetate (v/v)

  • Visualization tools: UV lamp (254 nm), Iodine chamber, Potassium permanganate stain.

Procedure:
  • Chamber Saturation: Pour the 9:1 Hexane:EtOAc mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and allow it to saturate for at least 10-15 minutes. This ensures that the atmosphere within the chamber is saturated with solvent vapors, leading to better and more reproducible chromatograms.

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer. Mark three evenly spaced lanes on this line for spotting. Label them 'S' for Starting Material, 'Co' for Co-spot, and 'R' for Reaction Mixture.

  • Spotting the Plate:

    • Lane S: Using a capillary tube, apply a small spot of the diluted starting material solution onto the 'S' mark.

    • Lane R: Using a clean capillary tube, apply a small spot of the reaction mixture onto the 'R' mark.

    • Lane Co: Apply a spot of the starting material solution to the 'Co' mark. Allow it to dry, and then carefully apply a spot of the reaction mixture directly on top of the starting material spot. This co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.[9]

    • Expert Tip: Keep the spots as small and concentrated as possible (1-2 mm in diameter) for the best resolution. Allow the solvent to fully evaporate between applications.[6]

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate undisturbed.

  • Completion and Marking: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • UV Light: First, view the dried plate under a UV lamp (254 nm). Aromatic compounds like this compound and its aromatic precursors will appear as dark spots against the fluorescent green background.[4] Circle the observed spots with a pencil.

    • Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary yellow-brown complex with iodine, making them visible. This is a good general-purpose visualization method.

    • Potassium Permanganate Stain: If alcohols or aldehydes are potential components, dip the plate into a potassium permanganate solution. These compounds will be oxidized by the permanganate, appearing as yellow or brown spots on a purple background. This is a destructive technique and should be performed last.

Interpreting the Results

The goal is to see the disappearance of the starting material spot and the appearance of a new product spot in the reaction lane ('R').

  • At the start of the reaction (t=0): The 'R' lane should show a prominent spot with the same Rf as the 'S' lane. The 'Co' lane should appear as a single, merged spot.

  • During the reaction: The 'R' lane will show a diminishing starting material spot and a new spot appearing (the product, this compound). This new spot should have an Rf value that is typically lower than non-polar starting materials (like toluene or m-bromotoluene) but higher than more polar starting materials or intermediates (like m-tolualdehyde or the corresponding alcohol).

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane, and only the product spot is present. The 'Co' lane will show two distinct spots: one for the starting material and one for the newly formed product.

Visualizing the Workflow

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_run Chromatography cluster_viz Visualization & Analysis prep_chamber Saturate Chamber (9:1 Hexane:EtOAc) prep_plate Prepare & Mark TLC Plate prep_chamber->prep_plate spot_S Spot Starting Material (S) prep_plate->spot_S spot_Co Co-spot (S + R) spot_S->spot_Co spot_R Spot Reaction Mixture (R) spot_Co->spot_R develop Develop Plate spot_R->develop mark Mark Solvent Front develop->mark visualize Visualize Spots (UV, Iodine, Stain) mark->visualize calculate Calculate Rf Values visualize->calculate interpret Interpret Results calculate->interpret decision decision interpret->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up decision->workup Yes

Caption: Workflow for TLC Monitoring.

References

A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction: The Critical Role of Purity in Research and Development

In the realms of pharmaceutical science, drug development, and chemical research, the precise characterization of a compound's purity is not merely a quality control metric; it is a fundamental prerequisite for reliable and reproducible experimental outcomes. For a compound like 3'-Methylpropiophenone, a key intermediate in the synthesis of various pharmaceuticals and fragrances, ensuring its purity is paramount.[1][2] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of this compound. We will delve into the experimental causality, present self-validating protocols, and provide a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions.

The integrity of a chemical substance is intrinsically linked to the analytical method used for its assessment.[3] While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are mainstays in purity analysis, qNMR has emerged as a powerful, versatile, and orthogonal approach.[3][4] Its unique ability to provide both structural and quantitative information simultaneously, often without the need for a specific reference standard of the analyte, sets it apart.[4][5][6]

The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

At its core, the principle of qNMR is elegantly simple: the area under an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][7][8] This direct proportionality allows for absolute quantification without the need for calibration curves, a significant advantage over many chromatographic techniques that rely on compound-specific response factors.[7][8] This makes qNMR a primary ratio method, capable of delivering results with metrological traceability to the International System of Units (SI).[9][10]

For the purity determination of an analyte like this compound, a known amount of a high-purity internal standard is added to a precisely weighed sample of the analyte. By comparing the integral of a specific, well-resolved signal from the analyte to a signal from the internal standard, the purity of the analyte can be calculated with high accuracy and precision.[7]

Why ¹H qNMR is the Workhorse

While other NMR-active nuclei like ¹³C, ¹⁹F, and ³¹P can be used, ¹H qNMR is the most widely applied form.[8][11] This is due to several key advantages of the proton nucleus:

  • High Natural Abundance: Nearly 100% natural abundance ensures strong signals.[11]

  • High Gyromagnetic Ratio: This leads to high sensitivity, allowing for the analysis of smaller sample quantities.[11]

  • Ubiquity in Organic Molecules: Hydrogen is present in almost all organic compounds, making the technique broadly applicable.[12]

Experimental Workflow: Purity Determination of this compound by qNMR

Achieving reliable and accurate qNMR results is contingent on meticulous planning and execution of the experimental workflow.[11] The process can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[11][13]

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Solvent Solvent Selection Standard Internal Standard Selection AnalyteSignal Analyte Signal Selection Weighing Accurate Weighing of Analyte & Standard AnalyteSignal->Weighing Proceed to Preparation Dissolution Complete Dissolution in Deuterated Solvent Transfer Transfer to NMR Tube Params Optimize NMR Parameters (D1, Pulse Width, etc.) Transfer->Params Proceed to Acquisition Acquire Acquire FID Processing Phase & Baseline Correction, Integration Acquire->Processing Proceed to Processing Calculation Purity Calculation PurityResult PurityResult Calculation->PurityResult Final Purity Value

Caption: The qNMR workflow for purity determination.

Part 1: Method Planning - The Foundation of Accuracy

The choices made during the planning phase have a profound impact on the quality of the final result.

  • Internal Standard Selection: An ideal internal standard is crucial for accurate quantification.[14] For this compound, which is soluble in common organic solvents, several internal standards could be considered. Key characteristics of a suitable internal standard include:

    • High Purity (≥99%): The purity of the standard must be accurately known and certified.[14]

    • Chemical Inertness: It should not react with the analyte, solvent, or moisture.

    • Signal Separation: Its NMR signals must not overlap with those of the analyte or impurities.[11]

    • Simple Spectrum: A standard with one or a few sharp, singlet peaks is ideal.[15]

    • Good Solubility: It must be fully soluble in the chosen deuterated solvent.[14]

    • Stability: It should be non-volatile and not hygroscopic to allow for accurate weighing.[15]

    Recommended Internal Standards for this compound (in CDCl₃): Maleic acid, Dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene are excellent candidates.[14][16]

  • Solvent Selection: The deuterated solvent must completely dissolve both the this compound and the internal standard without reacting with either.[8][11] Deuterated chloroform (CDCl₃) is a common and suitable choice for this analyte.

  • Analyte and Standard Signal Selection: Choose signals for integration that are well-resolved, free from overlap with other signals, and have a good signal-to-noise ratio. For this compound, the aromatic protons or the methyl protons could be suitable candidates, depending on the specific spectrum and potential impurities.

Part 2: Detailed Experimental Protocol for qNMR

This protocol outlines a self-validating system for the purity determination of this compound.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance. The use of a microbalance is recommended to minimize weighing errors, which can be a significant source of uncertainty.[5][17]

    • Accurately weigh a suitable amount of the chosen internal standard (e.g., maleic acid) into the same vial. The molar ratio of the standard to the analyte should be optimized to yield signals of comparable intensity.[17]

  • Dissolution:

    • Add a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

    • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. Incomplete dissolution will lead to inaccurate results.[14]

  • Transfer to NMR Tube:

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition - Optimizing NMR Parameters:

    • The following parameters are critical for obtaining accurate quantitative data and must be carefully optimized:[18][19]

      • Relaxation Delay (D1): This is arguably the most critical parameter.[17] To ensure complete relaxation of all nuclei before the next pulse, the relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (both analyte and standard). An inversion-recovery experiment should be performed to determine the T₁ values.[17]

      • Pulse Width: A 90° pulse is often recommended to maximize the signal-to-noise ratio.[17]

      • Acquisition Time (AQ): A longer acquisition time provides better resolution and a more accurately defined peak shape.

      • Number of Scans (NS): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[20]

      • No Spinning: To avoid spinning sidebands that can interfere with integration, it is recommended to acquire the spectrum without sample spinning.[17]

  • Data Processing and Purity Calculation:

    • Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.[20] Manually phase the spectrum carefully, as phasing errors can significantly affect the accuracy of integration.[11]

    • Baseline Correction: A flat baseline is essential for accurate integration. Apply a multipoint baseline correction to the entire spectrum.[11]

    • Integration: Integrate the selected signals for both the this compound and the internal standard. The integration region should be wide enough to encompass the entire peak, including the ¹³C satellites (typically 64 times the full width at half height).[11]

    • Purity Calculation: The purity of the analyte is calculated using the following equation:[11]

      Purity (%w/w) = (Iₐ / Iₛₜₐₙ) * (Nₛₜₐₙ / Nₐ) * (Mₐ / Mₛₜₐₙ) * (mₛₜₐₙ / mₐ) * Pₛₜₐₙ

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • P: Purity of the standard

      • a: Analyte (this compound)

      • stan: Internal Standard

Comparative Analysis: qNMR vs. Other Analytical Techniques

While qNMR offers significant advantages, a comprehensive purity assessment often benefits from the use of orthogonal methods.[3][21] The choice of technique depends on the specific requirements of the analysis.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal area is directly proportional to the number of nuclei.[5][7]Differential partitioning of analytes between a mobile and stationary phase.[22]Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute quantification without a specific analyte reference standard.[7][23]Typically requires a specific reference standard for the analyte for calibration.Requires a specific reference standard for the analyte for calibration.
Sample Throughput Moderate; can be automated.[10]High; well-suited for automation and large sample sets.High; well-suited for automation.
Destructive? No, the sample can be recovered and used for further analysis.[4][6][7]Yes, the sample is consumed during the analysis.Yes, the sample is consumed.
Information Provided Structural information and quantification simultaneously.[4][8]Primarily quantitative and retention time information.Quantitative and retention time information; can be coupled with MS for structural data.
Sensitivity Lower than chromatographic methods, not ideal for trace analysis.[7]High, especially with sensitive detectors (e.g., MS).[22]Very high, especially for volatile compounds.
Method Development Relatively straightforward; often requires minimal method development.[6]Can be complex and time-consuming, requiring optimization of mobile phase, column, etc.Requires optimization of temperature programs, column, and inlet parameters.
Applicability Broadly applicable to soluble compounds with NMR-active nuclei.[8]Broadly applicable to soluble, non-volatile compounds.Suitable for volatile and thermally stable compounds.
Cost High initial instrument cost.[7]Moderate instrument cost.Moderate instrument cost.
Causality Behind Method Choice:
  • When to Prioritize qNMR:

    • When a certified reference standard for this compound is unavailable or prohibitively expensive.[5]

    • For the definitive assignment of purity as a primary method.[21]

    • When both structural confirmation and quantification are required from a single experiment.[4]

    • For analyzing mass-limited samples, as the technique is non-destructive.[3][24]

  • When to Employ HPLC or GC as Orthogonal Methods:

    • For routine quality control of large numbers of samples where high throughput is essential.

    • When detecting and quantifying trace-level impurities that may be below the detection limit of qNMR.[7]

    • For separating and quantifying isomeric impurities that may not be distinguishable by ¹H NMR.

    • GC is particularly well-suited for identifying and quantifying volatile impurities.[21]

Trustworthiness and Validation of the qNMR Method

The qNMR method, when performed correctly, is a self-validating system. Its acceptance by regulatory bodies like the FDA and inclusion in pharmacopeias such as the USP and Ph. Eur. underscore its reliability.[7][23] Validation of a qNMR method should follow established guidelines (e.g., ICH Q2(R1)) and assess parameters such as:[9][25]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the selection of a unique, non-overlapping signal.

  • Linearity: The linear relationship between the analyte concentration and the signal response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Validation_Pillars cluster_parameters Key Validation Parameters (ICH Q2(R1)) cluster_outcome Outcome Validation qNMR Method Validation Ensuring Fitness for Purpose Specificity Specificity Unique Signal Selection Validation->Specificity Linearity Linearity Concentration vs. Response Validation->Linearity Accuracy Accuracy Closeness to True Value Validation->Accuracy Precision Precision Repeatability & Intermediate Validation->Precision Range Range Operational Concentration Interval Validation->Range Trustworthy Trustworthy & Reliable Purity Data

Caption: Core pillars of qNMR method validation.

Conclusion: An Integrated Approach to Purity Determination

For the purity determination of this compound, quantitative NMR (qNMR) stands out as a robust, accurate, and highly reliable primary analytical method.[4][11] Its ability to provide simultaneous structural and quantitative data without the need for an analyte-specific reference standard offers significant advantages in terms of efficiency and cost-effectiveness, particularly in research and development settings.[6]

However, a comprehensive understanding of a compound's purity profile is best achieved through an integrated approach. While qNMR can serve as the cornerstone for absolute purity assignment, orthogonal techniques like HPLC and GC are invaluable for high-throughput screening and the detection of trace-level or isomeric impurities. By understanding the principles, strengths, and limitations of each technique, researchers can confidently and accurately characterize the purity of critical chemical intermediates like this compound, ensuring the integrity and success of their scientific endeavors.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its application in synthesis. Responsible stewardship of chemical compounds is paramount, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 3'-Methylpropiophenone, grounding every recommendation in established safety protocols and regulatory standards.

This compound, a versatile aromatic ketone, is a key intermediate in the synthesis of fragrances and pharmaceuticals.[1][2] While its utility is significant, its handling and ultimate disposal demand a thorough understanding of its inherent hazards. This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3][4] Adherence to the procedures outlined below is not merely a matter of compliance, but a cornerstone of a robust safety culture in the laboratory.

Immediate Safety and Hazard Recognition

Before initiating any disposal-related activities, a comprehensive understanding of the hazards associated with this compound is essential.

Hazard ClassificationGHS Hazard Statement(s)Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Irritation (Category 2)H315: Causes skin irritationGHS07[3]
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07[3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07[3]
FlammabilityFlammable[2]Not specified in all sources, but caution is advised

Given its hazardous properties, this compound is considered a regulated chemical waste.[5] Improper disposal, such as pouring it down the drain, can lead to environmental contamination and pose a threat to human health.[6][7]

Step-by-Step Disposal Protocol

The primary and most critical directive for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal facility.[8][9] This process begins with meticulous collection and storage within the laboratory.

Waste Segregation and Containerization

The foundation of safe chemical disposal lies in proper segregation. Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection: Use a designated, compatible, and properly labeled waste container.[10] The original container, if in good condition, is often a suitable choice. Avoid using metal containers for any waste that may have corrosive properties.[10]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[10] Ensure the label is legible and securely affixed to the container.

  • Container Integrity: Keep the waste container tightly closed at all times, except when adding waste.[8][10] This prevents the release of vapors and reduces the risk of spills.

Satellite Accumulation Area (SAA) Management

Designate a specific "Satellite Accumulation Area" (SAA) within your laboratory for the temporary storage of hazardous waste.[11][12] This area should be near the point of generation to minimize the transport of open waste containers.

  • Location: The SAA should be in a well-ventilated area, away from sources of ignition such as heat and open flames.[1]

  • Segregation within SAA: Store the this compound waste container segregated from incompatible materials. For instance, keep it separate from strong oxidizing agents.[1]

  • Volume Limits: Be aware of the volume limits for SAAs as defined by regulatory bodies and your institution.[12]

Handling of Contaminated Materials

Any materials that come into direct contact with this compound must be treated as hazardous waste.

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste bag or container for disposal.[13]

  • Spill Cleanup Materials: In the event of a spill, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[13] Do not use combustible materials such as sawdust. The collected absorbent material is now considered hazardous waste and must be placed in a suitable, sealed container for disposal.[8][14]

  • Empty Containers: Even "empty" containers of this compound can retain hazardous residue.[6] These should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container may be punctured to prevent reuse and disposed of according to your institution's guidelines, which may include recycling or disposal in a sanitary landfill.[13]

Arranging for Final Disposal

The final step in the disposal process is to coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and ultimate disposal of the hazardous waste.[13]

  • Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup.[12] This typically involves submitting an online form or contacting the EHS department directly.

  • Professional Disposal: The EHS department will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities are equipped to handle and dispose of flammable and hazardous liquids in compliance with all federal and state regulations.[9][15] The most common method of disposal for organic compounds like this compound is controlled incineration with flue gas scrubbing.[13]

Disposal Workflow and Decision-Making

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow start Generation of this compound Waste collect_waste Collect in a Labeled, Compatible Container start->collect_waste is_spill Is it a spill? collect_waste->is_spill handle_container Handle Empty Container collect_waste->handle_container absorb_spill Absorb with Inert Material (e.g., Vermiculite) is_spill->absorb_spill Yes store_in_saa Store in Designated Satellite Accumulation Area (SAA) is_spill->store_in_saa No collect_absorbent Collect Contaminated Absorbent as Hazardous Waste absorb_spill->collect_absorbent collect_absorbent->store_in_saa contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_in_saa->contact_ehs licensed_disposal Disposal by Licensed Facility (e.g., Incineration) contact_ehs->licensed_disposal triple_rinse Triple Rinse Container with Appropriate Solvent handle_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate final_container_disposal Recycle, Recondition, or Send Punctured Container to Landfill triple_rinse->final_container_disposal collect_rinsate->store_in_saa

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention if irritation persists.[8][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[14] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16] Seek immediate medical attention.

For any significant spill, evacuate the immediate area and contact your institution's EHS or emergency response team.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure that the lifecycle of this compound concludes with responsible and compliant disposal.

References

Navigating the Safe Handling of 3'-Methylpropiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the safe use of 3'-Methylpropiophenone, moving beyond mere compliance to foster a culture of proactive safety and experimental integrity. Our focus is to empower you with the knowledge to not only protect yourself but also to ensure the reliability of your results.

Understanding the Hazard Profile of this compound

This compound (CAS No. 51772-30-6) is a substituted aromatic ketone with applications in organic synthesis. While a valuable intermediate, it is crucial to recognize its potential hazards to mitigate risks effectively. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1][2]

  • Harmful in contact with skin (Acute toxicity, dermal)[2]

  • Harmful if inhaled (Acute toxicity, inhalation)[2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

The presence of the GHS07 pictogram, an exclamation mark, serves as an immediate visual warning for these hazards. Understanding these classifications is the foundational step in developing a robust safety protocol. The causality is clear: the chemical properties of this compound necessitate a multi-faceted protective approach to prevent adverse health effects through oral, dermal, or respiratory routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the specific hazards of the chemical. For this compound, the following PPE is mandatory.

Eye and Face Protection: Shielding from Irritation

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Safety Goggles: These are essential to provide a seal around the eyes, protecting against splashes and vapors. Standard safety glasses do not offer sufficient protection.[3]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.[3][4]

The rationale here is twofold: direct splashes can cause immediate and severe irritation, while vapors can also lead to eye irritation over time. A comprehensive barrier is therefore necessary.

Skin and Body Protection: Preventing Dermal Absorption and Irritation

To counteract the risks of skin irritation and harmful effects from dermal absorption, the following should be worn:

  • Chemical-Resistant Gloves: Not all gloves are created equal. For ketones like this compound, milled butyl rubber gloves are a suitable choice.[4] Always check the manufacturer's glove compatibility chart for the specific chemical you are handling. Disposable nitrile gloves may be sufficient for incidental contact, but for prolonged handling, a more robust glove is required. Ensure gloves are inspected for any signs of degradation or perforation before each use.

  • Laboratory Coat: A standard cotton lab coat may not offer sufficient protection against a significant spill. A lab coat made of a chemical-resistant material or a disposable coverall is recommended, especially when working with larger volumes.

  • Closed-Toe Shoes: Leather or other liquid-resistant, closed-toe shoes are mandatory to protect the feet from spills.

Respiratory Protection: Guarding Against Inhalation Hazards

Due to the risk of respiratory irritation and harm if inhaled, all work with this compound should be conducted in a well-ventilated area.

  • Fume Hood: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure. All transfers, weighing, and reactions involving this compound should be performed within the fume hood.

  • Respirator: In situations where a fume hood is not available or during a large spill, a respirator may be necessary. An organic vapor cartridge respirator would be appropriate.[5] A full respiratory protection program, including fit testing and training, is required under such circumstances, as mandated by OSHA.

The following table summarizes the essential PPE for handling this compound:

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber)Prevents skin contact, irritation, and dermal absorption.
Body Protection Chemical-resistant lab coat or coverallsProtects skin from spills and contamination.
Footwear Closed-toe, liquid-resistant shoesProtects feet from spills.
Respiratory Protection Work in a fume hood; respirator with organic vapor cartridge for emergenciesPrevents inhalation of harmful vapors and respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.

Pre-Experiment Preparations
  • Information Review: Before handling this compound for the first time, thoroughly read and understand its Safety Data Sheet (SDS).

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • PPE Check: Assemble and inspect all necessary PPE.

  • Spill Kit Accessibility: Locate the nearest spill kit and familiarize yourself with its contents.

  • Emergency Contact Information: Ensure emergency contact numbers are clearly posted.

Handling and Use

The following workflow diagram illustrates the key steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Experiment Prep Gather and Inspect PPE FumeHood Verify Fume Hood Operation Prep->FumeHood SDS Review SDS FumeHood->SDS Weigh Weigh/Measure Chemical SDS->Weigh Proceed to Handling Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Reaction Transfer->React Decontaminate Decontaminate Glassware React->Decontaminate Experiment Complete Dispose Dispose of Waste Decontaminate->Dispose Clean Clean Work Area Dispose->Clean

Caption: Workflow for Safe Handling of this compound.

First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

Waste Segregation and Labeling
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.[6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • No Mixing: Do not mix this waste with other incompatible waste streams.[6]

Disposal Procedure

The following decision tree outlines the proper disposal path for waste generated.

G Start Waste Generated IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? Start->IsSolid ContaminatedPPE Contaminated PPE (gloves, etc.)? Start->ContaminatedPPE LiquidWaste Collect in a labeled, sealed liquid hazardous waste container. IsLiquid->LiquidWaste SolidWaste Collect in a labeled, sealed solid hazardous waste container. IsSolid->SolidWaste ArrangePickup Arrange for pickup by institutional Environmental Health & Safety. LiquidWaste->ArrangePickup SolidWaste->ArrangePickup DisposePPE Place in solid hazardous waste container. ContaminatedPPE->DisposePPE DisposePPE->ArrangePickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.